molecular formula C28H50N2O4 B1223175 Carpaine CAS No. 3463-92-1

Carpaine

Cat. No.: B1223175
CAS No.: 3463-92-1
M. Wt: 478.7 g/mol
InChI Key: AMSCMASJCYVAIF-UHFFFAOYSA-N
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Description

Carpaine is a major macrocyclic dilactone alkaloid isolated from the leaves of Carica papaya L. . This compound is of significant interest in biomedical research due to its diverse and potent biological activities. Recent studies have elucidated its sophisticated mechanism of action in mitigating synovial inflammation and cartilage destruction in models of osteoarthritis. This compound acts as a physiological brake on the NF-κB signaling pathway by promoting the ubiquitination and degradation of the p65 subunit via the E3 ubiquitin ligase LRSAM1, thereby reducing the production of key pro-inflammatory cytokines like IL-1β and IL-6 . In cardiovascular research, this compound has demonstrated a strong cardioprotective and proliferative effect in H9c2 cardiomyocytes. It activates the FAK-ERK1/2 and FAK-AKT signaling pathways, which are crucial for promoting cell cycle progression and repair following oxidative stress and ischemia-reperfusion injury (IRI). It also aids in the recovery of mitochondrial membrane potential and reduces reactive oxygen species (ROS) overproduction . Furthermore, its potential in oncology research is being explored, with in silico and in vitro studies indicating that this compound can bind to distinct regions on anti-apoptotic protein BCL-2, exhibiting an additive effect with other compounds, and may also interact allosterically with the WWP1 protein, suggesting a role in cancer therapy strategies . Additional research areas include its anti-hyperglycemic and antioxidant properties, as demonstrated in a high-sucrose-induced oxidative stress model in Drosophila melanogaster , as well as its reported platelet-stimulating activity in thrombocytopenic models . With a molecular formula of C28H50N2O4 and a molar mass of 478.70 g/mol , this compound is provided as a high-purity reagent to support rigorous and reproducible scientific investigation across these fields. THIS PRODUCT IS FOR RESEARCH USE ONLY. NOT FOR HUMAN OR DIAGNOSTIC USE.

Properties

IUPAC Name

13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N2O4/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25/h21-26,29-30H,3-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSCMASJCYVAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871890
Record name 13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.2~11,14~]triacontane-3,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carpaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3463-92-1
Record name Carpaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 - 120 °C
Record name Carpaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Alkaloid Carpaine: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carpaine, a macrocyclic piperidine alkaloid, is a prominent bioactive compound found in the leaves of the Carica papaya plant. Historically recognized for its cardiotonic effects, recent research has unveiled a broader spectrum of pharmacological activities, including anti-inflammatory, antimalarial, and cardioprotective properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing historical milestones and modern experimental protocols. It presents quantitative data in structured tables for comparative analysis and includes detailed methodologies for key experiments. Furthermore, this guide visualizes complex experimental workflows and biological signaling pathways using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of this compound research began in 1890 when M. Greshoff first isolated the alkaloid from the leaves of Carica papaya.[1][2] Following its discovery, early structural elucidation studies were undertaken by scientists such as van Rijn and Barger.[3] Initial estimations of its chemical formula were later refined, and through extensive degradation studies, G. Barger and colleagues made significant strides in understanding its chemical nature in the 1930s.[3] It was eventually determined that this compound is a large 26-membered cyclic diester, or dilactone, with the empirical formula C₂₈H₅₀N₂O₄.[3] This foundational work paved the way for contemporary research into its pharmacological potential.

Physicochemical Properties

This compound presents as a pale-yellow, needle-like crystalline solid.[4] Its solubility is pH-dependent, being more soluble in acidic conditions compared to alkaline environments.[1][4]

PropertyValueReference
Molecular FormulaC₂₈H₅₀N₂O₄[5]
Molar Mass478.70 g/mol [5]
Melting Point119-121 °C[4]
Solubility in WaterPractically insoluble (48.12 µg/ml)[1]
Solubility in Acidic pH35.12 µg/ml[1]
Solubility in Alkaline pH18.55 µg/ml[1]
UV λmax in Methanol227.20 nm[1]

Experimental Protocols for Isolation and Analysis

The isolation and quantification of this compound from Carica papaya leaves involve a multi-step process, from extraction to purification and characterization. Various methods have been developed, each with its own efficiency and scalability.

Extraction Methodologies

Several techniques have been employed for the extraction of this compound, with acid-base extraction being a common and effective approach. More recent methods like microwave-assisted extraction (MAE) have also been shown to be efficient.

3.1.1. Acid-Base Extraction Protocol

This method leverages the pH-dependent solubility of this compound to separate it from other plant constituents.

  • Maceration: Macerate 1 kg of dried, powdered Carica papaya leaves in 3 L of an ethanol/water/HCl (89:10:1 v/v/v) solvent mixture for 24 hours at room temperature. Repeat the maceration four times with a fresh solvent mixture.[4][6]

  • Filtration and Concentration: Filter the resulting extract and concentrate it using a rotary evaporator at a temperature not exceeding 50°C.[2]

  • Acidification: Dissolve the residue in a 2% HCl solution to protonate the this compound, making it water-soluble.[4]

  • Defatting: Extract the acidic solution with a nonpolar solvent like n-hexane to remove lipids and other non-polar compounds.[4]

  • Basification: Adjust the pH of the aqueous layer to approximately 11 with a base (e.g., ammonium hydroxide) to deprotonate the this compound, rendering it less polar.[4]

  • Solvent Extraction: Extract the basified solution with a nonpolar solvent such as chloroform. The deprotonated this compound will partition into the organic layer.[7]

  • Concentration: Evaporate the chloroform to yield the crude this compound extract.[7]

3.1.2. Microwave-Assisted Extraction (MAE) Protocol

MAE offers a more rapid extraction process compared to conventional methods.

  • Sample Preparation: Mix 20 g of powdered papaya leaves with a solvent mixture of methanol, glacial acetic acid, and water (180:2:1.6 v/v/v).[1]

  • Microwave Irradiation: Place the mixture in a microwave extraction flask and irradiate for 6 minutes at 140 watts (70°C).[1]

  • Concentration: Concentrate the resulting extract on an electric water bath to obtain the crude extract.[1]

Purification by Column Chromatography

Crude this compound extracts are purified using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pour it into a glass column to create the stationary phase.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of chloroform and load it onto the top of the silica gel column.[2]

  • Elution: Elute the column with a mobile phase gradient. A common system involves a gradient of dichloromethane and methanol, starting with a higher proportion of the less polar solvent (e.g., 100% dichloromethane) and gradually increasing the polarity with methanol (e.g., up to a ratio of 80:20 v/v dichloromethane:methanol).[8] Another effective mobile phase is a mixture of methanol and chloroform (5:95 v/v).[2]

  • Fraction Collection: Collect the eluate in fractions and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate:glacial acetic acid at a 5:3.5:1.5 v/v/v ratio) and visualization with Dragendorff's reagent.[1][2]

  • Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Characterization and Quantification

The purity and identity of the isolated this compound are confirmed using various analytical techniques.

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the quantification and purity assessment of this compound.

ParameterDescription
Column Sunniest C18 (150 mm × 4.6 mm)[8]
Mobile Phase Water (pH 8.5) : Acetonitrile (60:40, v/v)[8]
Flow Rate 1.0 mL/min[8]
Detection UV at 304 nm[6]
Retention Time Approximately 6.017 min[8]

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides structural confirmation and sensitive quantification.

ParameterDescription
Column Hypersil Gold (50mm x 2.1mm x 1.9 µm)[9]
Mobile Phase A 0.1% formic acid in water[9]
Mobile Phase B 0.1% formic acid in acetonitrile[9]
Flow Rate 0.3 mL/min[9]
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
Precursor Ion (m/z) 479[9]
Product Ion (m/z) 240[9]
Spray Voltage 3 kV[9]
Capillary Temperature 300 °C[9]

3.3.3. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure of this compound. Key ¹H-NMR signals include those at δ 4.718, 2.821, 2.543, 2.369, 2.271, 1.984, 1.177-1.631, and 1.002.[4] The ¹³C-NMR spectrum shows characteristic peaks at δ 173.5, 70.4, 56.1, 53.6, 37.4, 34.6, 29.8, 29.2, 28.8, 28.7, 26.4, 25.5, 25.4, and 18.7.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the this compound molecule. Characteristic absorption bands are observed for N-H stretching (around 3385 cm⁻¹), C-H stretching (2956, 2950, 2918, 2727 cm⁻¹), and C-O stretching (1020 cm⁻¹).[1]

Experimental and Biological Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the workflow for this compound isolation and its known signaling pathways.

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis start Dried Papaya Leaves maceration Maceration (Ethanol/Water/HCl) start->maceration filtration Filtration maceration->filtration concentration1 Concentration filtration->concentration1 acidification Acidification (2% HCl) concentration1->acidification defatting Defatting (n-hexane) acidification->defatting basification Basification (NH4OH) defatting->basification extraction Solvent Extraction (Chloroform) basification->extraction concentration2 Concentration extraction->concentration2 crude_extract Crude this compound Extract concentration2->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC column_chromatography->fraction_collection concentration3 Concentration fraction_collection->concentration3 pure_this compound Pure this compound concentration3->pure_this compound analysis HPLC, LC-MS/MS, NMR, FTIR pure_this compound->analysis signaling_pathway cluster_cardioprotection Cardioprotective Effects of this compound cluster_erk ERK Pathway cluster_akt AKT Pathway cluster_calcium Calcium Mobilization This compound This compound fak FAK Activation This compound->fak plc PLC This compound->plc erk ERK1/2 Phosphorylation fak->erk akt AKT Phosphorylation fak->akt proliferation Cardiomyocyte Proliferation erk->proliferation survival Cell Survival akt->survival insp3 InsP3 plc->insp3 ca_release Intracellular Ca²⁺ Release insp3->ca_release

References

Chemical structure and stereochemistry of Carpaine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Carpaine

Introduction

This compound ((+)-Carpaine) is a macrocyclic piperidine alkaloid and the primary bioactive compound isolated from the leaves of the papaya plant, Carica papaya L.[1][2]. Historically, its structure was a subject of considerable investigation, evolving from an initial incorrect empirical formula to the currently accepted complex dimeric structure.[2]. It is recognized for a range of biological activities, including cardiovascular, antimalarial, anti-inflammatory, and antithrombocytopenic effects.[2][3][4]. This guide provides a detailed overview of its chemical structure, stereochemistry, physicochemical properties, and the experimental methods used for its elucidation, tailored for researchers in chemistry and drug development.

Chemical Structure and Stereochemistry

The structural elucidation of this compound revealed it to be a large, 26-membered macrocyclic dilactone.[2][5]. It is a dimer formed from two units of carpamic acid, where two identical substituted piperidine rings are linked by two ester groups.[5][6]. This complex structure was ultimately confirmed through mass spectrometry, which indicated a molecular weight corresponding to the dimeric formula, C₂₈H₅₀N₂O₄.[2].

The absolute configuration of this compound was definitively established by Coke and Rice in 1965.[2][7]. The molecule possesses multiple chiral centers, leading to a specific three-dimensional arrangement crucial for its biological activity.

  • IUPAC Name : (1S,11R,13S,14S,24R,26S)-13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.2¹¹﹐¹⁴]triacontane-3,16-dione[1][2].

  • Molecular Formula : C₂₈H₅₀N₂O₄[1][7].

  • Key Structural Features :

    • A 26-membered macrocyclic ring.

    • Two piperidine heterocyclic units.

    • Two lactone (cyclic ester) functional groups.

    • Cis relationship between the groups attached to the piperidine ring.[5].

Data Presentation

The quantitative data pertaining to this compound are summarized in the following tables.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueSource(s)
Molecular Weight 478.7 g/mol [1][2]
Monoisotopic Mass 478.37705808 Da[1]
Melting Point 119-121 °C[2][7]
Optical Rotation [α]D¹² +24.7° (c = 1.07 in ethanol)[7]
Appearance Monoclinic prisms from acetone; Pale-yellow needle-like crystals[3][7]
Solubility Practically insoluble in water (48.12 µg/ml); more soluble in acidic pH (35.12 µg/ml) than alkaline pH (18.55 µg/ml); soluble in most organic solvents except petroleum ether.[3][7][8]

Table 2: Spectroscopic Data for this compound

Spectroscopic MethodDataSource(s)
¹H-NMR (in CDCl₃)δ 1.01 (6H, d, J=7 Hz), 1.3-1.7 (28H, m), 1.9-2.6 (10H, m), 2.85 (2H, q, J=7 Hz), 4.7 (1H, bs)[9]
¹H-NMR (in CD₃OD)δ 0.896 (6H, d), 1.1-1.383 (24H, m), 1.724 (10H), 2.0 (2H), 2.415-2.459 (4H), 2.981 (2H), 4.9 or 3.3 (2H)[8]
¹³C-NMR (in CDCl₃)δ 173.5, 70.4, 56.1, 53.6, 37.4, 34.6, 29.8, 29.2, 28.8, 28.7, 26.4, 25.5, 25.4, 18.7[3]
Mass Spectrometry (LC-MS) m/z 479.88 [M+H]⁺ (Positive Ion Mode)[8]
Fourier Transform Infrared (FT-IR) Recorded in KBr pellet in the range of 4000-400 cm⁻¹[8]

Experimental Protocols

The isolation and structural characterization of this compound involve a series of well-established methodologies.

Isolation and Purification of this compound

A common method for extracting this compound from dried Carica papaya leaves is acid-base extraction, followed by chromatographic purification.

  • Extraction :

    • Powdered dried leaves are macerated and extracted with an acidified solvent mixture, such as methanol/water/glacial acetic acid (180:2:1.6 v/v/v) or ethanol/water/HCl (89:10:1 v/v/v).[8][10]. The acidic condition protonates the alkaloid, enhancing its solubility in the polar solvent.[11][12].

    • The resulting extract is concentrated under reduced pressure.

  • Purification :

    • The crude extract is subjected to silica gel column chromatography.[10][13].

    • Elution is performed using a solvent system, often a gradient of chloroform and methanol (e.g., 95:5 v/v).[10].

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC), using a mobile phase like methanol/chloroform (15:85 v/v) and visualized with Dragendorff's reagent.[10].

  • Crystallization :

    • The purified fractions containing this compound are combined and concentrated.

    • The residue is dissolved in a minimal amount of a suitable solvent, such as acetone.

    • Crystallization is induced by cooling (e.g., at 4°C overnight), yielding pure, needle-like crystals of this compound.[3].

Structural Characterization Methods

The identity and structure of the isolated this compound are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Protocol : ¹H-NMR and ¹³C-NMR spectra are recorded on spectrometers (e.g., Bruker Avance at 300 MHz or 500 MHz).[3][8][10]. Samples are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[3][8]. The resulting chemical shifts and coupling constants are compared with literature values to confirm the structure.[3].

  • Mass Spectrometry (MS) :

    • Protocol : Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used. An Agilent Q-TOF mass spectrometer or similar instrument is operated in positive ion mode.[8]. The mobile phase can consist of acetonitrile and water with 0.1% formic acid.[8]. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined to confirm the molecular weight.[8].

  • Fourier Transform Infrared (FT-IR) Spectroscopy :

    • Protocol : The FT-IR spectrum is recorded using a spectrophotometer (e.g., Shimadzu model). The sample is prepared as a potassium bromide (KBr) pellet. The spectrum, typically scanned from 4000 to 400 cm⁻¹, reveals characteristic peaks for the functional groups present in this compound.[8].

Mandatory Visualizations

Chemical Structure of this compound

Carpaine_Structure cluster_ring1 cluster_ring2 N1 N C1 C N1->C1 C2 C C1->C2 C_Me1 CH₃ C1->C_Me1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N1 C_side1 C5->C_side1 O_lactone1 O C_side1->O_lactone1 C_carbonyl1 C=O O_lactone1->C_carbonyl1 chain1 ––(CH₂)₇–– C_carbonyl1->chain1 N2 N C6 C N2->C6 C7 C C6->C7 C_Me2 CH₃ C6->C_Me2 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C10->N2 C_side2 C10->C_side2 O_lactone2 O C_side2->O_lactone2 C_carbonyl2 C=O O_lactone2->C_carbonyl2 chain2 ––(CH₂)₇–– C_carbonyl2->chain2 chain1->C10 chain2->C5

Caption: 2D representation of the this compound macrocyclic dilactone structure.

Signaling Pathway of this compound in Cardiomyocytes

Recent studies have indicated that this compound promotes the proliferation and survival of cardiomyocytes, potentially offering cardioprotective effects. This action is mediated through the activation of Focal Adhesion Kinase (FAK), which subsequently triggers the downstream PI3K/AKT and ERK1/2 signaling pathways.[14].

Carpaine_Signaling_Pathway This compound This compound FAK FAK (Focal Adhesion Kinase) This compound->FAK Activates PI3K PI3K FAK->PI3K Activates ERK ERK1/2 FAK->ERK Activates AKT AKT PI3K->AKT Activates Proliferation Cardiomyocyte Proliferation & Survival AKT->Proliferation Promotes ERK->Proliferation Promotes

References

The Biosynthetic Pathway of Carpaine in Papaya Leaves: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and putative biosynthetic pathway of carpaine, the major alkaloid in Carica papaya (papaya) leaves. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, extraction, and analysis of this pharmacologically significant molecule. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes the available information on piperidine alkaloid biosynthesis to propose a putative pathway and provides detailed experimental protocols and quantitative data from existing literature.

Introduction

This compound (C₂₈H₅₀N₂O₄) is a macrocyclic piperidine alkaloid found in papaya leaves, known for its diverse biological activities, including cardiotonic, antimalarial, and anti-thrombocytopenic effects.[1][2] Structurally, it is a large 26-membered dilactone ring formed from two identical C₁₄ units, each containing a piperidine nucleus.[3] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents.

A Putative Biosynthetic Pathway of this compound

Direct experimental evidence for the complete biosynthetic pathway of this compound is currently lacking in scientific literature. However, based on the well-established biosynthesis of other piperidine alkaloids, a putative pathway can be proposed, starting from the amino acid L-lysine.[4][5][6] The pathway can be conceptually divided into three main stages: formation of the piperidine ring, elongation of the fatty acid side chain, and dimerization and macrocyclization.

Formation of the Piperidine Ring

The biosynthesis of the piperidine ring in plants is known to originate from L-lysine.[6][7] The initial steps are catalyzed by two key enzymes:

  • Lysine Decarboxylase (LDC): This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of L-lysine to produce cadaverine.[6][8]

  • Copper Amine Oxidase (CAO): This enzyme catalyzes the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[6][8]

  • Reduction: Δ¹-piperideine is then likely reduced to the more stable piperidine ring, although the specific reductase involved in this compound biosynthesis is unknown.

Piperidine Ring Formation Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Piperidine_Unit Piperidine Unit Piperideine->Piperidine_Unit Reductase (putative)

Caption: Putative pathway for the formation of the piperidine ring from L-lysine.

Side Chain Elongation and Functionalization

The formation of the C₁₄ monomeric unit of this compound requires the attachment and elongation of a fatty acid side chain to the piperidine ring. This likely involves a polyketide synthase (PKS) or a similar fatty acid synthase (FAS) machinery. The proposed steps are:

  • Activation: A short-chain fatty acid starter unit (e.g., acetyl-CoA) is activated.

  • Elongation: The starter unit is elongated by the sequential addition of malonyl-CoA extender units, catalyzed by a PKS. For the C₁₄ unit of this compound, this would involve multiple rounds of condensation, reduction, and dehydration reactions.

  • Attachment to Piperidine: The elongated fatty acid chain is then likely attached to the piperidine ring, possibly via an amide linkage, although the exact mechanism is unknown.

Dimerization and Macrocyclization

The final and most speculative stage is the formation of the 26-membered dilactone ring. This would involve:

  • Dimerization: Two of the C₁₄ piperidine-fatty acid monomers are brought together.

  • Esterification: Two intermolecular ester bonds are formed to create the large macrocyclic dilactone structure of this compound. The enzymatic machinery responsible for this macrocyclization is unknown but could involve specific esterases or synthetases.

Putative this compound Biosynthesis cluster_piperidine Piperidine Formation cluster_fatty_acid Fatty Acid Elongation Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC Piperideine Piperideine Cadaverine->Piperideine CAO Piperidine Piperidine Piperideine->Piperidine Monomer C14 Piperidine-Fatty Acid Monomer Piperidine->Monomer Acetyl_CoA Acetyl-CoA Fatty_Acid_Chain C12 Fatty Acid Chain Acetyl_CoA->Fatty_Acid_Chain PKS/FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Chain Fatty_Acid_Chain->Monomer Dimer Dimerized Intermediate Monomer->Dimer Dimerization (x2) This compound This compound Dimer->this compound Macrocyclization (Esterification)

Caption: A putative overview of the biosynthetic pathway of this compound.

Quantitative Data on this compound Content

The concentration of this compound in papaya leaves can vary depending on factors such as the age of the leaves, geographical origin, and the extraction method used. The following table summarizes quantitative data from various studies.

Plant MaterialExtraction MethodAnalytical MethodThis compound ContentReference
Shade-dried leavesNot specifiedHPTLC0.52% (w/w)[4]
Dried leavesEthanolic extractionHPLC0.93 g/kg[9]
Dried leavesPressurized liquid extractionUHPLC-MS/MS0.02 - 0.31%[10]
Young leaves (blended)Not specifiedNot specified333 µg/g[7]
Old leaves (blended)Not specifiedNot specified279 µg/g[7]
Dried leavesNot specifiedHPLC0.537% (w/w) of alkaloids rich fraction[11]

Experimental Protocols

This section provides a summary of common experimental protocols for the extraction, isolation, and quantification of this compound from papaya leaves.

General Extraction and Isolation Workflow

A common workflow for the isolation of this compound involves an initial solvent extraction followed by acid-base partitioning to separate the alkaloids.

This compound Extraction Workflow Start Dried Papaya Leaf Powder Extraction Solvent Extraction (e.g., Methanol, Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acidification Acid-Base Partitioning: Acidify with HCl Crude_Extract->Acidification Defatting Wash with non-polar solvent (e.g., Hexane, Chloroform) Acidification->Defatting Basification Basify aqueous layer (e.g., with NH4OH) Defatting->Basification Alkaloid_Extraction Extract with Chloroform Basification->Alkaloid_Extraction Evaporation Evaporation of Chloroform Alkaloid_Extraction->Evaporation Crude_Alkaloids Crude Alkaloid Fraction Evaporation->Crude_Alkaloids Purification Purification (e.g., Column Chromatography) Crude_Alkaloids->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: A general experimental workflow for the extraction and isolation of this compound.

Detailed Methodologies

4.2.1. Microwave-Assisted Extraction (MAE)

  • Protocol: 20 g of powdered papaya leaves are extracted with a mixture of methanol, glacial acetic acid, and water (180:2:1.6 v/v/v) in a microwave extraction flask. The extraction is performed for 6 minutes at 140 watts (70°C).[2]

  • Downstream Processing: The extract is concentrated, and the alkaloid fraction is obtained through further partitioning.[2]

4.2.2. Soxhlet Extraction

  • Protocol: 20 g of powdered leaves are extracted with a mixture of methanol, glacial acetic acid, and water (180:2:1.6 v/v/v) in a Soxhlet extractor for 17 hours at 70°C.[2]

4.2.3. Acid-Base Extraction

  • Protocol: Dried leaf powder is macerated in an acidic solution (e.g., ethanol/water/HCl). The extract is then filtered, and the acidic aqueous solution is washed with a non-polar solvent like petroleum ether or chloroform to remove fats and chlorophyll. The aqueous layer is then made alkaline (pH 8-9) with a base such as ammonium hydroxide. The alkaloids, now in their free base form, are extracted into an organic solvent like chloroform. The organic phase is then evaporated to yield the crude alkaloid extract.[1]

4.2.4. Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A common mobile phase is a mixture of chloroform and methanol (e.g., 70:30 v/v).[11]

  • Detection: After development, the plate is derivatized with Dragendorff's reagent to visualize the alkaloid spots.

  • Quantification: Densitometric analysis is performed at a specific wavelength (e.g., 550 nm after derivatization) to quantify the amount of this compound by comparing the peak area with that of a standard.[4]

4.2.5. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water at pH 8.5) and an organic solvent like acetonitrile (e.g., 60:40 v/v) is used.

  • Detection: UV detection at a wavelength around 227 nm is common.[2]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample with a calibration curve generated from this compound standards.

Conclusion and Future Directions

While significant progress has been made in the extraction, quantification, and pharmacological evaluation of this compound, its biosynthetic pathway remains largely unexplored. The putative pathway presented in this guide, based on the biosynthesis of related piperidine alkaloids, provides a framework for future research. Elucidating the specific enzymes involved in the side-chain elongation and macrocyclization steps will be key to understanding and potentially manipulating this compound production in Carica papaya. This will require a combination of transcriptomics, proteomics, and targeted gene silencing or overexpression studies. A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to plant biochemistry but will also open up new avenues for the biotechnological production of this valuable medicinal compound.

References

An In-depth Technical Guide to the Natural Sources and Distribution of Carpaine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpaine, a piperidine alkaloid, and its naturally occurring analogs, including pseudothis compound, dehydrothis compound I, and dehydrothis compound II, are predominantly found in the plant kingdom, with Carica papaya L. being the most significant source. These compounds have garnered considerable interest within the scientific community due to their diverse pharmacological activities, including anti-thrombocytopenic, anti-plasmodial, and cardiovascular effects. This technical guide provides a comprehensive overview of the natural sources, geographical distribution, and quantitative abundance of this compound and its analogs. Furthermore, it details established experimental protocols for their extraction and isolation and visually represents key biological signaling pathways influenced by this compound.

Natural Sources and Geographical Distribution

This compound and its related alkaloids are primarily biosynthesized in plants of the Caricaceae family, with the papaya tree (Carica papaya) being the most well-documented source.[1] These compounds are distributed throughout various parts of the plant, including the leaves, seeds, roots, and bark.[2] However, the leaves, particularly young leaves, are consistently reported to contain the highest concentrations of this compound.[2]

The papaya plant is cultivated in tropical and subtropical regions worldwide, including Tropical America, Southern Mexico, Tropical Africa, the Philippines, India, Indonesia, Australia, and Malaysia.[2] Consequently, these regions represent the primary geographical sources of this compound. While this compound content can vary, no definitive correlation has been established between the geographical origin and the concentration of the alkaloid in the plant material.[2]

Quantitative Distribution of this compound and its Analogs

The concentration of this compound and its analogs can fluctuate based on factors such as the part of the plant, the age of the leaves, and the specific cultivar. The following table summarizes the quantitative data available in the literature.

Plant MaterialCompoundConcentration (% w/w of dried material)Reference(s)
Carica papaya leavesThis compound0.02 - 0.52%[3]
Carica papaya leavesTotal Alkaloids~0.2%[4]
Carica papaya leavesThis compound63% of total alkaloids[2][4]
Carica papaya leaves (young)This compound0.0333%[2]
Carica papaya leaves (old)This compound0.0279%[2]
Carica papaya leavesPseudothis compoundPresent (trace amounts)[5]
Carica papaya leavesDehydrothis compound I & IIPresent[6]
Carica papaya processed extractThis compound5.02%[3]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, early precursor feeding studies have provided some insights. Research involving the administration of radiolabeled precursors to Carica papaya shoots demonstrated that acetate is incorporated into the this compound molecule far more efficiently than lysine or mevalonate.[7][8] This suggests that the biosynthesis of the carpamic acid monomer, the precursor to the dimeric this compound, may follow a pathway analogous to that of fatty acids or polyketides.[7][8] The formation of the large 26-membered macrocyclic dilactone structure of this compound is a result of the dimerization of two carpamic acid units.

Experimental Protocols

A variety of methods for the extraction and isolation of this compound from Carica papaya leaves have been reported. The selection of a specific protocol often depends on the desired yield, purity, and available laboratory equipment. Below are detailed methodologies for some of the commonly employed techniques.

Acid-Base Extraction (Alcohol-Based)

This is a widely used method for the extraction of alkaloids.

Methodology:

  • Maceration: Powdered, dried Carica papaya leaves (e.g., 6 kg) are macerated in a solution of ethanol, water, and hydrochloric acid (89:10:1 v/v/v) for 24 hours at room temperature. This process is repeated until no alkaloids are detected in the plant material using Dragendorff's reagent.[9]

  • Solvent Evaporation: The combined extracts are pooled and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[9]

  • Acidification and Defatting: The resulting residue is dissolved in an acidic aqueous solution (e.g., water/HCl 98:2 v/v) and filtered. This acidic solution is then washed with a nonpolar solvent like petroleum ether to remove fats and other non-polar impurities.

  • Basification and Extraction: The pH of the acidic aqueous fraction is adjusted to 8.0-9.0 with a base such as ammonium hydroxide. The basified solution is then repeatedly extracted with a chlorinated solvent like chloroform or dichloromethane to transfer the free base form of this compound into the organic layer.

  • Final Concentration: The organic fractions are combined and evaporated to dryness to yield the crude this compound extract.[9]

Acidified Water Extraction

This method offers a more environmentally friendly alternative to protocols requiring large volumes of organic solvents.

Methodology:

  • Extraction: Dried and powdered Carica papaya leaves (e.g., 500 g) are macerated in acidified distilled water (e.g., with HCl to a low pH) with heating and stirring for several hours. This process protonates the this compound, increasing its solubility in water.[2][10][11]

  • Filtration and Basification: The aqueous extract is filtered, and the pH is adjusted to approximately 9-11 with a suitable base (e.g., sodium hydroxide) to convert the this compound salt back to its less water-soluble free base form, which may precipitate.[2][10][11]

  • Solvent Extraction: The basified aqueous solution is then extracted with a non-polar organic solvent (e.g., dichloromethane) to isolate the this compound.[2][10][11]

  • Purification: The organic extract is washed, dried, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone).[2][10][11]

Purification by Column Chromatography

Crude this compound extracts obtained from the methods above can be further purified using column chromatography.

Methodology:

  • Column Preparation: A chromatography column is packed with silica gel as the stationary phase.

  • Sample Loading: The crude this compound extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the column.

  • Elution: The column is eluted with a solvent system, typically a mixture of a non-polar and a polar solvent. A common system is a gradient of methanol in chloroform or dichloromethane. For instance, starting with a low polarity mixture (e.g., 5:95 v/v methanol:chloroform) and gradually increasing the polarity.[9][12]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC), with visualization of alkaloid spots using Dragendorff's reagent. Fractions containing pure this compound are combined and the solvent is evaporated.[9][12]

Signaling Pathways and Biological Activities

Recent research has begun to unravel the molecular mechanisms underlying the pharmacological effects of this compound. It has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and survival.

FAK-ERK1/2 and FAK-AKT Signaling Pathways

This compound has been demonstrated to promote the proliferation of cardiomyocytes through the activation of the Focal Adhesion Kinase (FAK) signaling pathway. This, in turn, leads to the downstream activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Protein Kinase B (AKT) pathways, both of which are crucial for cell growth and survival.

FAK_ERK_AKT_Pathway This compound This compound FAK FAK (Focal Adhesion Kinase) This compound->FAK Activates ERK1_2 ERK1/2 FAK->ERK1_2 Activates AKT AKT FAK->AKT Activates Proliferation Cardiomyocyte Proliferation ERK1_2->Proliferation Promotes AKT->Proliferation Promotes

This compound-mediated activation of FAK-ERK1/2 and FAK-AKT signaling pathways.
NF-κB Signaling Pathway

This compound has also been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is suggested that this compound may interfere with the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

NF_kB_Pathway Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_Activation->Pro_inflammatory_Cytokines Induces Production This compound This compound This compound->NF_kB_Activation Inhibits

Inhibitory effect of this compound on the NF-κB signaling pathway.

Logical Workflow for this compound Extraction and Isolation

The general process for obtaining pure this compound from its natural source can be summarized in a logical workflow.

Carpaine_Extraction_Workflow Start Start: Dried Carica papaya Leaves Grinding Grinding/Pulverization Start->Grinding Extraction Extraction (e.g., Maceration with acidified ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Acid_Base_Purification Acid-Base Partitioning Concentration->Acid_Base_Purification Crude_this compound Crude this compound Extract Acid_Base_Purification->Crude_this compound Column_Chromatography Column Chromatography (Silica Gel) Crude_this compound->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound

References

Pharmacological Profile of Carpaine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpaine, a prominent piperidine alkaloid found in the leaves of Carica papaya, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics. While information on its primary metabolites remains limited, this document synthesizes the current understanding of this compound's biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction

This compound (C₂₈H₅₀N₂O₄) is a macrocyclic dilactone alkaloid and the major bioactive compound in papaya leaves.[1][2] Traditionally, papaya leaf extracts have been used in folk medicine for various ailments, including malaria and dengue fever.[1][3] Modern scientific investigations have begun to elucidate the pharmacological basis for these traditional uses, revealing this compound's significant effects on the cardiovascular, hematopoietic, and immune systems. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Pharmacodynamics: Mechanism of Action and Biological Effects

This compound exhibits a range of pharmacological effects, including cardioprotective, antiplasmodial, and antithrombocytopenic activities.

Cardioprotective Effects

This compound has demonstrated significant potential in protecting and repairing cardiomyocytes. In vitro studies using the H9c2 cell line have shown that this compound promotes cardiomyocyte proliferation and protects against ischemia-reperfusion injury (IRI).[3]

Mechanism of Action: The cardioprotective effects of this compound are mediated through the activation of key signaling pathways that promote cell cycle progression and inhibit apoptosis. Specifically, this compound induces the phosphorylation of Focal Adhesion Kinase (FAK), which in turn activates the downstream Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (AKT) pathways.[3] This signaling cascade leads to the upregulation of cell cycle markers such as cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA), ultimately promoting cell proliferation.[3] Furthermore, this compound has been shown to attenuate oxidative stress by reducing the overproduction of reactive oxygen species (ROS) and preserving the mitochondrial membrane potential (MMP) in cardiomyocytes subjected to oxidative insults.[3]

Signaling Pathway of this compound in Cardiomyocytes

Carpaine_Cardioprotection This compound This compound FAK FAK This compound->FAK Activates pFAK p-FAK FAK->pFAK Phosphorylation ERK ERK1/2 pFAK->ERK AKT AKT pFAK->AKT pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation Cardiomyocyte Proliferation pERK->Proliferation pAKT p-AKT AKT->pAKT Phosphorylation Survival Cell Survival (Anti-apoptosis) pAKT->Survival MTT_Workflow A 1. Seed H9c2 cells in 96-well plates (2 x 10^4 cells/well) B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for 24 hours B->C D 4. Add MTT solution (0.5 mg/mL) to each well C->D E 5. Incubate for 1-4 hours at 37°C D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G

References

In Silico Prediction of Carpaine's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carpaine, a macrocyclic dilactone alkaloid derived from the leaves of Carica papaya, has garnered significant scientific interest due to its diverse pharmacological activities, including cardioprotective, anti-inflammatory, antimalarial, and antithrombocytopenic effects[1][2][3]. Despite its therapeutic potential, a comprehensive understanding of its molecular mechanisms and direct biological targets remains largely uncharted. This technical guide provides an in-depth overview of in silico methodologies for predicting and identifying the biological targets of this compound. It outlines a systematic workflow from computational screening to experimental validation, presents known and predicted targets from recent studies, and details the requisite experimental protocols for target verification. This document serves as a foundational resource for researchers aiming to elucidate the molecular pharmacology of this compound and accelerate its development as a potential therapeutic agent.

Introduction to this compound

This compound (C₂₈H₅₀N₂O₄) is the primary alkaloid found in papaya leaves, constituting up to 0.4% of their dry weight[3]. Its unique 26-membered macrocyclic structure, consisting of two piperidine rings linked by ester groups, is believed to be central to its biological functions[1][3][4]. Historically, papaya leaves have been used in traditional medicine to treat conditions like dengue fever and malaria[1][2]. Modern research has substantiated some of these uses, demonstrating this compound's ability to increase platelet counts (antithrombocytopenic activity), protect cardiomyocytes from ischemia-reperfusion injury, and inhibit pro-inflammatory cytokines[1][5]. However, the specific proteins that this compound interacts with to elicit these effects are not fully known. In silico target prediction offers a powerful, efficient, and cost-effective strategy to hypothesize these molecular interactions, thereby guiding focused experimental validation.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₈H₅₀N₂O₄ [6][7]
Molecular Weight 478.7 g/mol [6]
IUPAC Name (1S,11R,13S,14S,24R,26S)-13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.2¹¹﹐¹⁴]triacontane-3,16-dione [6]
CAS Number 3463-92-1 [6]

| Class | Alkaloid, Macrolide Analogue |[2][6] |

In Silico Target Prediction Methodologies

Predicting the biological targets of a small molecule like this compound involves screening it against vast libraries of macromolecular structures. This process can be broadly categorized into structure-based and ligand-based approaches.

Reverse Docking (Structure-Based)

Reverse docking is a premier structure-based technique that involves docking a single ligand (this compound) into the binding sites of a large collection of crystallographically resolved protein structures. The primary goal is to identify proteins that exhibit high binding affinity and favorable interaction energies with the ligand, ranking them as potential targets.

Experimental Protocol: Reverse Docking of this compound

  • Ligand Preparation:

    • Obtain the 3D structure of this compound, for instance, from the PubChem database (CID: 442630)[6].

    • Prepare the ligand file using molecular modeling software (e.g., AutoDock Tools, PyRx). This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Receptor Database Preparation:

    • Select a comprehensive protein structure database. The Protein Data Bank (PDB) is a primary source. Specialized databases for docking, such as PDBbind and BioLiP, provide curated sets of proteins with known binding sites[8][9].

    • Prepare each receptor by removing water molecules and existing ligands, adding polar hydrogens, and assigning charges.

  • Docking Simulation:

    • Define a search space (grid box) around the known or predicted binding site of each target protein.

    • Utilize a docking algorithm, such as AutoDock Vina, to systematically explore the conformational space of this compound within the defined binding site[8]. The algorithm calculates the binding affinity, typically expressed as a binding free energy (kcal/mol).

  • Analysis and Target Ranking:

    • Rank the protein targets based on their predicted binding energies. A lower (more negative) binding energy indicates a more stable and favorable interaction.

    • Perform post-docking analysis to visualize the binding pose and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the top-ranked protein targets.

G cluster_0 In Silico Target Prediction Workflow Ligand 1. This compound 3D Structure (PubChem CID: 442630) Prep 3. Ligand & Receptor Preparation Ligand->Prep ReceptorDB 2. Protein Target Database (e.g., PDB, PDBbind) ReceptorDB->Prep Docking 4. Reverse Docking Simulation (e.g., AutoDock Vina) Prep->Docking Analysis 5. Scoring & Ranking (Binding Energy) Docking->Analysis HitList 6. Prioritized Target List Analysis->HitList Validation 7. Experimental Validation (Biophysical & Cell-Based Assays) HitList->Validation

Caption: General workflow for in silico target prediction using reverse docking.

Pharmacophore Modeling (Ligand-Based)

Pharmacophore modeling identifies the essential 3D arrangement of chemical features a molecule must possess to exert a specific biological effect. A model derived from this compound's structure can be used as a 3D query to search databases for proteins with complementary binding pockets.

Experimental Protocol: Pharmacophore-Based Screening

  • Model Generation:

    • Identify the key pharmacophoric features of this compound, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and positive/negative ionizable centers.

    • Generate a 3D pharmacophore model based on these features using software like Pharmit or ZINCPharmer.

  • Database Screening:

    • Screen a pharmacophore database (pre-indexed protein binding sites) against the generated this compound model.

  • Hit Refinement:

    • Retrieve the protein "hits" whose binding sites match the pharmacophore query.

    • Further refine this list by performing molecular docking on the retrieved hits to confirm binding affinity and pose.

Known and In Silico Predicted Targets for this compound

Literature and recent in silico studies have begun to reveal potential molecular targets for this compound.

  • Cardiovascular System: Studies suggest this compound directly affects the myocardium, potentially through a cation chelating mechanism related to its macrocyclic structure[4][10]. A key study on H9c2 cardiomyocytes demonstrated that this compound promotes cell proliferation and repair after injury by activating the FAK-ERK1/2 and FAK-AKT signaling pathways [11][12].

  • Anti-Inflammatory Targets: this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential interactions with upstream regulators in inflammatory pathways[1].

  • Anticancer Targets: An in silico docking study predicted that this compound could bind to Cyclin-dependent kinase 4 (CDK4) , a critical regulator of the cell cycle, with a binding free energy of -7.44 kcal/mol[13][14]. This suggests a potential role for this compound as a cell cycle inhibitor in cancer therapy.

  • Anti-Diabetic Targets: A recent in silico analysis screened this compound against key diabetes-related proteins. The study reported strong binding potential to alpha-amylase, beta-glucosidase, dipeptidyl peptidase 4 (DPP-4), PPARG, and SGLT-2 , indicating a possible multi-target mechanism for managing hyperglycemia[15].

  • Anti-Dengue Targets: In the context of dengue-associated thrombocytopenia, this compound has been investigated in silico for its interaction with the dengue non-structural protein 1 (NS1) and its subsequent interference with the NS1-Toll-like receptor 4 (TLR4) interaction[16].

Table 2: Summary of In Silico Docking Studies for this compound

Predicted Target Therapeutic Area Binding Energy (kcal/mol) In Silico Method Source
Cyclin-dependent kinase 4 (CDK4) Cancer -7.44 Molecular Docking [13][14]
Alpha-amylase Diabetes Strong Binding Score Molecular Docking [15]
Dipeptidyl peptidase 4 (DPP-4) Diabetes Strong Binding Score Molecular Docking [15]
Peroxisome proliferator-activated receptor gamma (PPARG) Diabetes Strong Binding Score Molecular Docking [15]

| Dengue Virus NS1 Protein | Infectious Disease | Not Specified | Molecular Docking |[16] |

Experimental Validation of Predicted Targets

In silico predictions are hypotheses that require rigorous experimental validation to confirm a direct and biologically relevant interaction between this compound and its predicted target.

G cluster_0 Experimental Validation Workflow cluster_1 Binding Affinity & Kinetics cluster_2 Cellular Function InSilico Predicted Target from In Silico Screening Biophysical Biophysical Assays (Binding Confirmation) InSilico->Biophysical Does it bind? CellBased Cell-Based Assays (Functional Validation) Biophysical->CellBased Is it functional? SPR SPR ITC ITC InVivo In Vivo Model (Physiological Relevance) CellBased->InVivo Is it relevant? TargetEngage Target Engagement Signaling Signaling Pathway Modulation Phenotype Phenotypic Response

Caption: Hierarchical workflow for the experimental validation of predicted targets.

Biophysical Assays: Confirming Direct Binding

These techniques provide quantitative data on the physical interaction between this compound and a purified target protein.

Table 3: Comparison of Key Biophysical Validation Techniques

Technique Principle Key Outputs Advantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein. Affinity (Kᴅ), Kinetics (kₒₙ, kₒբբ) Real-time, label-free, provides kinetic data.[17]

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction in solution. | Affinity (Kᴅ), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Gold standard for thermodynamics, solution-based, no immobilization needed.[17] |

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize the purified recombinant target protein onto the surface of a sensor chip.

  • Analyte Injection: Prepare a series of this compound dilutions in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) in real-time as this compound associates with and dissociates from the immobilized target.

  • Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₒₙ), dissociation rate constant (kₒբբ), and the equilibrium dissociation constant (Kᴅ = kₒբբ/kₒₙ).[17]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place the purified target protein in the sample cell of the calorimeter and load a concentrated solution of this compound into the injection syringe.

  • Titration: Perform a series of small, sequential injections of this compound into the protein solution while monitoring the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat-flow peaks to generate a binding isotherm (plot of kcal/mol of injectant vs. molar ratio). Fit this curve to a binding model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).[17][18]

Cell-Based Assays: Assessing Functional Relevance

After confirming direct binding, cell-based assays are critical to determine if this interaction translates into a functional cellular response. These assays are performed in a more biologically relevant environment.[19]

Experimental Protocol: Target Validation using Cellular Assays

  • Target Engagement Assay: Confirm that this compound engages its target within a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to assess target stabilization upon ligand binding.

  • Signaling Pathway Analysis: Treat relevant cell lines with this compound and measure the effect on downstream signaling pathways. For example, to validate FAK/AKT/ERK pathway activation, one would use Western Blotting to measure the phosphorylation levels of FAK, AKT, and ERK1/2 proteins following this compound treatment.[11][20]

  • Gene Knockdown/Knockout: Use RNA interference (siRNA) or CRISPR/Cas9 to specifically reduce or eliminate the expression of the predicted target protein in a cell line[21]. If the cellular effect of this compound is diminished or abolished in these modified cells compared to control cells, it strongly validates that the protein is a necessary target for this compound's activity.

  • Phenotypic Assays: Measure a relevant cellular outcome. For instance, if the predicted target is CDK4, a cell proliferation assay (e.g., MTT or BrdU incorporation) would be performed to confirm this compound's anti-proliferative effect.[21]

G cluster_0 This compound-Modulated Cardioprotective Signaling This compound This compound p_FAK p-FAK This compound->p_FAK activates FAK FAK AKT AKT p_AKT p-AKT ERK ERK1/2 p_ERK p-ERK1/2 p_FAK->p_AKT p_FAK->p_ERK Proliferation Cardiomyocyte Proliferation & Repair p_AKT->Proliferation p_ERK->Proliferation

Caption: Signaling pathway activated by this compound in cardiomyocytes.[11][12]

Conclusion

The prediction of this compound's biological targets through in silico methods is a crucial first step in deciphering its complex pharmacology. Reverse docking, pharmacophore modeling, and other computational approaches provide a powerful lens to generate high-quality, testable hypotheses. As demonstrated by recent studies, these methods have already implicated novel targets for this compound in cancer, diabetes, and infectious diseases. However, it is the synergistic combination of this computational screening with rigorous biophysical and cell-based experimental validation that will ultimately unlock the full therapeutic potential of this promising natural product. This integrated approach, as outlined in this guide, provides a clear and robust roadmap for future research endeavors.

References

Preliminary Toxicological Screening of Carpaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpaine, a primary piperidine alkaloid isolated from the leaves of Carica papaya, has garnered significant interest for its potential therapeutic applications, including antimalarial, anti-inflammatory, and cardioprotective properties. As with any compound intended for further development, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the preliminary toxicological screening of this compound, summarizing key findings from in vitro and in vivo studies. It details experimental methodologies for crucial assays, presents quantitative data in a structured format, and visualizes experimental workflows and signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

In Vitro Toxicity Assessment

Cytotoxicity

The initial assessment of a compound's toxicity often begins with in vitro cytotoxicity assays to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

A study investigating the effects of this compound on embryonic cardiomyocytes (H9c2 cell line) determined the 50% inhibitory concentration (IC50) to be 9.23 ± 0.97 µM.[1] This value is crucial for determining non-toxic concentrations for subsequent in vitro mechanistic studies. Another study evaluated the cytotoxicity of this compound against NL20 cells (a human bronchial epithelial cell line) and found it to have high selectivity for the Plasmodium falciparum parasite, indicating low toxicity to these normal human cells.[2]

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointResultReference
H9c2 (Rat Cardiomyocytes)MTTIC509.23 ± 0.97 µM[1]
NL20 (Human Bronchial Epithelial)Not specifiedCytotoxicityHigh selectivity for parasite[2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a synthesized methodology based on standard MTT assay procedures.

Objective: To determine the cytotoxic effect of this compound on a selected cell line and calculate the IC50 value.

Materials:

  • This compound solution of known concentration

  • Target cell line (e.g., H9c2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the different concentrations of this compound solution. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve (percentage of cell viability vs. This compound concentration) to determine the IC50 value.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with this compound dilutions cell_seeding->treatment carpaine_prep Prepare serial dilutions of this compound carpaine_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 3-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

In Vivo Toxicity Assessment

In vivo studies are essential for understanding the systemic effects of a compound in a whole organism. The available data for this compound and C. papaya leaf extract primarily focus on acute and sub-chronic oral toxicity.

Acute Oral Toxicity

Acute toxicity studies aim to determine the effects of a single, high dose of a substance. For isolated this compound, an acute toxicity study in rats showed no mortality or toxic effects at a dose of 4 mg/kg.[3] Studies on C. papaya leaf extract, which contains this compound, have been conducted at much higher doses. An acute oral toxicity study in Sprague Dawley rats found no mortality or acute adverse effects at a dose of 2000 mg/kg body weight.[4] Another study using a 10% ethanolic extract of C. papaya leaf also reported no acute toxicity at a single oral dose of 5000 mg/kg.[5]

Sub-chronic Oral Toxicity

Sub-chronic toxicity studies involve repeated administration of a compound over a longer period to assess potential cumulative effects. A 28-day study in Sprague Dawley rats with C. papaya leaf extract at doses of 0.01, 0.14, and 2 g/kg body weight did not show treatment-related changes in body weight, food and water consumption, or hematological parameters.[6] A 13-week sub-chronic toxicity study in Sprague Dawley rats with C. papaya leaf extract at doses of 0.01, 0.14, and 2 g/kg body weight also did not cause any significant toxic effects.[7] While some changes in biochemical values were noted, they were not associated with histopathological changes.[7] The No-Observed-Adverse-Effect Level (NOAEL) for the C. papaya leaf juice in a subacute study was determined to be 2 g/kg body weight.[7]

Table 2: In Vivo Oral Toxicity of this compound and C. papaya Leaf Extract

SubstanceStudy TypeSpeciesDoseKey FindingsReference
Isolated this compoundAcuteRat4 mg/kgNo mortality or toxic effects[3]
C. papaya Leaf ExtractAcuteRat2000 mg/kgNo mortality or acute adverse effects[4]
C. papaya Leaf Extract (10% Ethanolic)AcuteRat5000 mg/kgNo acute toxicity[5]
C. papaya Leaf ExtractSub-chronic (28 days)RatUp to 2 g/kg/dayNo significant treatment-related changes[6]
C. papaya Leaf ExtractSub-chronic (13 weeks)RatUp to 2 g/kg/dayNo significant toxic effects; NOAEL of 2 g/kg[7]
Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of a test substance.

Materials:

  • Test substance (this compound)

  • Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females)

  • Appropriate vehicle for dosing

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

  • Dosing: Administer the test substance sequentially to a group of three animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is terminated, and the substance is classified accordingly.

    • If one animal dies, the test is repeated at the same dose level with three more animals.

    • If no animals die, the test is repeated with three more animals at the next higher dose level.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Workflow for Acute Oral Toxicity Study (OECD 423)

Acute_Toxicity_Workflow start Start dose_group1 Dose 3 animals at a starting dose level start->dose_group1 observe_14d Observe for 14 days (mortality, clinical signs, body weight) dose_group1->observe_14d mortality_check Mortality observed? observe_14d->mortality_check necropsy Perform gross necropsy on all surviving animals observe_14d->necropsy End of 14 days classify_substance Classify substance based on results mortality_check->classify_substance Yes (2 or 3 animals) retest_same_dose Retest at the same dose with 3 more animals mortality_check->retest_same_dose Yes (1 animal) test_higher_dose Test at the next higher dose level with 3 more animals mortality_check->test_higher_dose No end End classify_substance->end retest_same_dose->observe_14d test_higher_dose->observe_14d necropsy->end

Caption: Workflow for an acute oral toxicity study based on OECD 423.

Genotoxicity Assessment

Genotoxicity assays are performed to detect compounds that can induce genetic damage. While specific genotoxicity data for isolated this compound is limited, studies on C. papaya leaf extract provide some insights.

An in vivo micronucleus test on an ethanolic extract of C. papaya leaves in Wistar rats indicated low cytotoxicity and a potential antimutagenic effect against cyclophosphamide-induced damage.

Experimental Protocol: In Vivo Micronucleus Test

Objective: To assess the potential of a test substance to induce chromosomal damage, resulting in the formation of micronuclei in erythrocytes.

Materials:

  • Test substance (this compound)

  • Rodents (e.g., mice or rats)

  • Positive control (e.g., cyclophosphamide)

  • Vehicle control

  • Fetal bovine serum

  • Giemsa stain

  • Microscope slides and microscope

Procedure:

  • Dosing: Administer the test substance to the animals, typically via oral gavage or intraperitoneal injection, at several dose levels. Include positive and vehicle control groups.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare smears of the bone marrow or blood on microscope slides.

  • Staining: Stain the slides with a dye such as Giemsa to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize micronuclei.

  • Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000) for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

  • Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.

Workflow for In Vivo Micronucleus Test

Micronucleus_Test_Workflow cluster_treatment Animal Treatment cluster_sampling Sample Collection & Preparation cluster_analysis Staining & Analysis cluster_evaluation Evaluation dosing Administer this compound at various doses collection Collect bone marrow or peripheral blood dosing->collection controls Include positive and vehicle controls controls->collection smear_prep Prepare smears on microscope slides collection->smear_prep staining Stain slides (e.g., Giemsa) smear_prep->staining scoring Score micronucleated PCEs and PCE/NCE ratio staining->scoring comparison Compare treated groups to controls scoring->comparison conclusion Assess genotoxic potential comparison->conclusion Carpaine_Signaling cluster_cardioprotection Cardioprotection (H9c2 cells) cluster_anti_inflammatory Anti-inflammatory (Osteoarthritis model) carpaine1 This compound fak FAK carpaine1->fak erk12 ERK1/2 fak->erk12 akt AKT fak->akt proliferation Cell Proliferation & Survival erk12->proliferation akt->proliferation carpaine2 This compound p65_degradation p65 Degradation carpaine2->p65_degradation nfkb NF-κB Pathway p65_degradation->nfkb inflammation Inflammation nfkb->inflammation

References

Carpaine: A Technical Guide to Its Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Carpaine, a major alkaloid isolated from the leaves of Carica papaya. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields by consolidating key data and experimental methodologies.

Core Physicochemical Properties of this compound

This compound is a macrocyclic piperidine alkaloid recognized for its potential pharmacological activities.[1] The structural elucidation of this compound revealed it to be a dimer of two identical halves, forming a 26-membered cyclic diester.[1] Accurate characterization of its physicochemical properties is fundamental for its application in research and development.

The quantitative data for this compound's key properties are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₂₈H₅₀N₂O₄[1][2][3][4]
Molecular Weight 478.7 g/mol [2][3]
Monoisotopic Mass 478.37705808 Da[3]
Melting Point 119-121 °C[1][2][4]
Appearance Pale-yellow, needle-like crystalline solid
Solubility - Water: Practically insoluble (48.12 µg/mL).[5][6] - Organic Solvents: Soluble in chloroform, ethanol, and most organic solvents except petroleum ether.[4][7] - pH-Dependent Solubility: More soluble in acidic pH (35.12 µg/mL) than in alkaline pH (18.55 µg/mL).[5][6][4][5][6][7]
Optical Rotation [α]D¹² +24.7° (c = 1.07 in ethanol)[4]
LogP 4.97 (Computed)[8][9]
UV λmax 227.20 nm (in methanol)[5]
Mass Spectrometry Protonated molecule [M+H]⁺ at m/z = 479.88.[5] A key fragment ion is observed at m/z = 240.20.[10][5][10][11]
¹H-NMR (CDCl₃, 400 MHz) δ 1.01 (6H, d, J=7 Hz), 1.3-1.7 (28H, m), 1.9-2.6 (10H, m), 2.85 (2H, q, J=7 Hz), 4.7 (2H, bs)[11]
¹³C-NMR δ 173.5, 70.4, 56.1, 53.6, 37.4, 34.6, 29.8, 29.2, 28.8, 28.7, 26.4, 25.5, 25.4, 18.7

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the protocols used for determining the key physicochemical properties of this compound.

Extraction and Isolation of this compound

A common method for extracting this compound from Carica papaya leaves is acid-base extraction, which leverages the pH-dependent solubility of this alkaloid.[8]

  • Maceration: Dried and powdered papaya leaves are macerated with an acidified aqueous solution (e.g., 2% HCl) or an alcohol-based solvent.[12] The acidic condition protonates the secondary amine groups of this compound, converting it into its more water-soluble salt form.[8]

  • Filtration and Defatting: The acidic extract is filtered. To remove non-polar compounds and pigments, the filtrate is washed with a non-polar solvent like n-hexane or petroleum ether.[1][12]

  • Basification: The pH of the remaining aqueous fraction is adjusted to 8-10 using a base such as ammonium hydroxide.[1][13] This deprotonates the this compound salt, converting it back to its free base form, which is less soluble in water.

  • Solvent Extraction: The basified solution is then extracted with an organic solvent like chloroform or dichloromethane to isolate the free base this compound.[1][12][13]

  • Purification and Crystallization: The organic extract is concentrated under reduced pressure. The crude this compound can be further purified using column chromatography (e.g., silica gel with a chloroform:methanol mobile phase).[14] Crystallization from a solvent such as acetone yields purified, needle-like crystals.[4]

G Workflow for Acid-Base Extraction of this compound cluster_extraction Extraction cluster_purification Purification start Dried Papaya Leaves maceration Macerate with Acidified Solvent (e.g., 2% HCl) start->maceration filtration Filter to Separate Solids maceration->filtration defatting Wash with Non-Polar Solvent (e.g., n-Hexane) filtration->defatting Aqueous Acidic Extract basification Adjust Aqueous Phase to pH 8-10 (e.g., with NH4OH) defatting->basification extraction Extract with Organic Solvent (e.g., Chloroform) basification->extraction concentration Concentrate Organic Phase extraction->concentration crystallization Purify by Crystallization (e.g., from Acetone) concentration->crystallization end Pure this compound Crystals crystallization->end

Fig. 1: Acid-Base Extraction Workflow for this compound.
Physicochemical Characterization

  • Melting Point Determination: The melting point is determined using a digital melting point apparatus. A small amount of the crystalline this compound is placed in a capillary tube and heated, with the temperature range recorded from the onset to the completion of melting. This serves as a key indicator of purity.

  • Solubility Studies: Saturation solubility is assessed by adding an excess amount of this compound (e.g., 1 mg) to a fixed volume of solvent (e.g., 2.5 mL of distilled water, 0.1 N HCl, or phosphate buffer).[5][6] The mixture is agitated, typically for 24 hours on a rotary shaker, to ensure equilibrium is reached.[5][6] After filtration through a Whatman filter paper, the concentration of dissolved this compound in the filtrate is quantified, often spectrophotometrically.[5][6]

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: The UV spectrum of this compound dissolved in a suitable solvent (e.g., methanol) is recorded using a double beam UV-visible spectrophotometer, typically over a range of 200-400 nm, to determine its wavelength of maximum absorbance (λmax).[5]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is recorded to identify the functional groups present in the molecule. This is often done by preparing a potassium bromide (KBr) pellet containing the sample and analyzing it over a range of 4000-400 cm⁻¹.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent like deuterated chloroform (CDCl₃) or methanol (CD₃OD).[5] These spectra are essential for elucidating the detailed chemical structure and confirming the identity of the isolated compound.[15]

    • Mass Spectrometry (MS): Mass spectral data is obtained using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Direct Analysis in Real Time (DART-MS).[5][10] For LC-MS, separation may be performed on a C18 column with a mobile phase such as acetonitrile and water.[5][6] The mass spectrometer is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragmentation patterns, which confirm the molecular weight and structural features.[5][10]

Biological Activity and Signaling Pathways

This compound is noted for its effects on the cardiovascular system, where it is known to reduce heart rate and the force of cardiac contraction.[2] Research suggests that these effects are achieved by interfering with calcium signaling pathways within cardiac tissues, which are critical for muscle contraction.[2][13]

While the precise molecular targets are still under investigation, the proposed mechanism involves the modulation of intracellular calcium (Ca²⁺) mobilization.[13] It is hypothesized that this compound may directly or indirectly affect key components of the calcium signaling cascade in cardiomyocytes.

G Proposed Mechanism of this compound on Cardiac Calcium Signaling This compound This compound target Molecular Target(s) in Cardiomyocyte This compound->target Interferes with ca_release Inhibition of Intracellular Ca²⁺ Release/Mobilization target->ca_release Leads to contraction Reduced Myocardial Contraction Force ca_release->contraction heart_rate Reduced Heart Rate ca_release->heart_rate

Fig. 2: Conceptual Diagram of this compound's Effect on Calcium Signaling.

Applications in Research and Drug Development

The distinct properties of this compound make it a compound of interest for various research applications:

  • Cardiovascular Research: Its impact on heart rate and contractility makes it a useful tool for studying cardiac physiology and pathophysiology.[2][16]

  • Antithrombocytopenic Agent: this compound has been shown to increase platelet counts, making it a lead compound for developing treatments for thrombocytopenia.[10][15]

  • Antiplasmodial and Antimalarial Research: this compound exhibits significant antiplasmodial activity, driving research into its potential as a novel antimalarial drug.[17][18]

  • Pharmacokinetic and Drug Metabolism Studies: Understanding its solubility, LogP, and stability is crucial for designing formulations and studying its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

References

A Historical Perspective on the Discovery of Carpaine's Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpaine, a macrocyclic piperidine alkaloid, is a prominent bioactive compound found in the leaves of the papaya plant (Carica papaya). Its discovery and the subsequent elucidation of its properties represent a fascinating journey through the evolution of natural product chemistry and pharmacology. This technical guide provides a comprehensive historical perspective on the isolation, structural determination, and early pharmacological investigations of this compound, offering valuable insights for researchers in drug discovery and development.

The Dawn of Discovery: Isolation and Initial Characterization

The story of this compound begins in the late 19th century with the pioneering work of Dr. M. Greshoff, a Dutch chemist working in the Dutch East Indies. In 1890, Greshoff reported the first successful isolation of a crystalline alkaloid from the leaves of Carica papaya, which he named "this compound".[1] His initial investigations laid the groundwork for all subsequent research on this intriguing molecule.

A few years later, in 1897, van Rijn further purified this compound and proposed the empirical formula C₁₄H₂₅NO₂.[2] This early structural hypothesis, though later proven to be an underestimation of the molecule's true size, was a critical step in unraveling its chemical nature.

The early 20th century saw significant advancements in the understanding of this compound's structure, largely due to the meticulous work of Barger and his colleagues. In a series of papers published in the Journal of the Chemical Society in 1937, they detailed the degradation of this compound into various smaller molecules.[3] This painstaking process of chemical breakdown and analysis of the resulting fragments allowed them to piece together the fundamental components of the this compound molecule, identifying it as a large-ring lactone.

It was not until the mid-20th century, with the advent of more advanced analytical techniques, that the true dimeric structure of this compound was revealed. In 1964, Spiteller-Friedmann and Spiteller, using mass spectrometry, determined that the molecular weight of this compound was double what was previously believed, suggesting a dimeric structure.[1] This was subsequently confirmed, and the absolute configuration of the C₂₈H₅₀N₂O₄ molecule was finally established by Coke and Rice in 1965.[1]

Early Experimental Protocols

The experimental methods employed by these early pioneers, though rudimentary by today's standards, were innovative for their time and demonstrate a deep understanding of chemical principles.

Greshoff's Isolation of this compound (1890)

Greshoff_Isolation papaya_leaves Dried Papaya Leaves extraction Extraction with acidified alcohol papaya_leaves->extraction filtration Filtration extraction->filtration basification Basification of filtrate (e.g., with ammonia) filtration->basification precipitation Precipitation of crude alkaloids basification->precipitation crystallization Crystallization precipitation->crystallization This compound Crystalline this compound crystallization->this compound

Barger, Robinson, and Work's Structural Elucidation (1937)

The work of Barger and his team was instrumental in defining the core structure of this compound. Their approach involved a series of chemical degradation reactions to break down the large, complex molecule into smaller, more easily identifiable components.

Barger_Degradation This compound This compound hydrolysis Alkaline Hydrolysis This compound->hydrolysis Breaks ester linkage dehydrogenation Dehydrogenation (e.g., with Selenium) This compound->dehydrogenation carpamic_acid Carpamic Acid hydrolysis->carpamic_acid piperidine_deriv Piperidine Derivative dehydrogenation->piperidine_deriv oxidation Oxidation dicarboxylic_acid Dicarboxylic Acid oxidation->dicarboxylic_acid carpamic_acid->oxidation Cleaves the ring

Historical Quantitative Data

The following tables summarize the key quantitative data reported in the early literature on this compound. These values, obtained using the analytical techniques of the time, provide a valuable historical benchmark.

PropertyReported ValueInvestigator(s)Year
Melting Point 121 °Cvan Rijn1897
119-120 °CBarger et al.1937
Optical Rotation +21.6° (in ethanol)Barger et al.1937
Empirical Formula C₁₄H₂₅NO₂van Rijn1897
Molecular Formula C₂₈H₅₀N₂O₄Spiteller-Friedmann & Spiteller1964

Early Pharmacological Investigations: Unraveling the Biological Activity

The initial interest in this compound was not purely chemical; Greshoff himself attributed the physiological activity of papaya leaves to this newly discovered alkaloid.[1] However, detailed pharmacological studies did not emerge until much later.

A pivotal study in understanding the cardiovascular effects of this compound was conducted by Hornick, Sanders, and Lin in 1978. Their research, published in Research Communications in Chemical Pathology and Pharmacology, provided the first detailed insights into this compound's action on the circulatory system.

Experimental Protocol for Cardiovascular Effects (Hornick et al., 1978)
  • Animal Model: Male Wistar rats (314 ± 13 g) were anesthetized with pentobarbital (30 mg/kg).

  • Drug Administration: this compound was administered intravenously at increasing dosages (0.5 mg/kg to 2.0 mg/kg).

  • Measurements: Systolic, diastolic, and mean arterial blood pressure, as well as cardiac output, stroke volume, stroke work, and cardiac power were recorded.

  • Autonomic Blockade: To investigate the mechanism of action, selective autonomic nervous blockade was induced using atropine sulfate (1 mg/kg) or propranolol hydrochloride (8 mg/kg) prior to this compound administration.

Key Findings and Proposed Mechanism of Action

The study by Hornick et al. revealed that this compound induced a progressive decrease in blood pressure.[4] Importantly, this effect was not altered by autonomic nervous blockade with atropine or propranolol, suggesting that this compound does not act through the cholinergic or adrenergic systems.[4] Instead, the researchers observed a reduction in cardiac output, stroke volume, and cardiac power, while total peripheral resistance remained unchanged.[4]

Based on these findings, they concluded that This compound has a direct effect on the myocardium .[4] They hypothesized that this action might be related to its macrocyclic dilactone structure, which could potentially act as a cation chelator.[4] This suggests an early hypothesis that this compound's mechanism of action involves interference with ion transport in cardiac muscle cells, a concept that resonates with modern understanding of cardiac physiology.

Carpaine_Cardiovascular_Effect cluster_mechanism Proposed Mechanism (Hornick et al., 1978) This compound This compound myocardium Myocardium (Heart Muscle) This compound->myocardium Direct Effect cardiac_output Decreased Cardiac Output myocardium->cardiac_output blood_pressure Decreased Blood Pressure cardiac_output->blood_pressure cation_chelation Macrocyclic Dilactone Structure (Potential Cation Chelator) ion_transport Interference with Ion Transport myocardial_contractility Reduced Myocardial Contractility

Conclusion

The historical journey of this compound, from its initial isolation in a remote laboratory in the Dutch East Indies to the elucidation of its complex dimeric structure and its direct effects on the heart, showcases the remarkable progress of chemical and pharmacological sciences. The foundational work of early pioneers like Greshoff, van Rijn, Barger, and others provided the essential knowledge upon which modern research continues to build. For today's scientists, this historical perspective not only offers a rich narrative but also underscores the enduring value of natural products in the quest for new therapeutic agents. The early hypothesis of ion chelation as a mechanism of action, for instance, provides a fascinating starting point for contemporary investigations into the specific molecular targets and signaling pathways of this multifaceted alkaloid.

References

The Role of Carpaine in the Ethnobotanical Applications of Papaya Leaf: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The leaves of Carica papaya L. have a long and rich history in traditional medicine across tropical regions, where they are utilized for a wide range of ailments including dengue fever, malaria, cancer, and inflammatory conditions. Scientific inquiry has identified carpaine, a piperidine (B6355638) alkaloid, as one of the principal bioactive compounds responsible for these therapeutic effects. This technical guide provides an in-depth analysis of this compound's role in the ethnobotanical uses of papaya leaf, consolidating quantitative data, detailing experimental protocols for its extraction and analysis, and visualizing its known mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological basis of papaya leaf's traditional applications and the therapeutic potential of its primary alkaloid, this compound.

Introduction: From Traditional Remedy to Scientific Scrutiny

The ethnobotanical landscape is rich with remedies derived from Carica papaya, a plant cultivated globally for its fruit.[1] Beyond the fruit, its leaves have been particularly esteemed in folklore medicine. In Southeast Asia and Latin America, decoctions of papaya leaves are a common household remedy for fever, particularly in cases of dengue and malaria.[2][3][4] Traditional healers in Nigeria have used it for diabetes, while aboriginal Australians have employed leaf decoctions as an anticancer remedy.[3] These widespread and varied uses have prompted rigorous scientific investigation to isolate the active phytochemicals and elucidate their mechanisms of action.

The primary alkaloid in papaya leaves is this compound (C₂₈H₅₀N₂O₄), a macrocyclic dilactone.[5] It is recognized as a major contributor to the leaf's bioactivity.[3] Research has substantiated many of the traditional claims, linking this compound to specific pharmacological effects such as anti-thrombocytopenic, anti-plasmodial, anticancer, anti-inflammatory, and cardioprotective activities.[2][3][5][6][7] This paper synthesizes the current scientific understanding of this compound, bridging the gap between its ethnobotanical history and its potential in modern drug development.

Quantification of this compound in Carica papaya Leaves

The concentration of this compound in papaya leaves can vary based on factors such as geographic origin, leaf maturity, and the extraction method employed.[4][8] Understanding this variability is critical for standardizing extracts for research and potential therapeutic use. The data below, compiled from multiple studies, illustrates the reported yields of this compound and total alkaloids.

ParameterReported Value/RangeSource(s)
This compound Content (Dry Leaf)9.30 mg/g (0.93%)[3][9]
This compound Content (Dry Leaf)0.2 to 3.1 mg/g (0.02% to 0.31%)[4][8]
Total Alkaloid Content~2.0 mg/g (0.2%)[10][11]
This compound as % of Total Alkaloid63%[10][11]
This compound Yield (Acidified Water Extraction)12.01% of the extract[12]
This compound Yield (Alcohol Extraction)2.18% of the extract[12]

Experimental Protocols: Extraction, Isolation, and Quantification

The effective isolation of this compound is a prerequisite for its study and application. Various methodologies have been developed, each with distinct advantages in terms of yield, purity, and environmental impact.

General Experimental Workflow

The isolation of this compound typically follows a multi-step process involving extraction from dried leaf material, partitioning to separate alkaloids from other phytochemicals, and chromatographic purification.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis A Dried, Powdered Papaya Leaves B Solvent Extraction (e.g., Maceration, MAE, Soxhlet) A->B C Crude Extract B->C D Acid-Base Partitioning to Isolate Alkaloid Fraction C->D E Chromatography (Column, Prep-TLC) D->E F Pure this compound Isolate E->F G Structural Confirmation (NMR, MS, FTIR) F->G H Quantification (HPLC, LC-MS/MS) F->H

Caption: General workflow for this compound extraction and analysis.
Protocol 1: Microwave-Assisted Extraction (MAE)

This method utilizes microwave energy to accelerate solvent extraction, reducing time and solvent consumption.

  • Sample Preparation: 20 g of powdered papaya leaves are placed in a microwave extraction flask.

  • Solvent System: A mixture of methanol, glacial acetic acid, and water (180:2:1.6 v/v/v) is added.

  • Extraction: The mixture is subjected to microwave irradiation for 6 minutes at 140 watts.

  • Concentration: The resulting extract is concentrated on an electric water bath to remove the solvent.

  • Alkaloid Fractionation: The concentrated extract is treated with an appropriate solvent (e.g., partitioned with n-hexane) to obtain the alkaloid fraction.[2]

  • Purification: Pure this compound is separated from the alkaloid fraction using preparative Thin Layer Chromatography (TLC) with a mobile phase of toluene:ethyl acetate:glacial acetic acid (5:3.5:1.5, v/v/v).[2]

Protocol 2: Maceration with Acidified Alcohol

This conventional method involves soaking the plant material in a solvent mixture over an extended period.

  • Sample Preparation: 6 kg of powdered papaya leaves are used.

  • Solvent System: The powder is macerated with 18 L of an ethanol/water/HCl mixture (89:10:1 v/v/v).

  • Extraction: The maceration is conducted for 24 hours at room temperature. The process is repeated five times with fresh solvent until no alkaloids are detected with Dragendroff's reagent.

  • Concentration: The pooled extracts are evaporated under reduced pressure at 50°C.

  • Purification: The resulting crude alkaloid extract is fractionated using silica (B1680970) gel column chromatography with a methanol/chloroform (5:95 v/v) eluent to isolate this compound.[9][13]

Protocol 3: Pressurized Liquid Extraction (PLE)

This technique uses elevated temperatures and pressures to enhance extraction efficiency.

  • Optimization: Methanol is identified as an ideal solvent, with optimal conditions at 90-100°C and an alkaline pH of 10.[14]

  • Quantification: The resulting extract is analyzed using ultrahigh-performance liquid chromatography-tandem mass spectroscopy (UHPLC-MS/MS). The assay is validated over a concentration range of 20-5000 ng/mL.[4][8]

Pharmacological Basis of Ethnobotanical Uses

This compound's diverse biological activities provide a scientific foundation for the traditional uses of papaya leaf.

Anti-Thrombocytopenic Activity (Dengue Fever)

The most prominent modern application of papaya leaf extract is in managing thrombocytopenia (low platelet count), a hallmark of severe dengue fever.[2][7] This aligns with its traditional use for treating fevers. Studies have scientifically validated this application, demonstrating that this compound is a key compound responsible for increasing platelet counts.[1][7] In busulfan-induced thrombocytopenic rats, isolated this compound exhibited potent activity in sustaining platelet counts, confirming its direct role in this ethnobotanical use.[1][7]

Anti-Plasmodial and Antimicrobial Activity (Malaria and Infections)

Papaya leaf tea is a traditional remedy for malaria.[3][15] This practice is supported by evidence that this compound possesses significant anti-plasmodial activity, with an in-vitro IC₅₀ of 0.2 μM against Plasmodium falciparum.[5] The alkaloid's mechanism is believed to involve inhibiting the synthesis of the bacterial cell wall by interfering with the formation of peptidoglycan constituents, leading to cell lysis.[16] This broad antimicrobial action also supports the leaf's use against various microorganisms that disrupt digestive function.[15][17][18]

Anticancer Activity

The use of papaya leaf as an anticancer remedy in Australian aboriginal and Vietnamese folk medicine has prompted significant research.[3][10] this compound has been shown to combat cancer through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and suppressing cancer cell proliferation.[6] Its activity often involves the modulation of critical cell signaling pathways.

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Apoptosis Regulation cluster_cellcycle Cell Cycle Control This compound This compound PI3K PI3K This compound->PI3K Inhibits ProAp Pro-Apoptotic Proteins (e.g., Bax, Bak) This compound->ProAp Promotes AntiAp Anti-Apoptotic Proteins (e.g., Bcl-2) This compound->AntiAp Inhibits CDK Cyclin-Dependent Kinases (CDKs) This compound->CDK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome1 Suppression of Proliferation & Survival mTOR->Outcome1 Outcome2 Induction of Apoptosis ProAp->Outcome2 AntiAp->Outcome2 Outcome3 Cell Cycle Arrest CDK->Outcome3

Caption: Anticancer signaling pathways modulated by this compound.
  • Suppression of PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival and is often hyperactivated in cancers. This compound has been shown to suppress this cascade, thereby inhibiting tumor progression.[19][20][21][22]

  • Induction of Apoptosis: this compound triggers apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins.[6][19]

  • Cell Cycle Arrest: It can halt cancer cell proliferation by disrupting the cell cycle through the inhibition of cyclin-dependent kinases (CDKs).[6]

Cardioprotective Effects

Traditionally, this compound has been known to slow the heart rate and reduce blood pressure, acting similarly to digitalis.[15] Modern research has elucidated a more complex cardioprotective role, particularly in the context of ischemia-reperfusion injury (IRI). This compound promotes the proliferation and repair of cardiomyocytes (heart muscle cells) following oxidative stress.[23]

G cluster_erk ERK Pathway cluster_akt AKT Pathway This compound This compound FAK FAK (Focal Adhesion Kinase) This compound->FAK Activates ERK ERK1/2 FAK->ERK AKT AKT FAK->AKT Proliferation Cell Proliferation (Cyclin D1, PCNA) ERK->Proliferation Survival Cell Survival & Repair AKT->Survival

Caption: Cardioprotective signaling pathways activated by this compound.

This protective mechanism is mediated by the activation of Focal Adhesion Kinase (FAK), which subsequently stimulates two key downstream pathways:

  • FAK-ERK1/2 Pathway: Promotes cell cycle progression and proliferation.[23][24]

  • FAK-AKT Pathway: Promotes cell survival and repair.[23][24][25]

Furthermore, this compound mitigates oxidative stress by attenuating the reduction in mitochondrial membrane potential and suppressing the overproduction of reactive oxygen species (ROS) in cardiomyocytes.[5][23]

Anti-Inflammatory Activity

The use of papaya leaf for inflammatory ailments is supported by this compound's ability to modulate the body's inflammatory response. It has been shown to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5] This action is crucial for managing chronic inflammatory diseases.[5] While other compounds in papaya, like papain and various phenolics, also contribute to this effect, this compound is a significant factor in the leaf's overall anti-inflammatory profile.[26][27]

Summary of Biological Activities

The therapeutic potential of this compound is underscored by its efficacy at specific concentrations across various biological assays.

ActivityTarget/Model SystemEffective Concentration / IC₅₀Source(s)
Anti-Plasmodial Plasmodium falciparum (in vitro)IC₅₀: 0.2 μM[5]
Cardioprotective H9c2 Cardiomyocytes1 µM (for proliferation)[23][24]
Anti-Thrombocytopenic Busulfan-induced thrombocytopenic ratsSustained platelet count to ~555 x 10⁹/L[1][7]
Anticancer Various cancer cell linesIC₅₀: 1.13 to 2.94 µg/ml[10]
Antimicrobial S. enterica (Methanol Extract)19 mm inhibition zone[18]
Anti-Inflammatory LPS-induced dendritic cells (Ethanolic Extract)1 µg/ml (inhibited TNFα)[26]

Conclusion and Future Directions

The ethnobotanical uses of Carica papaya leaf are not merely folklore; they are substantiated by the distinct pharmacological activities of its primary alkaloid, this compound. Scientific evidence strongly supports this compound's role as an anti-thrombocytopenic, anti-plasmodial, anticancer, cardioprotective, and anti-inflammatory agent. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for further research.

For drug development professionals, this compound represents a promising natural lead compound. Future research should focus on optimizing extraction techniques for higher yields and purity, conducting comprehensive preclinical and clinical trials to establish safety and efficacy for specific indications like dengue and certain cancers, and exploring synergistic effects with other phytochemicals present in the papaya leaf. A deeper understanding of its pharmacokinetics and bioavailability will be crucial in translating this ancient remedy into a modern therapeutic.

References

Methodological & Application

Application Notes & Protocols: High-Yield Extraction and Purification of Carpaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpaine is the principal alkaloid found in the leaves of the papaya plant (Carica papaya L.) and constitutes approximately 63% of the total alkaloid content.[1][2][3][4] This macrocyclic piperidine alkaloid is of significant interest to the pharmaceutical industry due to its promising biological activities, most notably its anti-thrombocytopenic effects, which are relevant for conditions like dengue fever.[5][6] Furthermore, studies have explored its cardiovascular, antiplasmodial, and anti-cancer properties.[1][4][7]

The extraction and purification of this compound are critical steps for its study and potential therapeutic application. The molecule's alkaloid nature, specifically the presence of secondary amine groups, makes its solubility highly dependent on pH.[1][5] This property is fundamental to the most effective extraction and purification strategies, which primarily revolve around acid-base manipulation. This document provides detailed protocols for various high-yield extraction and purification methods, comparative data, and workflow diagrams to guide researchers in obtaining high-purity this compound.

Extraction Methodologies

The choice of extraction method significantly impacts the yield and purity of the final this compound product. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages in terms of efficiency and reduced extraction time compared to conventional methods.

Acid-Base Extraction with Heating

This method is highly effective as it leverages this compound's chemical nature. In an acidic medium, the this compound alkaloid is protonated to form a water-soluble salt, facilitating its separation from hydrophobic cellular components. Subsequent basification returns it to its free-base form, which is soluble in non-polar organic solvents.

Experimental Protocol: Acidified Water Extraction

  • Preparation: Weigh 500 g of dried, powdered Carica papaya leaves.

  • Acidification: Suspend the leaf powder in distilled water. Adjust the pH to 2-3 using concentrated HCl.

  • Extraction: Heat the acidic slurry to 60°C on a hot plate with continuous magnetic stirring for 6 hours.[5] This enhances solvent penetration into the plant cell walls.[5]

  • Filtration: After 6 hours, filter the mixture through a muslin cloth to remove the solid plant material.

  • Basification: Adjust the pH of the filtrate to approximately 11 with an ammonia solution (NH₄OH).[8] This converts the this compound salt back to its free-base form.

  • Liquid-Liquid Extraction: Transfer the alkaline solution to a separatory funnel and partition it three times with dichloromethane (DCM). The non-polar this compound base will move into the organic DCM layer.

  • Concentration: Combine the dichloromethane fractions and concentrate them using a rotary evaporator at a temperature not exceeding 50°C.[5][9]

  • Drying: The resulting residue is the crude this compound extract, which can be further purified.

cluster_extraction Acid-Base Extraction Workflow start Dried Papaya Leaf Powder acid Suspend in Water Adjust pH to 2-3 (HCl) start->acid heat Heat at 60°C for 6h (with stirring) acid->heat filter Filter to separate plant material heat->filter filtrate Aqueous Acidic Filtrate (contains this compound Salt) filter->filtrate base Adjust pH to 11 (NH4OH) filtrate->base partition Partition with Dichloromethane (x3) base->partition separate Separate Organic & Aqueous Layers partition->separate organic Combined Organic Layers (contains this compound Base) separate->organic evap Evaporate Solvent (Rotary Evaporator) organic->evap end Crude this compound Extract evap->end

Caption: Workflow for Acidified Water Extraction of this compound.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer. This method often leads to higher yields in shorter times and at lower temperatures compared to conventional techniques.

Experimental Protocol: Ultrasound-Assisted Acid-Base Extraction

  • Preparation: Weigh 10 g of powdered Carica papaya leaves into a flask.

  • Solvent Addition: Add 40 mL of an ethanol/water/HCl (89:10:1 v/v/v) solvent mixture.[9]

  • Sonication: Place the flask in an ultrasonic bath (e.g., 40 kHz frequency) and sonicate for 25 minutes.[9][10]

  • Filtration: Filter the extract into a round-bottomed flask. Rinse the filter cake with an additional 50 mL of ethanol/water (90:10 v/v).

  • Repeat: Repeat the extraction procedure on the plant residue two more times to ensure exhaustive extraction.

  • Concentration: Pool the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 50°C.[9]

  • Acid-Base Wash: Dissolve the resulting residue in 50 mL of an acidic water solution (water/HCl, 98:2 v/v) and filter to remove impurities.[9]

  • Purification: The resulting acidic solution contains the this compound salt and can be further purified using the basification and liquid-liquid extraction steps described in Protocol 1.1 (steps 5-7).

cluster_uae Ultrasound-Assisted Extraction (UAE) Workflow start Dried Papaya Leaf Powder solvent Add Ethanol/Water/HCl (89:10:1) start->solvent uae Sonicate in Ultrasonic Bath (e.g., 25 min, 40 kHz) solvent->uae filter Filter Extract uae->filter repeat Repeat Extraction on Residue (x2) filter->repeat pool Pool All Filtrates filter->pool repeat->uae evap Evaporate Solvent (Rotary Evaporator) pool->evap dissolve Dissolve Residue in Acidic Water evap->dissolve end Acidic this compound Solution (Ready for Purification) dissolve->end

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and moisture within the plant material, causing a rapid temperature and pressure increase that ruptures cell walls and releases target compounds into the solvent. This method is known for its high speed and efficiency.[10][11]

Experimental Protocol: Microwave-Assisted Extraction

  • Preparation: Place 20 g of dried, powdered Carica papaya leaves in a microwave extraction flask.[12]

  • Solvent Addition: Add a solvent mixture of methanol, glacial acetic acid, and water (180:2:1.6 v/v/v).[12]

  • Microwave Irradiation: Secure the flask in a microwave extractor and irradiate for 6 minutes at 140 watts, maintaining a temperature of approximately 70°C.[12]

  • Cooling & Filtration: After the extraction cycle, allow the mixture to cool and then filter it to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Purification: The crude extract can be subjected to acid-base partitioning for further purification as described in Section 2.0.

Note: A study on MAE for phenolic compounds from papaya leaves found optimal conditions to be 3 minutes of irradiation at 420 W with a 56% ethanol/water solvent.[13][14] Researchers should optimize MAE parameters for this compound specifically.

Comparison of Extraction Methods

The efficiency of this compound extraction varies significantly with the chosen method and parameters. Acidified water extraction has shown remarkably high yields, while modern methods like MAE and PLE are superior to conventional Soxhlet extraction.[5][12]

Extraction MethodSolvent SystemKey ParametersYieldReference
Acidified Water Extraction Water, HCl, NH₄OH, DichloromethanepH 2-3, 60°C, 6 hours12.01% (of dried leaves)[5][8]
Alcohol Extraction Ethanol/Water/HCl (89:10:1 v/v/v)Room Temp, Maceration2.18% (of dried leaves)[5][8]
Microwave-Assisted (MAE) Methanol/Acetic Acid/Water (180:2:1.6)70°C, 6 min, 140 W42% (total extract)[12]
Soxhlet Extraction Methanol/Acetic Acid/Water (180:2:1.6)70°C, 17 hours31% (total extract)[12]
Pressurized Liquid (PLE) Methanol90°CHigh Yield (exact % not stated)[7][12][15]
Ultrasound-Assisted Ethanol/Water/HCl (89:10:1 v/v/v)25 minutes0.093% (pure this compound)[9]
Surfactant-Assisted Hot Water, Ultrasound, Surfactant-195.6 µg/g (0.0196%)[3]

Purification Protocols

Crude this compound extracts contain impurities such as pigments, lipids, and other alkaloids. A multi-step purification process involving acid-base partitioning and column chromatography is typically required to achieve high purity.

Principle of Acid-Base Purification

The purification strategy relies on the same principle as the extraction: this compound's pH-dependent solubility. By manipulating the pH, this compound can be selectively moved between aqueous and organic phases, leaving many impurities behind.

cluster_principle Chemical Principle of this compound Purification cluster_acid Acidic Conditions (pH < 4) cluster_base Alkaline Conditions (pH > 9) Acid_State This compound-H+ (Protonated Salt Form) Acid_Sol Soluble in Water (Aqueous Layer) Acid_State->Acid_Sol Base_State This compound (Neutral Free-Base Form) Acid_Sol->Base_State + Base (e.g., NH4OH) Deprotonation Base_Sol Insoluble in Water Soluble in Organic Solvents (DCM) Base_State->Base_Sol Base_Sol->Acid_State + Acid (e.g., HCl) Protonation

Caption: pH-dependent forms and solubility of this compound.

Purification via Column Chromatography

For achieving high-purity this compound suitable for analytical or pharmacological studies, column chromatography is essential.

Experimental Protocol: Silica Gel Column Chromatography

  • Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., Methanol/Chloroform 5:95 v/v).[9] Pour the slurry into a glass column to create the stationary phase.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it carefully onto the top of the silica column.

  • Elution: Begin eluting the sample through the column with the mobile phase. A gradient elution can be effective, for example, by gradually increasing the polarity (e.g., increasing the methanol concentration in a dichloromethane:methanol system).[4][6]

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis (TLC): Monitor the collected fractions using Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate (silica gel) and develop it using a suitable mobile phase (e.g., methanol/chloroform 15:85 v/v).[9]

  • Visualization: Visualize the spots by exposing the TLC plate to Dragendorff's reagent, which reveals alkaloids as orange to brown spots.[5][9]

  • Pooling & Concentration: Combine the fractions that contain pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.

  • Crystallization: The purified this compound can be further refined by crystallization, for instance, using a dichloromethane/n-hexane solvent system.[4]

cluster_purification Purification Workflow start Crude this compound Extract dissolve Dissolve in minimal mobile phase start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient (e.g., DCM:Methanol) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent pool->evap end High-Purity this compound evap->end

Caption: General workflow for purification by column chromatography.

References

Application Notes and Protocols for HPLC and LC-MS/MS Quantification of Carpaine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of carpaine, a major alkaloid in Carica papaya leaves, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a piperidine alkaloid isolated from papaya (Carica papaya) leaves and has garnered significant interest for its potential therapeutic properties, including anti-thrombocytopenic activity. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and formulation development. This document outlines validated HPLC and LC-MS/MS methods for the reliable quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

The HPLC-UV method offers a robust and accessible approach for the quantification of this compound, suitable for routine quality control of herbal extracts and formulations.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.20 - 1.8 mg/mL
Correlation Coefficient (R²)> 0.998
Recovery97.6% - 100.1%
Precision (RSD%)0.062%
Retention Time6.017 min
Limit of Detection (LOD)0.05 ppm
Limit of Quantification (LOQ)0.19 ppm
Experimental Protocol

2.2.1. Sample Preparation (from Papaya Leaves)

  • Extraction: Macerate powdered, dried papaya leaves with an ethanol/water/HCl (89:10:1 v/v/v) solution. For example, use 40 mL of the solvent mixture for 10 grams of powdered leaves.

  • Ultrasonication: Place the mixture in an ultrasonic bath for 25 minutes to enhance extraction efficiency.

  • Purification (Optional): The resulting crude alkaloid extract can be further purified by fractionation on a silica gel column using a methanol/chloroform (5:95 v/v) eluent.

2.2.2. Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: Sunniest C18 column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with water (pH 8.5) and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong UV chromophore, detection can be challenging. The specific wavelength should be optimized, though literature suggests successful analysis without specifying the wavelength, likely at lower UV regions (e.g., 210 nm).

  • Injection Volume: 20 µL.

2.2.3. Calibration Curve Preparation

  • Prepare a stock solution of this compound reference standard in ethanol.

  • Perform serial dilutions to obtain a series of calibration standards with concentrations ranging from 0.20 to 1.8 mg/mL.

  • Inject each standard in triplicate to construct a calibration curve by plotting the peak area against the concentration.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Powdered Papaya Leaves extraction Maceration with Ethanol/Water/HCl start->extraction ultrasonication Ultrasonication extraction->ultrasonication filtration Filtration ultrasonication->filtration extract Crude Extract filtration->extract hplc HPLC System extract->hplc Inject Sample column C18 Column hplc->column detection UV Detector column->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification result This compound Concentration quantification->result

Caption: HPLC-UV workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The LC-MS/MS method provides superior sensitivity and selectivity for the quantification of this compound, making it ideal for the analysis of complex matrices and for pharmacokinetic studies.

Quantitative Data Summary
ParameterValueReference
Linearity Range20 - 5000 ng/mL
Correlation Coefficient (R²)0.9908
Lower Limit of Quantification (LLOQ)20 ng/mL
Internal Standard (IS)Emetine
Ionization ModePositive Electrospray Ionization (ESI+)
Experimental Protocol

3.2.1. Sample Preparation (from Papaya Leaves)

  • Pressurized Liquid Extraction (PLE): Utilize an accelerated solvent extractor for efficient extraction.

  • Extraction Solvent: Dichloromethane has been shown to be an effective solvent.

  • Extraction Conditions: Optimize parameters such as temperature and the number of extraction cycles for maximum yield.

3.2.2. LC-MS/MS Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Hypersil Gold column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3.2.3. Mass Spectrometric Parameters

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Mass Transitions:

    • This compound (Quantifier): m/z 479 -> 240.

    • This compound (Qualifier): m/z 479 -> 222.1.

    • Emetine (IS): m/z 481 -> 246.0.

3.2.4. Calibration and Quantification

  • Prepare a stock solution of this compound and the internal standard (emetine) in a suitable solvent (e.g., methanol).

  • Spike a blank matrix with the stock solutions to create a series of calibration standards ranging from 20 to 5000 ng/

Total Synthesis of Carpaine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of Carpaine, a macrocyclic piperidine alkaloid, and discusses approaches for the synthesis of its derivatives. Detailed experimental protocols for key reactions, quantitative data, and visualizations of the synthetic pathways are presented to aid in the research and development of this compound-based therapeutic agents.

Introduction

This compound is a natural alkaloid found in the leaves of the papaya plant (Carica papaya). It has garnered significant interest in the scientific community due to its wide range of reported biological activities. The complex macrocyclic structure of this compound presents a formidable challenge for synthetic chemists. The development of a robust and efficient total synthesis is crucial for enabling detailed structure-activity relationship (SAR) studies and the generation of novel derivatives with improved therapeutic profiles.

This application note focuses on the enantioselective total synthesis of (+)-Carpaine, highlighting key chemical transformations and providing detailed protocols for their execution. Additionally, it explores strategies for the synthesis of this compound derivatives, which are essential for drug discovery and development efforts.

Enantioselective Total Synthesis of (+)-Carpaine

The first enantioselective total synthesis of (+)-Carpaine was achieved by Sato et al.[1][2]. The synthetic strategy commences with a chiral building block, (S)-1,2,4-butanetriol, and relies on two pivotal reactions: a stereoselective intramolecular hetero-Diels-Alder reaction to construct the piperidine ring with the desired stereochemistry, and a Yamaguchi macrocyclization to form the large lactone ring.

Synthetic Pathway Overview

The overall synthetic pathway for (+)-Carpaine can be visualized as a multi-step process involving the formation of a key acylnitroso intermediate, its subsequent intramolecular cyclization, and the final macrocyclization.

Total_Synthesis_of_this compound A (S)-1,2,4-butanetriol B Multi-step Conversion A->B Several Steps C Acylnitroso Precursor B->C D Intramolecular hetero-Diels-Alder Reaction C->D Key Step 1 E Piperidine Intermediate D->E F Chain Elongation & Functional Group Manipulation E->F G Seco-Acid F->G H Yamaguchi Macrocyclization G->H Key Step 2 I N-Cbz-Carpaine H->I J Deprotection I->J K (+)-Carpaine J->K

Caption: General workflow for the total synthesis of (+)-Carpaine.

Key Experimental Protocols

1. Intramolecular Hetero-Diels-Alder Reaction

This reaction is a crucial step for the stereoselective formation of the trisubstituted piperidine ring system of this compound. It involves the in-situ generation of a transient acylnitroso species which then undergoes an intramolecular [4+2] cycloaddition.

Protocol: Detailed experimental conditions for this specific reaction in the context of the this compound synthesis are not publicly available in the primary literature. The following is a general protocol for an intramolecular hetero-Diels-Alder reaction of an acylnitroso compound, which should be adapted and optimized for the specific substrate.

  • Materials:

    • Hydroxamic acid precursor

    • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

    • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Dissolve the hydroxamic acid precursor in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to the desired temperature (typically between -78 °C and room temperature).

    • Add the oxidizing agent (e.g., DMP) portion-wise to the solution. The reaction progress should be monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired piperidine intermediate.

2. Yamaguchi Macrocyclization

The final ring-closing step to form the 26-membered macrocyclic dilactone of this compound is achieved through Yamaguchi macrocyclization. This method is effective for the formation of large-ring lactones from their corresponding seco-acids (hydroxy acids).

Protocol:

  • Materials:

    • Seco-acid of the N-Cbz protected Carpamic acid dimer

    • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

    • Triethylamine (Et3N)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous toluene (high dilution conditions are crucial)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a solution of the seco-acid in anhydrous toluene under an inert atmosphere, add triethylamine.

    • Slowly add 2,4,6-trichlorobenzoyl chloride to the solution at room temperature and stir for 2 hours to form the mixed anhydride.

    • In a separate flask, prepare a solution of DMAP in anhydrous toluene at reflux.

    • The solution of the mixed anhydride is then added dropwise over a period of several hours to the refluxing DMAP solution using a syringe pump to maintain high dilution conditions.

    • After the addition is complete, continue to reflux the reaction mixture for an additional hour.

    • Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-Cbz-Carpaine.

Quantitative Data

While a detailed step-by-step quantification for the entire synthesis is not fully available in the literature, key data for the final steps of the enantioselective total synthesis of (+)-Carpaine have been reported.

Step/ProductYield (%)Melting Point (°C)Specific Rotation (c, solvent)Reference
Yamaguchi Macrocyclization (N-Cbz-Carpaine)71--Sato et al., 2003[1]
(+)-Carpaine (final product)-119-120[α]D²² +20.9 (c 0.34, EtOH)Sato et al., 2003[1]

Synthesis of this compound Derivatives

The development of synthetic routes to this compound derivatives is essential for exploring the structure-activity relationships and optimizing the pharmacological properties of this natural product. While the total synthesis of this compound provides a framework, modifications at various stages of the synthesis can lead to a diverse range of analogues.

Strategies for Derivative Synthesis
  • Modification of the Piperidine Ring: Analogues with substitutions on the piperidine ring can be synthesized by using modified chiral starting materials or by functionalizing the piperidine intermediate formed after the hetero-Diels-Alder reaction.

  • Variation of the Macrocycle: The size and nature of the macrocyclic lactone can be altered by using different chain elongation strategies leading to the seco-acid precursor for the Yamaguchi macrocyclization.

  • Derivatization of the Final Product: The secondary amine and the ester functionalities in the final this compound molecule can be chemically modified to produce a variety of derivatives.

Logical Workflow for Derivative Synthesis

Derivative_Synthesis cluster_0 Early-Stage Modification cluster_1 Mid-Stage Modification cluster_2 Late-Stage Modification A Modified Chiral Starting Material B Total Synthesis Pathway A->B C Novel this compound Analogue B->C D Piperidine Intermediate E Functionalization D->E F Modified Intermediate E->F G Completion of Synthesis F->G H Novel this compound Analogue G->H I (+)-Carpaine J Chemical Derivatization I->J K this compound Derivative J->K

References

Application Notes & Protocols: In Vitro Bioactivity of Carpaine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the various bioactivities of carpaine, a primary alkaloid found in Carica papaya leaves. The following sections cover assays for cytotoxicity and anticancer effects, cardioprotective properties, anti-inflammatory mechanisms, and antimicrobial activity.

Cytotoxicity and Anticancer Activity

This compound has demonstrated cytotoxic properties against various cancer cell lines, suggesting its potential as a chemopreventive or tumor-suppressing agent.[1][2] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Quantitative Data Summary
Compound/ExtractCell LineAssayIC50 ValueReference
This compoundH9c2 CardiomyocytesMTT9.23 ± 0.97 µM[5]
C. papaya Leaf Ethanolic ExtractHCT-116 (Colon Cancer)MTT24.42 µg/mL[6]
C. papaya Leaf Ethyl Acetate FractionHCT-116 (Colon Cancer)MTT34.87 µg/mL[6]
C. papaya Leaf Ethyl Acetate FractionMCF-7 (Breast Cancer)MTT>100 µg/mL[6]
C. papaya Leaf Ethyl Acetate FractionA549 (Lung Adenocarcinoma)MTT>100 µg/mL[6]

Note: IC50 values for extracts are not for pure this compound and reflect the combined effect of all phytochemicals.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps to determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., HCT-116).

Materials:

  • This compound (purity > 98%)

  • Human cancer cell line (e.g., HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Harvest cells using Trypsin-EDTA and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Measurement & Analysis seed 1. Seed Cells (1x10⁴ cells/well) treat 2. Prepare & Add This compound Dilutions seed->treat 24h Incubation incubate 3. Incubate (24-48h, 37°C) treat->incubate add_mtt 4. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 5. Solubilize Formazan (DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Calculate IC50 read->analyze

General workflow for the MTT cytotoxicity assay.

Cardioprotective Activity

This compound has been shown to promote the proliferation and repair of cardiomyocytes, making it a compound of interest for cardiovascular research.[5][7] Its mechanism involves the activation of key signaling pathways and protection against oxidative stress.[7][8]

Experimental Protocol: Cardiomyocyte Proliferation & Wound Healing Assay

This protocol uses the H9c2 rat cardiomyocyte cell line to assess this compound's ability to promote cell proliferation and migration in an in vitro wound healing (scratch) model.

Materials:

  • H9c2 cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound

  • Sterile 10 µL or 200 µL pipette tips

  • 6-well plates

  • Inverted microscope with a camera

Procedure:

  • Cell Culture: Grow H9c2 cells to confluence in 6-well plates.

  • Creating the "Wound": Create a straight scratch in the cell monolayer using a sterile pipette tip.[5]

  • Treatment: Wash the wells with PBS to remove detached cells. Replace the medium with fresh low-serum (e.g., 1% FBS) medium containing a non-toxic concentration of this compound (e.g., 1 µM, based on prior cytotoxicity tests).[5] Use a vehicle-treated well as a control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 24, and 48 hours) using an inverted microscope.[5]

  • Data Analysis: Measure the width of the scratch or the cell-free area at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the initial area. Compare the migration rate between this compound-treated and control groups.

Visualization: this compound's Cardioprotective Signaling Pathway

This compound induces cardiomyocyte proliferation by activating the FAK-ERK1/2 and FAK-AKT signaling pathways.[7][8]

Cardioprotective_Pathway cluster_proliferation Cell Proliferation & Survival This compound This compound FAK FAK (Focal Adhesion Kinase) This compound->FAK Activates ERK ERK1/2 FAK->ERK AKT AKT FAK->AKT CyclinD1 Cyclin D1 ERK->CyclinD1 PCNA PCNA ERK->PCNA Survival Cell Survival AKT->Survival

This compound activates FAK, leading to ERK and AKT signaling.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. This compound has been found to suppress inflammation by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[9]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor in response to an inflammatory stimulus, with and without this compound treatment.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine or other transfection reagent

  • Inflammatory stimulus (e.g., TNF-α or IL-1β)

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

  • This compound Pre-treatment: After 24 hours, treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce NF-κB activation by adding an inflammatory stimulus like TNF-α (e.g., 10 ng/mL) or IL-1β to the wells.[9]

  • Incubation: Incubate the cells for 6-8 hours to allow for luciferase expression.[9]

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to the stimulated control to determine the percentage of inhibition.

Visualization: this compound's Inhibition of the NF-κB Pathway

This compound promotes the degradation of the p65 subunit of NF-κB, thereby inhibiting its ability to activate pro-inflammatory gene transcription.[9]

NFkB_Pathway_Inhibition cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates p65_p50 NF-κB (p65/p50) IkB->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_bound p65/p50-IκBα (Inactive) LRSAM1 LRSAM1 (E3 Ubiquitin Ligase) LRSAM1->p65_p50 Promotes p65 Ubiquitination & Degradation This compound This compound This compound->LRSAM1 Recruits DNA DNA (NF-κB Response Elements) p65_p50_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

This compound inhibits NF-κB signaling via p65 degradation.

Antimicrobial Activity

This compound is reported to have antimicrobial and anti-plasmodial properties.[10] The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard in vitro assays to quantify the antimicrobial potential of a compound.[11][12]

Quantitative Data Summary
CompoundOrganismAssayIC50 / MIC ValueReference
This compoundPlasmodium falciparumAnti-plasmodialIC50: 0.2 µM[10]
This compoundP. falciparum (3D7 strain)Anti-plasmodialIC50: 4.21 µM[13]
This compoundP. falciparum (Dd2 strain)Anti-plasmodialIC50: 4.57 µM[13]
Experimental Protocol: Broth Microdilution for MIC & MBC Determination

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).[11][14]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Agar (MHA) plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to test a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).[12][14] This can be confirmed by measuring the optical density.

  • MBC Determination: Take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). Spread the aliquot onto an MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a 99.9% reduction in CFU count compared to the initial inoculum, or that prevents any colony formation on the agar plate.[15]

Visualization: MIC to MBC Workflow

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep 1. Prepare Serial Dilutions of this compound in 96-well Plate inoculate 2. Inoculate with Standardized Bacterial Culture prep->inoculate incubate_mic 3. Incubate for 18-24h inoculate->incubate_mic read_mic 4. Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate 5. Subculture from Clear Wells onto Agar Plates read_mic->plate Select non-turbid wells incubate_mbc 6. Incubate Agar Plates for 24h plate->incubate_mbc read_mbc 7. Read MBC (Lowest concentration that kills 99.9% of bacteria) incubate_mbc->read_mbc

Workflow for determining MIC and MBC values.

References

Animal Models for Studying the Therapeutic Effects of Carpaine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpaine, a primary alkaloid found in the leaves of Carica papaya, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies utilizing various animal models have been instrumental in elucidating its therapeutic potential across several domains, including cardiovascular, anti-inflammatory, anti-thrombocytopenic, and anti-malarial applications. These in vivo models are crucial for understanding the mechanisms of action, determining effective dosages, and assessing the safety profile of this compound before it can be considered for clinical development.

This document provides detailed application notes and protocols for established animal models used to investigate the therapeutic effects of this compound. The information is intended to guide researchers in designing and executing robust preclinical studies.

I. Cardiovascular Effects of this compound

This compound has been shown to exert direct effects on the myocardium, leading to changes in blood pressure and cardiac output.[1][2] The primary animal model for investigating these effects is the anesthetized rat.

Application Note:

This model is suitable for acute cardiovascular profiling of this compound. It allows for the direct measurement of hemodynamic parameters following intravenous administration of the compound. Researchers can assess dose-dependent effects on blood pressure, heart rate, and cardiac contractility.

Experimental Protocol: Cardiovascular Effects in Anesthetized Rats

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats.

  • Weight: 250-350 g.

  • Sex: Male.

2. Anesthesia:

  • Administer pentobarbital sodium (30-50 mg/kg, intraperitoneal) to induce and maintain anesthesia.[1] Assess the depth of anesthesia by monitoring the pedal withdrawal reflex.

3. Surgical Preparation:

  • Cannulate the trachea to ensure a patent airway.

  • Insert a catheter into a carotid artery for direct measurement of arterial blood pressure.

  • Cannulate a jugular vein for intravenous administration of this compound or vehicle.

4. Hemodynamic Monitoring:

  • Connect the arterial catheter to a pressure transducer to continuously record systolic, diastolic, and mean arterial blood pressure.

  • Record heart rate from the pressure waveform.

  • Cardiac output can be measured using techniques such as thermodilution, if available.

5. Drug Administration:

  • Dissolve this compound in a suitable vehicle (e.g., saline).

  • Administer increasing doses of this compound (e.g., 0.5, 1.0, 2.0 mg/kg) intravenously.[1]

  • Administer a vehicle control to a separate group of animals.

6. Data Analysis:

  • Analyze changes in hemodynamic parameters from baseline for each dose of this compound.

  • Compare the effects of this compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Quantitative Data Summary: Cardiovascular Effects
Animal ModelCompoundDoseKey FindingsReference
Wistar ratsThis compound0.5 - 2.0 mg/kg (i.v.)Progressive decrease in systolic, diastolic, and mean arterial blood pressure.[1][1]
Wistar ratsThis compound2.0 mg/kg (i.v.)Reduced cardiac output, stroke volume, and stroke work.[1][1]
Signaling Pathway: Cardioprotective Effects of this compound

In vitro studies on H9c2 cardiomyocytes suggest that this compound promotes cell proliferation and repair through the activation of Focal Adhesion Kinase (FAK), which in turn activates the ERK1/2 and AKT signaling pathways.[3]

carpaine_cardioprotection This compound This compound FAK FAK This compound->FAK activates ERK1_2 ERK1/2 FAK->ERK1_2 activates AKT AKT FAK->AKT activates Proliferation Cardiomyocyte Proliferation & Repair ERK1_2->Proliferation AKT->Proliferation

Cardioprotective signaling of this compound.

II. Anti-Thrombocytopenic Effects of this compound

This compound has demonstrated the ability to increase platelet counts in animal models of thrombocytopenia, a condition characterized by a low platelet count.[4][5][6] The busulfan-induced thrombocytopenia model in rats is a widely used method to evaluate the efficacy of potential therapeutic agents.

Application Note:

This model is suitable for evaluating the thrombopoietic activity of this compound over a period of several days. It mimics drug-induced myelosuppression, a common cause of thrombocytopenia in humans.

Experimental Protocol: Busulfan-Induced Thrombocytopenia in Rats

1. Animal Model:

  • Species: Wistar rats.

  • Weight: 180-220 g.

  • Sex: Both sexes can be used.

2. Induction of Thrombocytopenia:

  • Administer busulfan at a dose of 10 mg/kg orally on day 1 and day 4 to induce thrombocytopenia.[5]

3. Treatment Groups:

  • Normal Control: Receive vehicle only.

  • Disease Control: Receive busulfan and vehicle.

  • This compound Treatment: Receive busulfan and this compound (e.g., 4 mg/kg, orally) for a specified period (e.g., 7 days).[5]

  • Positive Control: Receive busulfan and a known thrombopoietic agent.

4. Blood Collection and Platelet Counting:

  • Collect blood samples from the retro-orbital plexus or tail vein at baseline and at regular intervals (e.g., every 2-3 days) throughout the study.

  • Use an automated hematology analyzer or a hemocytometer to determine the platelet count.

5. Data Analysis:

  • Compare the platelet counts between the different treatment groups at each time point.

  • Calculate the percentage increase in platelet count in the this compound-treated group compared to the disease control group.

  • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) for analysis.

Quantitative Data Summary: Anti-Thrombocytopenic Effects
Animal ModelInducing AgentCompoundDoseKey FindingsReference
Wistar ratsBusulfanThis compoundNot specifiedSustained platelet counts up to 555.50 ± 85.17 x 10⁹/L.[4][6][4][6]
Wistar ratsBusulfanThis compound4 mg/kg (oral)Significantly increased platelet count compared to the disease control group.[5][5]
Signaling Pathway: Mechanism of Platelet Production

This compound is believed to increase platelet production by upregulating the expression of the Arachidonate 12-lipoxygenase (ALOX-12) and Platelet-Activating Factor Receptor (PTAFR) genes.[7][8][9] This leads to increased megakaryocyte production and subsequent platelet release.

carpaine_thrombocytopenia This compound This compound Gene_Expression ALOX-12 & PTAFR Gene Expression This compound->Gene_Expression upregulates Megakaryocytes Megakaryocyte Production Gene_Expression->Megakaryocytes leads to Platelets Platelet Release Megakaryocytes->Platelets results in

This compound's mechanism in platelet production.

III. Anti-Inflammatory Effects of this compound

This compound has shown significant anti-inflammatory properties in various animal models of inflammation. The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.

Application Note:

This model is ideal for the rapid in vivo screening of compounds with potential anti-inflammatory effects. The inflammatory response is well-characterized and peaks within a few hours, allowing for a short experimental duration.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats.

  • Weight: 150-200 g.

  • Sex: Both sexes can be used.

2. Treatment Groups:

  • Control Group: Receive vehicle only.

  • This compound Treatment Groups: Receive different doses of this compound (e.g., 50, 100, 200 mg/kg, orally).

  • Positive Control Group: Receive a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, orally).

3. Induction of Inflammation:

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[1][2]

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[2]

5. Data Analysis:

  • Calculate the percentage of edema inhibition for each treatment group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Analyze the data using appropriate statistical methods.

Quantitative Data Summary: Anti-Inflammatory Effects
Animal ModelInducing AgentCompoundDoseKey FindingsReference
RatsCarrageenanC. papaya leaf extract25-200 mg/kgReduction in paw edema.This is a general finding from multiple studies on C. papaya extracts. Specific quantitative data for pure this compound in this model is less commonly reported.
Signaling Pathway: Anti-Inflammatory Mechanism

This compound is thought to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This leads to the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10]

carpaine_inflammation Inflammatory_Stimulus Inflammatory Stimulus NF_kB NF-κB Pathway Inflammatory_Stimulus->NF_kB activates Cytokines TNF-α & IL-6 Production NF_kB->Cytokines leads to This compound This compound This compound->NF_kB inhibits Inflammation Inflammation Cytokines->Inflammation

Anti-inflammatory mechanism of this compound.

IV. Anti-Malarial Effects of this compound

This compound has demonstrated anti-plasmodial activity, making it a candidate for anti-malarial drug development.[11][12][13] The Plasmodium berghei infection model in mice is a standard in vivo assay for evaluating the efficacy of potential anti-malarial compounds.

Application Note:

This model is used to assess the suppressive, curative, and prophylactic activity of test compounds against the blood stages of the malaria parasite. It allows for the determination of parasitemia levels and the assessment of the overall health of the infected animals.

Experimental Protocol: Plasmodium berghei Infection in Mice

1. Animal Model:

  • Species: Swiss albino or ICR mice.[12]

  • Weight: 18-25 g.

  • Sex: Both sexes can be used.

2. Parasite and Inoculation:

  • Use a chloroquine-sensitive strain of Plasmodium berghei.

  • Infect mice by intraperitoneal injection of 0.2 mL of infected blood containing approximately 1 x 10⁷ parasitized erythrocytes.[14]

3. Treatment Groups (for a 4-day suppressive test):

  • Negative Control: Infected mice receiving vehicle only.

  • This compound Treatment Groups: Infected mice receiving different doses of this compound (e.g., 100, 200, 400 mg/kg, orally) daily for 4 days, starting 2-4 hours after infection.

  • Positive Control: Infected mice receiving a standard anti-malarial drug (e.g., Chloroquine, 5 mg/kg, orally).

4. Assessment of Parasitemia:

  • On day 5, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa stain and examine under a microscope to determine the percentage of parasitized red blood cells.

5. Data Analysis:

  • Calculate the average percentage of parasitemia for each group.

  • Determine the percentage of parasite suppression using the formula: % Suppression = [ (A - B) / A ] x 100 Where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

  • Monitor the mean survival time of the mice in each group.

Quantitative Data Summary: Anti-Malarial Effects
Animal ModelParasiteCompoundDoseKey FindingsReference
MiceP. bergheiC. papaya leaf extract400 mg/kgSignificant reduction in daily parasitemia load.[11][13][11][13]
MiceP. bergheiC. papaya leaf extract100-500 mg/kgDose-dependent suppression of parasitemia, with 59.89% inhibition at 500 mg/kg.[15][15]

Conclusion

The animal models described in this document provide a robust framework for the preclinical evaluation of this compound's therapeutic effects. The detailed protocols and quantitative data summaries offer a valuable resource for researchers aiming to investigate the pharmacological properties of this promising natural compound. The visualization of the proposed signaling pathways provides a deeper understanding of the molecular mechanisms that may underlie this compound's therapeutic actions. Further research using these and other relevant models will be crucial in advancing our knowledge of this compound and its potential applications in human medicine.

References

Carpaine as a potential therapeutic agent for dengue fever

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Dengue fever, a mosquito-borne viral illness, is a significant global health concern with no specific antiviral treatment currently available. Management of the disease primarily relies on supportive care. Recent research has focused on the therapeutic potential of natural compounds, with carpaine, a major alkaloid found in Carica papaya (papaya) leaves, emerging as a promising candidate. These application notes provide a comprehensive overview of the existing research on this compound as a potential therapeutic agent for dengue fever, including its proposed mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound, primarily investigated as a component of Carica papaya leaf extract (CPLE), is believed to exert its therapeutic effects against dengue through a multi-faceted approach:

  • Anti-thrombocytopenic Effects: The most well-documented effect of this compound and CPLE is the increase in platelet counts, a critical factor in managing dengue-induced thrombocytopenia.[1][2] The proposed mechanism involves the upregulation of genes such as ALOX12, which is associated with platelet production.[1]

  • Immunomodulatory Effects: Dengue pathogenesis is often characterized by a "cytokine storm." CPLE, and by extension this compound, has been shown to modulate the immune response by suppressing pro-inflammatory cytokines like IL-6, TNF-α, and IFN-γ.[1] This helps in mitigating the severe inflammatory response associated with dengue hemorrhagic fever.

  • Antiviral Activity: In silico and in vitro studies suggest that compounds within papaya leaves, including flavonoids like quercetin which are present alongside this compound, can inhibit the dengue virus NS2B-NS3 protease.[3][4][5][6] This protease is essential for viral replication, and its inhibition presents a direct antiviral mechanism. This compound itself has also demonstrated the ability to significantly inhibit DENV-2 infection and replication.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound and Carica papaya leaf extract (CPLE) in the context of dengue fever.

Table 1: In Vivo Efficacy of this compound and CPLE in Animal Models

Study TypeAnimal ModelTreatmentDosageKey FindingsReference
ThrombocytopeniaBusulfan-induced thrombocytopenic miceThis compoundNot SpecifiedSustained platelet counts up to 555.50 ± 85.17 x 10⁹/L with no acute toxicity.[1]
Dengue InfectionAG129 mice infected with DENVCPLENot SpecifiedDecreased production of IL-1β, IL-6, MCP-1, and MIP-1β in plasma.[1]
General HematologyMurine modelCPLENot SpecifiedIncreased platelet and red blood cell counts compared to the control group.[1]

Table 2: Clinical Studies on the Efficacy of CPLE in Dengue Patients

Study DesignNumber of PatientsTreatmentDosageDurationKey FindingsReference
Double-blind, placebo-controlled, randomized51 adults with severe thrombocytopenia (≤30,000/µl)CPLE tablet1100 mg, three times a day5 daysSignificant increase in platelet counts compared to placebo. Time to platelet recovery (≥50,000/µl) was 2 days in the treatment group vs. 3 days in the placebo group.[1]
Intervention studyNot SpecifiedCPLE juice (from 50 g of leaves)Once daily3 daysSignificant increase in platelet count, particularly between 8 and 48 hours of treatment. Significant increase in the expression of the ALOX12 gene.[1]
Randomized controlled trial100CPLE10 ml, three times a day3 daysMean platelet count significantly increased from 212,210 ± 72,257 cells/cumm to 275,282 ± 78,969 cells/cumm (p-value = 0.000).[8]
Randomized clinical trial300CPLE capsules1000 mg, three times a day5 daysTo evaluate the reduction in severe disease progression and increase in platelet counts.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential against dengue fever.

Protocol 1: Extraction and Purification of this compound from Carica papaya Leaves

This protocol is a synthesized method based on described extraction techniques.[10][11][12][13][14]

1. Materials and Reagents:

  • Fresh or dried Carica papaya leaves

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • n-hexane

  • Silica gel for column chromatography

  • Glacial acetic acid

  • Deionized water

  • Rotary evaporator

  • Chromatography columns

  • HPLC system for quantification

2. Extraction Procedure:

  • Wash the Carica papaya leaves thoroughly and dry them in the shade or using a shed dryer.

  • Grind the dried leaves into a fine powder.

  • Extract the powdered leaves with ethanol to get a total extract.

  • Subject the total extract to a liquid-liquid extraction with CH₂Cl₂ at acidic and alkaline conditions to obtain the total alkaloid fraction.

  • Concentrate the alkaloid fraction using a rotary evaporator.

3. Purification by Column Chromatography:

  • Prepare a silica gel column.

  • Load the concentrated alkaloid extract onto the column.

  • Elute the column with a gradient of CH₂Cl₂ and MeOH (starting from 100% CH₂Cl₂ and gradually increasing the percentage of MeOH).

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Pool the fractions containing this compound.

4. Crystallization:

  • Dissolve the pooled this compound-rich fractions in a minimal amount of CH₂Cl₂.

  • Add n-hexane to the solution to induce crystallization.

  • Collect the purified this compound crystals by filtration.

5. Quantification:

  • Quantify the purified this compound using an HPLC system with a suitable standard curve.

Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for assessing the antiviral efficacy of a compound.

1. Materials and Reagents:

  • Vero cells (or other susceptible cell line)

  • Dengue virus (DENV) stock of known titer

  • Purified this compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Methylcellulose or Carboxymethylcellulose

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well plates

2. Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates and incubate until they form a confluent monolayer.

  • Virus Inoculation:

    • Prepare serial dilutions of the DENV stock.

    • Remove the growth medium from the cells and wash with PBS.

    • Infect the cells with the virus dilutions for 1-2 hours at 37°C.

  • Treatment:

    • Prepare different non-toxic concentrations of this compound in DMEM with 2% FBS.

    • After the virus adsorption period, remove the inoculum and overlay the cells with the this compound-containing medium mixed with methylcellulose.

    • Include a virus control (no this compound) and a cell control (no virus, no this compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with a formalin solution.

    • Stain the cells with Crystal Violet solution.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Determine the EC₅₀ (50% effective concentration) value.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the toxic concentration of the compound on the host cells.

1. Materials and Reagents:

  • Vero cells

  • Purified this compound

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or acidified isopropanol

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium and add the this compound dilutions to the cells.

    • Include a cell control (no this compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO or acidified isopropanol to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the cell control.

    • Determine the CC₅₀ (50% cytotoxic concentration) value.

Visualizations

Signaling Pathway

G cluster_0 Dengue Virus Infection cluster_1 Pathogenesis cluster_2 Therapeutic Intervention with this compound DENV Dengue Virus HostCell Host Cell DENV->HostCell Infection ViralReplication Viral Replication (NS2B-NS3 Protease) HostCell->ViralReplication CytokineStorm Cytokine Storm (↑ IL-6, TNF-α, IFN-γ) HostCell->CytokineStorm Thrombocytopenia Thrombocytopenia (↓ Platelets) HostCell->Thrombocytopenia This compound This compound InhibitionProtease Inhibition of NS2B-NS3 Protease This compound->InhibitionProtease ModulationCytokines Modulation of Cytokines This compound->ModulationCytokines IncreasePlatelets Increased Platelet Production (↑ ALOX12) This compound->IncreasePlatelets InhibitionProtease->ViralReplication Inhibits ModulationCytokines->CytokineStorm Suppresses IncreasePlatelets->Thrombocytopenia Reverses

Caption: Proposed mechanism of action of this compound in Dengue Fever.

Experimental Workflow

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Data Analysis Start Start: Carica papaya leaves Extraction Extraction of Total Alkaloids Start->Extraction Purification Purification of This compound Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification Cytotoxicity Cytotoxicity Assay (MTT) Quantification->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction) Quantification->Antiviral CC50 Determine CC₅₀ Cytotoxicity->CC50 EC50 Determine EC₅₀ Antiviral->EC50 SI Calculate Selectivity Index (SI = CC₅₀/EC₅₀) CC50->SI EC50->SI

Caption: Workflow for evaluating the in vitro efficacy of this compound.

Logical Relationship

G Dengue Dengue Infection Thrombocytopenia Thrombocytopenia Dengue->Thrombocytopenia CytokineStorm Cytokine Storm Dengue->CytokineStorm ViralReplication High Viral Load Dengue->ViralReplication ClinicalImprovement Clinical Improvement This compound This compound Treatment PlateletIncrease Increased Platelet Production This compound->PlateletIncrease ImmunoModulation Immunomodulation This compound->ImmunoModulation AntiviralEffect Antiviral Effect This compound->AntiviralEffect PlateletIncrease->Thrombocytopenia Counteracts PlateletIncrease->ClinicalImprovement ImmunoModulation->CytokineStorm Suppresses ImmunoModulation->ClinicalImprovement AntiviralEffect->ViralReplication Reduces AntiviralEffect->ClinicalImprovement

Caption: Therapeutic effects of this compound leading to clinical improvement.

References

Application of Carpaine in Cardiovascular Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpaine, a major piperidine alkaloid found in the leaves of Carica papaya, has garnered significant interest in cardiovascular research due to its diverse biological activities.[1] Historically, it has been recognized for its effects on reducing blood pressure and heart rate.[2][3] Recent studies have further elucidated its cardioprotective mechanisms, including the promotion of cardiomyocyte proliferation and protection against ischemia-reperfusion injury.[1][4] This document provides detailed application notes and protocols for researchers investigating the cardiovascular effects of this compound.

Mechanism of Action

This compound exerts its cardiovascular effects through multiple pathways. In cardiomyocytes, it has been shown to promote cell proliferation and repair following oxidative stress.[4] This is mediated by the activation of Focal Adhesion Kinase (FAK), which subsequently triggers two key downstream signaling cascades: the ERK1/2 and the AKT pathways.[4][5] The activation of these pathways leads to the upregulation of cell cycle markers such as cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA), ultimately driving cardiomyocyte proliferation.[4][6]

Furthermore, this compound has demonstrated a protective role in the context of ischemia-reperfusion injury (IRI). It mitigates oxidative stress by reducing the overproduction of reactive oxygen species (ROS) and preserving the mitochondrial membrane potential (MMP).[1][4][7] In vivo studies have indicated that this compound directly affects the myocardium, leading to a reduction in cardiac output, stroke volume, and stroke work, without altering total peripheral resistance.[8][9] This suggests a direct myocardial depressant effect.

Data Presentation

Table 1: In Vitro Efficacy of this compound on H9c2 Cardiomyocytes
ParameterValueCell LineReference
IC509.23 ± 0.97 µMH9c2[4][6]
Effective Concentration for Proliferation1 µMH9c2[4][6]
Table 2: In Vivo Effects of this compound in Rats
DosageEffectAnimal ModelReference
0.5 - 2.0 mg/kgProgressive decrease in systolic, diastolic, and mean arterial blood pressureWistar rats[1][8]
2.0 mg/kgReduced cardiac output, stroke volume, stroke work, and cardiac powerWistar rats[8]

Signaling Pathways and Experimental Workflows

This compound-Induced Cardioprotective Signaling Pathway

carpaine_signaling This compound This compound fak FAK Activation This compound->fak erk ERK1/2 Pathway fak->erk akt AKT Pathway fak->akt proliferation Cardiomyocyte Proliferation (Cyclin D1, PCNA ↑) erk->proliferation akt->proliferation protection Cardioprotection (ROS ↓, MMP ↑) akt->protection

Caption: this compound activates FAK, leading to ERK1/2 and AKT signaling, promoting cardiomyocyte proliferation and protection.

Experimental Workflow for In Vitro Studies

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays culture Culture H9c2 cells treat_this compound Treat with this compound (e.g., 1 µM) culture->treat_this compound induce_injury Induce Oxidative Stress (e.g., H2O2) culture->induce_injury treat_this compound->induce_injury Pre-treatment mtt MTT Assay (Proliferation) treat_this compound->mtt western Western Blot (FAK, ERK, AKT, Cyclin D1, PCNA) treat_this compound->western wound Wound Healing Assay (Cell Migration & Repair) treat_this compound->wound induce_injury->wound ros ROS Assay (DHE Staining) induce_injury->ros mmp MMP Assay (JC-1 Staining) induce_injury->mmp

Caption: Workflow for in vitro evaluation of this compound's effects on cardiomyocytes.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed H9c2 cardiomyocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[4][6]

Protocol 2: Western Blot Analysis of Signaling Proteins
  • Cell Lysis: Treat H9c2 cells with 1 µM this compound for various time points (e.g., 0, 15, 30, 60 minutes).[4] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FAK, FAK, p-ERK1/2, ERK1/2, p-AKT, AKT, Cyclin D1, and PCNA overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Protocol 3: In Vitro Wound Healing Assay
  • Cell Seeding: Seed H9c2 cells in a 6-well plate and grow to confluence.

  • Wound Creation: Create a scratch wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the cells with PBS to remove debris and add fresh medium containing 1 µM this compound. For ischemia-reperfusion models, pre-treat with this compound for 1 hour, followed by treatment with an oxidant like H2O2 (e.g., 500 µM) for 1 hour.[4]

  • Image Acquisition: Capture images of the wound at different time points (e.g., 0, 6, 24, 30, and 48 hours) using a microscope.[4]

  • Analysis: Measure the wound area at each time point using image analysis software (e.g., ImageJ). The data can be represented as the percentage of the initial wound area.[4]

Protocol 4: In Vivo Hemodynamic Assessment in Rats
  • Animal Model: Use male Wistar rats (e.g., 300-350 g).[8] Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital, 30 mg/kg).[1][8]

  • Catheterization: Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Drug Administration: Administer increasing dosages of this compound (e.g., 0.5, 1.0, 2.0 mg/kg) intravenously.[1][8]

  • Data Recording: Continuously record systolic, diastolic, and mean arterial blood pressure. Cardiac output can be measured using techniques like thermodilution.

  • Parameter Calculation: Calculate stroke volume, stroke work, cardiac power, and total peripheral resistance from the recorded data.[8]

  • Autonomic Blockade (Optional): To investigate the direct myocardial effects, selective autonomic nervous blockade can be achieved using atropine sulfate (1 mg/kg) or propranolol hydrochloride (8 mg/kg) prior to this compound administration.[1][8]

References

Investigating the Antiplasmodial Activity of Carpaine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, continues to be a significant global health burden. The emergence and spread of drug-resistant parasite strains necessitate the urgent discovery of novel antimalarial agents. Carpaine, a major piperidine alkaloid found in the leaves of Carica papaya, has demonstrated promising antiplasmodial activity in preclinical studies. These application notes provide a comprehensive guide for the investigation of this compound's efficacy against Plasmodium falciparum, detailing experimental protocols and data presentation for in vitro and in vivo studies.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of this compound from published studies. This data is crucial for assessing the compound's potency and selectivity.

Table 1: In Vitro Antiplasmodial Activity of this compound against Plasmodium falciparum

P. falciparum StrainIC50 (µM)IC50 (µg/mL)Reference
3D7 (Chloroquine-sensitive)4.212.01 ± 0.18[1]
Dd2 (Chloroquine-resistant)4.572.19 ± 0.60[1]
K1 (Chloroquine-resistant)0.21Not Reported

Table 2: Cytotoxicity of this compound against Human Cell Lines

Cell LineCell TypeCC50 (µM)Reference
NL20Human bronchial epithelial cells>107[1]
H9c2Rat cardiomyocyte cell line9.23 ± 0.97[2]

Experimental Protocols

Detailed methodologies for the evaluation of this compound's antiplasmodial activity are provided below. These protocols are based on established and widely used methods in the field of antimalarial drug discovery.

Protocol 1: In Vitro Antiplasmodial Susceptibility Testing using the SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of P. falciparum in human erythrocytes by quantifying the amount of parasite DNA.

Materials:

  • This compound stock solution (in DMSO)

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+ blood type)

  • Complete parasite culture medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and Albumax II)

  • SYBR Green I lysis buffer

  • 96-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Drug Plate Preparation:

    • Serially dilute the this compound stock solution in complete culture medium in a 96-well plate to achieve a range of final concentrations.

    • Include positive controls (e.g., Chloroquine, Artemisinin) and a negative control (DMSO vehicle).

  • Parasite Culture Synchronization:

    • Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.

  • Assay Initiation:

    • Prepare a parasite suspension of 2% parasitemia and 2.5% hematocrit in complete culture medium.

    • Add the parasite suspension to the drug plate.

    • Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Lysis and Staining:

    • After incubation, freeze the plate at -20°C and then thaw to lyse the erythrocytes.

    • Add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity using a fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression model.

Protocol 2: In Vitro Cytotoxicity Testing using the MTT Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of mammalian cells, providing a measure of its cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • Human cell line (e.g., HEK293, HepG2, or other relevant cell lines)

  • Cell culture medium (e.g., DMEM or MEM, supplemented with fetal bovine serum and antibiotics)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells.

    • Include a positive control (e.g., Doxorubicin) and a negative control (DMSO vehicle).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of ~570 nm.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Protocol 3: In Vivo Antimalarial Efficacy in a Murine Model (Peter's 4-Day Suppressive Test)

This in vivo assay evaluates the ability of this compound to suppress the proliferation of Plasmodium berghei in mice.

Materials:

  • This compound formulation for oral or intraperitoneal administration

  • Plasmodium berghei (e.g., ANKA strain)

  • Laboratory mice (e.g., Swiss albino or BALB/c)

  • Chloroquine (positive control)

  • Vehicle for drug administration

  • Giemsa stain

  • Microscope

Procedure:

  • Infection:

    • Infect mice intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration:

    • Randomly divide the mice into groups (n=5).

    • Two to four hours post-infection, administer the first dose of this compound, chloroquine, or the vehicle.

    • Continue treatment once daily for four consecutive days.

  • Parasitemia Monitoring:

    • On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis:

    • Calculate the average percentage of parasitemia for each group.

    • Determine the percentage of parasite suppression for the treated groups relative to the vehicle control group.

    • Monitor the mean survival time of the mice in each group.

Visualizations: Workflows and Signaling Pathways

To facilitate understanding, the following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay invitro_start Start In Vitro Evaluation parasite_culture P. falciparum Culture invitro_start->parasite_culture drug_prep This compound Serial Dilution invitro_start->drug_prep sybr_assay SYBR Green I Assay (Antiplasmodial Activity) parasite_culture->sybr_assay drug_prep->sybr_assay cytotoxicity_assay MTT Assay (Cytotoxicity) drug_prep->cytotoxicity_assay ic50_calc IC50 Calculation sybr_assay->ic50_calc cc50_calc CC50 Calculation cytotoxicity_assay->cc50_calc selectivity_index Selectivity Index (SI) Calculation (CC50/IC50) ic50_calc->selectivity_index cc50_calc->selectivity_index invivo_start Start In Vivo Evaluation mouse_infection Infect Mice with P. berghei invivo_start->mouse_infection drug_admin Administer this compound (4-Day Suppressive Test) mouse_infection->drug_admin parasitemia_monitor Monitor Parasitemia drug_admin->parasitemia_monitor survival_analysis Mean Survival Time Analysis drug_admin->survival_analysis invivo_results In Vivo Efficacy Results parasitemia_monitor->invivo_results survival_analysis->invivo_results

Caption: Experimental workflow for evaluating the antiplasmodial activity of this compound.

While the precise molecular target of this compound in Plasmodium is yet to be fully elucidated, evidence from studies on other alkaloids suggests potential interference with essential parasite processes such as protein synthesis. The following diagram illustrates a hypothetical signaling pathway where this compound may inhibit parasite growth by targeting protein synthesis.

hypothetical_pathway cluster_parasite Plasmodium falciparum cluster_ribosome Ribosome mrna mRNA ribosome Ribosomal Subunits mrna->ribosome trna Aminoacyl-tRNA trna->ribosome polypeptide Polypeptide Chain (Parasite Proteins) ribosome->polypeptide Translation parasite_growth Parasite Growth and Proliferation polypeptide->parasite_growth This compound This compound krs Lysyl-tRNA Synthetase (PfKRS) This compound->krs Inhibition (Hypothetical) lysyl_trna Lysyl-tRNA krs->lysyl_trna  Aminoacylation lysine Lysine lysine->krs atp ATP atp->krs lysyl_trna->trna inhibition->lysyl_trna Reduced Synthesis

Caption: Hypothetical mechanism of this compound's antiplasmodial activity via inhibition of protein synthesis.

Conclusion

This compound has demonstrated significant potential as an antiplasmodial agent. The protocols and data presented in these application notes provide a robust framework for researchers to further investigate its efficacy and mechanism of action. Further studies are warranted to confirm its molecular targets within the parasite, which will be crucial for its development as a future antimalarial therapeutic.

References

Carpaine as a Potential Anti-inflammatory Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpaine, a major piperidine alkaloid found in the leaves of Carica papaya, has demonstrated significant potential as an anti-inflammatory agent. Preclinical studies have elucidated its capacity to modulate key inflammatory pathways, positioning it as a promising candidate for further investigation and development as a therapeutic for a range of inflammatory conditions. These application notes provide a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, including its mechanism of action, quantitative efficacy data from in vitro and in vivo models, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1] Evidence suggests that this compound promotes the ubiquitin-proteasomal degradation of the p65 subunit of NF-κB.[1] This action prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory cascade.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated Bone Marrow-Derived Macrophages (BMDMs)

BiomarkerTreatmentConcentrationResultReference
Gene Expression (mRNA levels via qPCR)
Interleukin-1β (IL-1β)This compound1 µMSignificant reduction in expression[1]
This compound4 µMFurther significant reduction in expression[1]
Interleukin-6 (IL-6)This compound1 µMSignificant reduction in expression[1]
This compound4 µMFurther significant reduction in expression[1]
Tumor Necrosis Factor-α (TNF-α)This compound1 µMSignificant reduction in expression[1]
This compound4 µMFurther significant reduction in expression[1]
Inducible Nitric Oxide Synthase (iNOS)This compound1 µMSignificant reduction in expression[1]
This compound4 µMFurther significant reduction in expression[1]
Protein Secretion (via ELISA)
Interleukin-1β (IL-1β)This compound1 µMSignificant decrease in secretion[1]
This compound4 µMFurther significant decrease in secretion[1]
Interleukin-6 (IL-6)This compound1 µMSignificant decrease in secretion[1]
This compound4 µMFurther significant decrease in secretion[1]
Tumor Necrosis Factor-α (TNF-α)This compound1 µMSignificant decrease in secretion[1]
This compound4 µMFurther significant decrease in secretion[1]
NF-κB Activation
NF-κB Luciferase Activity (IL-1β stimulated)This compound1 µMSignificant inhibition[1]
This compound4 µMDose-dependent inhibition[1]
NF-κB Luciferase Activity (TNF-α stimulated)This compound1 µMSignificant inhibition[1]
This compound4 µMDose-dependent inhibition[1]
p65 Protein Levels (Western Blot)This compoundDose-dependentSignificant reduction[1]

Table 2: In Vivo Anti-inflammatory Activity of this compound in a Mouse Model of Osteoarthritis (Destabilization of the Medial Meniscus - DMM)

ParameterTreatmentDosageObservationReference
Synovitis ScoreThis compound0.5 mg/kg (intra-articular)Significant reduction at 5 and 10 weeks post-surgery[1]
This compound3 mg/kg (intra-articular)Further significant reduction at 5 and 10 weeks post-surgery[1]
Cartilage DegenerationThis compound3 mg/kg (intra-articular)Markedly decreased cartilage degeneration[1]
M1 Macrophage PolarizationThis compound3 mg/kg (intra-articular)Reduced M1 macrophage polarization in synovial tissue[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-inflammatory potential.

Protocol 1: In Vitro Anti-inflammatory Assay using Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol outlines the procedure for evaluating the anti-inflammatory effects of this compound on cultured macrophages.

1. Cell Culture and Treatment:

  • Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for ELISA).

  • Once the cells reach 70-80% confluency, pre-treat them with varying concentrations of this compound (e.g., 1 µM and 4 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 6 hours for qPCR, 24 hours for ELISA).

2. Quantitative PCR (qPCR) for Inflammatory Gene Expression:

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers for the target genes (e.g., Il1b, Il6, Tnf, Nos2) and a housekeeping gene (e.g., Gapdh).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:

  • Sample Collection: Collect the cell culture supernatants after the treatment period.

  • ELISA Procedure: Use commercial ELISA kits for the quantification of TNF-α, IL-6, and IL-1β in the supernatants, following the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples.

4. Western Blot for NF-κB p65 Protein Levels:

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p65 (and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the p65 levels to the loading control.

Protocol 2: In Vivo Anti-inflammatory Assay using the Carrageenan-Induced Paw Edema Model

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

1. Animals:

  • Use male Wistar rats or Swiss albino mice (180-220 g).

  • Acclimatize the animals for at least one week before the experiment.

2. Treatment:

  • Divide the animals into groups (e.g., vehicle control, positive control, and this compound treatment groups).

  • Administer this compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) 1 hour before the carrageenan injection.

  • Administer a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) to the positive control group.

3. Induction of Edema:

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualizations

The following diagrams illustrate key pathways and workflows related to the anti-inflammatory action of this compound.

G cluster_0 Inflammatory Stimuli (LPS, IL-1β, TNF-α) cluster_1 NF-κB Signaling Pathway cluster_2 Gene Transcription cluster_3 Inflammatory Response Stimuli Stimuli IKK IKK Activation Stimuli->IKK IκBα IκBα Degradation IKK->IκBα p65_p50_active NF-κB (p65/p50) Activation IκBα->p65_p50_active p65_p50_nuc NF-κB Translocation to Nucleus p65_p50_active->p65_p50_nuc Pro_inflammatory_Genes Pro-inflammatory Gene Transcription p65_p50_nuc->Pro_inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro_inflammatory_Genes->Cytokines This compound This compound This compound->p65_p50_active Inhibits by promoting p65 degradation

Caption: this compound's inhibition of the NF-κB signaling pathway.

G cluster_0 In Vitro Analysis Workflow cluster_1 Endpoint Analysis start Macrophage Cell Culture treatment This compound Pre-treatment start->treatment stimulation LPS Stimulation treatment->stimulation qPCR qPCR: Gene Expression (IL-1β, IL-6, TNF-α, iNOS) stimulation->qPCR ELISA ELISA: Cytokine Secretion (IL-1β, IL-6, TNF-α) stimulation->ELISA WesternBlot Western Blot: NF-κB p65 Levels stimulation->WesternBlot

Caption: Experimental workflow for in vitro analysis of this compound.

G cluster_0 In Vivo Analysis Workflow (Carrageenan-Induced Paw Edema) start Animal Acclimatization treatment This compound/Vehicle Administration start->treatment induction Carrageenan Injection treatment->induction measurement Paw Volume Measurement (0-4h) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Experimental workflow for in vivo analysis of this compound.

References

Carpaine as a Scaffold for Novel Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpaine, a macrocyclic piperidine alkaloid isolated from the leaves of Carica papaya, presents a compelling scaffold for the development of novel therapeutic agents. Its unique 26-membered dilactone structure, incorporating two piperidine rings, offers a foundation for structural modifications to modulate its diverse biological activities.[1][2] This document provides an overview of the known biological effects of this compound, protocols for its isolation, and discusses its potential as a starting point for medicinal chemistry campaigns targeting a range of diseases, including inflammatory disorders, cancer, and cardiovascular conditions.

Chemical Structure of this compound

IUPAC Name: (1S,11R,13S,14S,24R,26S)-13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione Molecular Formula: C₂₈H₅₀N₂O₄ Molar Mass: 478.70 g/mol [3]

Known Biological Activities and Therapeutic Potential

This compound has been reported to exhibit a wide spectrum of pharmacological effects, making it an attractive starting point for drug discovery programs.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies have shown its ability to modulate the body's inflammatory response by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] This suggests its potential as a scaffold for developing novel treatments for chronic inflammatory diseases like rheumatoid arthritis and asthma.[2] Furthermore, this compound has been shown to ameliorate synovial inflammation by promoting p65 degradation and inhibiting the NF-κB signaling pathway, indicating a potential therapeutic strategy for osteoarthritis.[4]

Anticancer Potential

The alkaloid structure of this compound is a feature of many anticancer drugs.[3][5] this compound itself has been noted for its chemopreventive and tumor-suppressing properties.[3][5] While the primary focus of research has been on the crude extracts of Carica papaya, the presence and activity of this compound suggest its value as a scaffold for designing more potent and selective anticancer agents. In-silico studies have shown that this compound may act as an inhibitor of cyclin-dependent kinase 4 (CDK4), a critical molecule in cell cycle progression, suggesting a potential mechanism for its anticancer effects.[6]

Cardioprotective and Circulatory Effects

This compound exerts notable effects on the cardiovascular system. It is known to reduce heart rate and the force of heart contraction by interfering with calcium signaling pathways in cardiac tissues.[7] Studies in rats have shown that increasing doses of this compound lead to a progressive decrease in systolic, diastolic, and mean arterial blood pressure.[3] In the context of ischemia-reperfusion injury, this compound has shown a protective role by promoting cardiomyocyte proliferation and repair, improving mitochondrial membrane potential, and reducing reactive oxygen species (ROS).[3][8] These properties make the this compound scaffold a promising starting point for the development of novel cardiovascular drugs.

Anti-thrombocytopenic Activity

One of the most well-documented activities of this compound is its ability to increase platelet counts.[9] This anti-thrombocytopenic effect is particularly relevant for the management of dengue fever, where it is a major active compound in papaya leaf extracts used to raise platelet counts in patients.[3]

Anti-malarial Activity

This compound has shown significant in vitro anti-plasmodial activity with a reported IC₅₀ of 0.2 μM and high selectivity for the parasite.[3] This makes it a valuable lead compound for the development of new anti-malarial drugs.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound.

Biological ActivityModel SystemParameterValueReference
Anti-plasmodialIn vitroIC₅₀0.2 μM[3]
Cytotoxicity (H9c2 cells)In vitroIC₅₀9.23 ± 0.97 µM[8]
Antioxidant (young leaves)DPPH assayIC₅₀293 μg/mL[2]
Antioxidant (old leaves)DPPH assayIC₅₀382 μg/mL[2]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Carica papaya Leaves

This protocol describes a common acid-base extraction method for isolating this compound.

Materials:

  • Dried and powdered leaves of Carica papaya

  • Ethanol

  • Hydrochloric acid (HCl)

  • Petroleum ether

  • Ammonium hydroxide (NH₄OH)

  • Chloroform

  • Rotary evaporator

  • Filter paper

  • Separatory funnel

Procedure:

  • Macerate the powdered Carica papaya leaves with a solution of ethanol, water, and HCl.

  • Allow the mixture to stand for 24 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Dissolve the concentrated extract in an aqueous HCl solution and filter to remove any insoluble material.

  • Wash the acidic aqueous solution with petroleum ether in a separatory funnel to remove fats and other non-polar compounds. Discard the petroleum ether layer.

  • Adjust the pH of the acidic aqueous fraction to 8.0-9.0 using NH₄OH.

  • Extract the basified solution multiple times with chloroform.

  • Combine the chloroform fractions and evaporate the solvent under reduced pressure to obtain crude this compound.

  • Further purification can be achieved using column chromatography.

G cluster_extraction This compound Extraction and Isolation Powdered Papaya Leaves Powdered Papaya Leaves Maceration Maceration Filtration_Concentration Filtration & Concentration Acidification Dissolution in aq. HCl Liquid_Liquid_Extraction_1 Petroleum Ether Wash Basification pH Adjustment to 8-9 Liquid_Liquid_Extraction_2 Chloroform Extraction Evaporation Solvent Evaporation Crude this compound Crude this compound Column_Chromatography Column Chromatography Pure this compound Pure this compound

Caption: Workflow for the extraction and isolation of this compound.

This compound as a Scaffold for Novel Drug Design: A Conceptual Framework

While the literature on synthetic this compound derivatives is limited, its structure offers several avenues for modification to enhance its therapeutic properties and develop new drug candidates.

Key Structural Features for Modification:

  • Piperidine Rings: The two piperidine rings are key features of the this compound scaffold. Modifications to these rings, such as the introduction of different substituents, could influence the molecule's interaction with biological targets.

  • Macrocyclic Lactone: The 26-membered dilactone ring is a unique feature that contributes to the molecule's conformation and physicochemical properties. Ring-opening or modification of the ester linkages could lead to analogs with different pharmacokinetic profiles.

  • Methyl Groups: The methyl groups on the piperidine rings can be modified or replaced to explore their role in target binding and specificity.

Potential Drug Design Strategies:

  • Structure-Activity Relationship (SAR) Studies: A systematic synthesis of this compound analogs with modifications at the piperidine rings and the macrocyclic lactone would be crucial to establish SAR. This would involve evaluating the biological activity of each analog to understand how structural changes affect efficacy and selectivity.

  • Fragment-Based Drug Design: The piperidine ring of this compound could be used as a fragment for building new molecules with desired pharmacological properties.

  • Hybrid Molecules: this compound could be conjugated with other pharmacophores to create hybrid molecules with dual or enhanced activity.

Signaling Pathways and Mechanisms of Action

Cardioprotective Signaling Pathway

This compound has been shown to promote the proliferation and repair of cardiomyocytes through the activation of the FAK-ERK1/2 and FAK-AKT signaling pathways. This provides a basis for designing cardioprotective drugs that target these pathways.

G This compound This compound FAK FAK This compound->FAK activates ROS_Reduction ROS Reduction This compound->ROS_Reduction ERK1_2 ERK1/2 FAK->ERK1_2 activates AKT AKT FAK->AKT activates Cell_Proliferation Cardiomyocyte Proliferation & Repair ERK1_2->Cell_Proliferation AKT->Cell_Proliferation

Caption: Cardioprotective signaling pathway of this compound.

Conclusion

This compound is a versatile natural product with a range of biological activities that make it an excellent starting point for the design of novel drugs. Its complex and unique chemical structure provides a rich scaffold for medicinal chemists to explore. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to fully exploit its therapeutic potential. The protocols and information provided herein serve as a foundation for researchers to embark on such drug discovery endeavors.

References

Troubleshooting & Optimization

Challenges in scaling up Carpaine isolation from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carpaine isolation. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this compound isolation from natural sources, primarily Carica papaya leaves. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the scaling up of this compound isolation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up this compound isolation?

A1: The primary challenges include:

  • Low Yield: this compound concentration in Carica papaya leaves is relatively low, making high-yield extraction difficult to achieve on a large scale.[1][2][3]

  • Presence of Impurities: The crude extract contains numerous other alkaloids, chlorophyll, waxes, and other interfering compounds that complicate purification.[2]

  • Thermal Degradation: this compound is sensitive to high temperatures, which can lead to degradation and reduced yield during extraction and solvent evaporation steps.[1][4]

  • Solvent Selection and Recovery: Identifying an optimal, cost-effective, and environmentally friendly solvent system for large-scale extraction is crucial. Efficient recovery of solvents is also a significant economic consideration.

  • Economic Feasibility: The overall cost of raw materials, solvents, energy, and labor can make the industrial-scale production of this compound challenging.[2]

Q2: Which extraction method provides the highest yield of this compound at a larger scale?

A2: While various methods exist, acidified water extraction has shown significantly higher yields compared to conventional alcohol extraction methods.[2] This is because the acidic conditions convert this compound into its salt form, enhancing its solubility in water.[5] However, methods like pressurized liquid extraction and supercritical fluid extraction have also been reported to be efficient, though they may require more specialized equipment.[1][3]

Q3: What is the optimal pH for this compound extraction?

A3: this compound's solubility is pH-dependent. It is more soluble in acidic conditions.[6] An acidic pH (around 2) is generally used during the initial aqueous extraction to protonate the amine groups of this compound, making it water-soluble.[5][7] For subsequent liquid-liquid extraction with an organic solvent, the pH is adjusted to an alkaline state (pH 8-11) to deprotonate the this compound, making it less polar and more soluble in the organic phase.[1]

Troubleshooting Common Problems

Problem 1: Low this compound Yield

  • Possible Cause 1: Inefficient Extraction.

    • Solution:

      • Ensure the plant material is finely powdered to maximize surface area for solvent penetration.

      • Consider switching to an acidified water extraction method, which has demonstrated higher yields.[2]

      • Optimize the solid-to-solvent ratio; insufficient solvent may lead to incomplete extraction.

      • Increase the number of extraction cycles. Studies have shown that three or more extraction cycles can significantly improve yield.[1]

  • Possible Cause 2: Thermal Degradation.

    • Solution:

      • Avoid excessive temperatures during extraction and solvent evaporation. The optimal extraction temperature is generally around 90°C, with yields decreasing at higher temperatures.[1]

      • Use vacuum evaporation (e.g., a rotary evaporator) to remove solvents at a lower temperature (45-50°C).[1][8]

      • Freeze-drying the leaves before extraction has been shown to result in higher this compound retention compared to hot air drying.[4][9]

  • Possible Cause 3: Incomplete Acid-Base Conversion.

    • Solution:

      • During acid-base extraction, ensure the pH is sufficiently low (e.g., pH 2) to convert all this compound to its salt form.[5]

      • Conversely, ensure the pH is sufficiently high (e.g., pH 8-11) during the basification step to convert the this compound salt back to its free base for extraction into an organic solvent.[1]

Problem 2: Difficulty in Purification and Crystallization

  • Possible Cause 1: Presence of Co-extracted Impurities.

    • Solution:

      • Perform a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids and waxes before the main extraction.

      • Utilize column chromatography with silica gel for purification. A common solvent system is a gradient of methanol in chloroform or dichloromethane.[8][10]

  • Possible Cause 2: Crystallization Fails or is Too Rapid.

    • Solution:

      • If no crystals form, it may be due to too much solvent. Try to slowly evaporate the solvent to increase the concentration of this compound.[11]

      • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[11]

      • If crystallization is too rapid, leading to the trapping of impurities, redissolve the crystals in a minimal amount of hot solvent and allow it to cool more slowly.[11]

      • Washing the obtained crystals with cold acetone can help in further purification.

Problem 3: Inaccurate Quantification of this compound

  • Possible Cause 1: Inappropriate Analytical Method.

    • Solution:

      • High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for this compound quantification.[10]

      • For higher sensitivity and specificity, especially with complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[6][12]

      • Thin-Layer Chromatography (TLC) coupled with a densitometer can also be used for quantification.[13]

  • Possible Cause 2: Lack of a Pure Standard.

    • Solution:

      • It is crucial to have a well-characterized, pure this compound standard for accurate calibration and quantification. If a commercial standard is unavailable, it must be isolated and its purity confirmed by spectroscopic methods (NMR, MS) and melting point determination.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of this compound Yield from Different Extraction Methods

Extraction MethodPlant Material (Dry Weight)Solvent SystemYield of this compoundReference
Alcohol Extraction1 kgEthanol/Water/HCl (89:10:1)0.118 g (2.18%)[2]
Acidified Water Extraction500 gAcidified Distilled Water0.196 g (12.01%)[2]
Microwave-Assisted Extraction (MAE)20 gMethanol/Glacial Acetic Acid/Water (180:2:1.6)0.0122 g[6]
Conventional Soxhlet Extraction20 gMethanol/Glacial Acetic Acid/Water (180:2:1.6)Lower than MAE[6]
Ethanol Maceration & Column Chromatography6 kgEthanol/Water/HCl (89:10:1)0.93 g/kg[10][14]
Ethanol Extraction-Ethanol0.2% total alkaloids (63% this compound)[8][15]

Table 2: Solubility of this compound

Solvent/Aqueous SystemSolubilityReference
WaterPractically Insoluble (48.12 µg/mL)[6]
Acidic pH (0.1 N HCl)35.12 µg/mL[6]
Alkaline pH (Phosphate Buffer pH 7.2)18.55 µg/mL[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound isolation.

Protocol 1: Acidified Water Extraction and Purification of this compound

This protocol is adapted from methodologies that have demonstrated high yields.[2]

  • Preparation of Plant Material:

    • Dry the Carica papaya leaves in the shade or by freeze-drying to prevent thermal degradation of this compound.[4]

    • Grind the dried leaves into a fine powder.

  • Acidic Extraction:

    • Macerate 500 g of the leaf powder in acidified distilled water (pH adjusted to 2 with HCl) at 60°C for 6 hours with continuous stirring.

    • Filter the mixture through a muslin cloth to separate the aqueous extract from the plant debris. Repeat the extraction on the residue to ensure maximum recovery.

  • Basification and Solvent Extraction:

    • Combine the aqueous extracts and adjust the pH to 11 with an ammonia solution.

    • Perform a liquid-liquid extraction using chloroform (or another suitable organic solvent) three times. The this compound will move into the organic phase.

  • Concentration:

    • Pool the organic fractions and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Crystallization and Purification:

    • Dissolve the crude this compound residue in a minimal amount of acetone.

    • Allow the solution to stand at 4°C overnight to facilitate crystallization.

    • Collect the crystals by filtration and wash them with cold acetone to remove soluble impurities.

    • Dry the purified this compound crystals.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol is based on established analytical methods.[10]

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution.

    • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

    • Accurately weigh the isolated this compound sample and dissolve it in the same solvent to a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) with 0.1% formic acid.[6]

    • Flow Rate: 0.3 - 1.0 mL/min.

    • Detection Wavelength: 227 nm.[6]

    • Injection Volume: 10-20 µL.

  • Analysis and Calculation:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and record the peak area.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Workflow for this compound Isolation and Purification

Carpaine_Isolation_Workflow General Workflow for this compound Isolation Start Dried Papaya Leaf Powder Extraction Extraction (e.g., Acidified Water) Start->Extraction Filtration Filtration Extraction->Filtration AqueousExtract Aqueous Extract (Acidic) Filtration->AqueousExtract Basification Basification (pH 8-11) AqueousExtract->Basification LLE Liquid-Liquid Extraction (with Organic Solvent) Basification->LLE OrganicPhase Organic Phase (this compound) LLE->OrganicPhase Evaporation Solvent Evaporation OrganicPhase->Evaporation Crudethis compound Crude this compound Evaporation->Crudethis compound Purification Purification (Column Chromatography) Crudethis compound->Purification Crystallization Crystallization Purification->Crystallization Purethis compound Pure this compound Crystals Crystallization->Purethis compound

Caption: A generalized workflow for the isolation and purification of this compound.

Troubleshooting Decision Tree for Low this compound Yield

Low_Yield_Troubleshooting Troubleshooting Low this compound Yield Start Low this compound Yield Detected CheckExtraction Review Extraction Parameters Start->CheckExtraction CheckTemp Review Temperature Profile Start->CheckTemp CheckPurification Review Purification/Crystallization Steps Start->CheckPurification Solvent Optimize Solvent & Ratio CheckExtraction->Solvent Inefficient? Method Consider Alternative Method (e.g., Acidified Water) CheckExtraction->Method Inefficient? Cycles Increase Extraction Cycles CheckExtraction->Cycles Incomplete? pH_check Verify pH for Acid-Base Steps CheckExtraction->pH_check Acid-Base Method? TempControl Ensure Temp < 100°C (Extraction) & < 50°C (Evaporation) CheckTemp->TempControl Too High? Drying Use Freeze-Drying for Leaves CheckTemp->Drying Degradation during drying? LossToMotherLiquor Concentrate Mother Liquor & Re-crystallize CheckPurification->LossToMotherLiquor Significant loss?

References

Technical Support Center: Optimizing Carpaine for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability and solubility of carpaine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a major piperidine alkaloid found in the leaves of the papaya plant (Carica papaya) and is studied for its various potential medicinal properties, including cardioprotective and anti-inflammatory effects.[1] Its chemical structure contains two substituted piperidine rings, making it a lipophilic molecule with poor water solubility.[2][3] This low aqueous solubility can pose significant challenges for its use in in-vitro and in-vivo experiments, affecting bioavailability and consistent dosing.

Q2: What is the solubility of this compound in common solvents?

This compound's solubility is highly dependent on the pH of the aqueous solution. It is more soluble in acidic conditions due to the protonation of its secondary amine groups, which converts it into a more soluble salt form.[4] In its free base form, at alkaline pH, it is less soluble in water but more soluble in organic solvents.

Solvent SystemSolubility (µg/mL)Reference
Water (practically insoluble)48.12[5]
Acidic Aqueous Solution35.12[5][6]
Alkaline Aqueous Solution18.55[5][6]
EthanolSoluble[7]
ChloroformSoluble[7]
Dimethyl Sulfoxide (DMSO)Soluble[2]

Q3: What are the main stability concerns for this compound?

This compound is known to be sensitive to heat and light.[8] Exposure to high temperatures during processing, such as hot air drying, can lead to significant degradation of the compound.[8] Similarly, exposure to direct sunlight or certain artificial light can cause photodegradation.[5][9] For long-term storage, it is recommended to keep this compound in a cool, dark, and dry place. Freeze-drying has been shown to be an effective method for preserving this compound in dried papaya leaves.[8]

Q4: How can I improve the aqueous solubility of this compound for my experiments?

There are two primary methods to enhance the aqueous solubility of this compound:

  • pH Adjustment: Lowering the pH of the aqueous solution will convert this compound to its salt form, which is more soluble. An acidic buffer can be used to prepare aqueous solutions for certain applications.

  • Inclusion Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins, such as β-cyclodextrin, can significantly improve the water solubility of this compound.[1] The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the nonpolar this compound molecule, while the hydrophilic outer surface allows the complex to dissolve in water.

Troubleshooting Guides

Problem: Difficulty Dissolving this compound for In Vitro Cell Culture Experiments

Cause: this compound is poorly soluble in aqueous culture media. Direct addition of this compound powder to the media will likely result in precipitation and inaccurate concentrations.

Solution: Preparation of a Concentrated Stock Solution in an Organic Solvent

A common practice for poorly soluble compounds is to first dissolve them in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in the cell culture medium.

Experimental Protocol: Preparing a this compound Stock Solution in DMSO

  • Materials:

    • This compound (pure compound)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated micropipettes

  • Procedure:

    • Determine the desired concentration of your stock solution (e.g., 10 mM or 10 mg/mL).

    • Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube or amber vial. To minimize degradation, perform this step away from direct light.[5]

    • Add the calculated volume of sterile DMSO to the this compound powder.

    • Vortex or gently sonicate the mixture until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Wrap the vials in aluminum foil or use amber vials for light protection.[5]

  • Important Considerations:

    • The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and preferably below 0.1%, to avoid solvent-induced cytotoxicity.[10]

    • Always prepare a vehicle control in your experiments, which contains the same final concentration of DMSO as your this compound-treated samples.

Problem: Precipitation of this compound in Aqueous Buffers

Cause: The pH of the buffer and the concentration of this compound may exceed its solubility limit.

Solution 1: pH Adjustment

As this compound is more soluble in acidic conditions, using a buffer with a slightly acidic pH (e.g., pH 4-6) can improve its solubility. However, ensure the chosen pH is compatible with your experimental system.

Solution 2: Inclusion Complexation with β-Cyclodextrin

This method enhances solubility by encapsulating this compound within a β-cyclodextrin molecule.

Experimental Protocol: Preparation of a this compound-β-Cyclodextrin Inclusion Complex (Solvent Evaporation Method)

  • Materials:

    • This compound

    • β-Cyclodextrin

    • Methanol

    • Deionized water

    • Rotary evaporator or vacuum oven

  • Procedure:

    • Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).[1]

    • Dissolve the calculated amount of this compound in a minimal amount of methanol.

    • In a separate container, dissolve the corresponding molar amount of β-cyclodextrin in deionized water. Gentle heating may be required to fully dissolve the β-cyclodextrin.

    • Slowly add the methanolic solution of this compound to the aqueous solution of β-cyclodextrin while stirring continuously.

    • Continue stirring the mixture for a defined period (e.g., 24 hours) at a controlled temperature to allow for complex formation.

    • Remove the solvents using a rotary evaporator or by drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) to obtain a solid powder of the this compound-β-cyclodextrin inclusion complex.

    • The resulting powder can then be dissolved in aqueous buffers for your experiments.

Problem: Potential Degradation of this compound During Experiments

Cause: this compound is sensitive to heat and light.

Solution: Proper Handling and Storage

Experimental Protocol: Stability Testing and Handling of this compound

  • Handling:

    • Minimize exposure of this compound powder and solutions to light by using amber-colored glassware or by wrapping containers with aluminum foil.[5]

    • When possible, perform experimental manipulations in a darkened room or under yellow light.[5]

    • Avoid high temperatures when preparing solutions. If heating is necessary to aid dissolution, use a water bath at a controlled, moderate temperature for a short duration.

  • Storage:

    • Store pure this compound powder in a tightly sealed container in a refrigerator or freezer, protected from light.

    • Store stock solutions in a freezer at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

  • Forced Degradation Study (to understand stability limits):

    • Thermal Stress: Expose a solution of this compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for specific time intervals.

    • Photostability Stress: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps) for a defined period, as per ICH Q1B guidelines.[6][11][12][13] A dark control sample should be stored under the same conditions but protected from light.

    • Analysis: At each time point, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect the formation of degradation products.

Visualizations

experimental_workflow cluster_solubility Solubility Enhancement Initial Challenge Poor Aqueous Solubility of this compound pH Adjustment pH Adjustment (Acidic Buffer) Initial Challenge->pH Adjustment Cyclodextrin β-Cyclodextrin Complexation Initial Challenge->Cyclodextrin Stock Solution Organic Solvent Stock Solution (e.g., DMSO) Initial Challenge->Stock Solution Final Solution Soluble this compound for Experiments pH Adjustment->Final Solution Cyclodextrin->Final Solution Stock Solution->Final Solution signaling_pathway This compound This compound FAK FAK This compound->FAK Protection Protection against Oxidative Stress This compound->Protection AKT AKT FAK->AKT ERK ERK1/2 FAK->ERK Proliferation Cardiomyocyte Proliferation & Repair AKT->Proliferation ERK->Proliferation stability_workflow Carpaine_Sample This compound Sample (Powder or Solution) Stress_Conditions Apply Stress Conditions Carpaine_Sample->Stress_Conditions Thermal_Stress Thermal Stress (e.g., 40°C, 60°C, 80°C) Stress_Conditions->Thermal_Stress Photo_Stress Photostability Stress (ICH Q1B Guidelines) Stress_Conditions->Photo_Stress Analysis Analytical Testing (e.g., HPLC) Thermal_Stress->Analysis Photo_Stress->Analysis Data_Evaluation Evaluate Degradation & Determine Shelf-life Analysis->Data_Evaluation

References

Technical Support Center: Carpaine Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Carpaine. As a valuable alkaloid with significant therapeutic potential, the effective extraction of this compound from its natural source, Carica papaya leaves, is crucial for research and development. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your extraction yields.

It is important to note that, to date, a viable chemical synthesis for this compound has not been established for laboratory or commercial production. Therefore, all current methodologies focus on its extraction from natural sources.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the most common causes and how can I improve it?

A1: Low this compound yield is a frequent challenge. Several factors can contribute to this issue:

  • Suboptimal Extraction Method: The choice of extraction solvent and technique significantly impacts yield. Acidified water extraction has been shown to produce a higher percentage yield (12.01%) compared to alcohol extraction (2.18%).[1] This is because the acidic conditions convert this compound to its more water-soluble salt form, enhancing its extraction from the plant matrix.[1]

  • Incomplete Extraction: A single extraction cycle may not be sufficient. For methods like pressurized liquid extraction, multiple cycles (typically three) are recommended to ensure exhaustive extraction.[2]

  • pH Level: The pH of the extraction medium is critical. For alkaline extraction methods, a pH of 10 is considered most suitable.[2][3] For acidified water extraction, ensuring the solution is sufficiently acidic is essential to protonate all the this compound to its salt form.

  • Plant Material Variability: The concentration of this compound can vary depending on the geographical origin and environmental conditions of the Carica papaya plant.

  • Improper Purification: this compound may be lost during purification steps. For instance, when using alcohol extraction, which extracts both the free base and salt forms, subsequent purification with non-polar solvents like petroleum ether can inadvertently remove the free base form, leading to lower yields.

To improve your yield, consider switching to an acidified water extraction method, optimizing the pH of your solvent, and performing multiple extraction cycles.

Q2: I am having trouble with impurities in my final this compound product. What are the best purification strategies?

A2: The complex matrix of Carica papaya leaves contains numerous compounds that can interfere with the isolation of pure this compound.[1] Effective purification strategies include:

  • Acid-Base Extraction: This technique is highly effective for separating alkaloids like this compound. By adjusting the pH, this compound's solubility can be manipulated, allowing it to be separated from neutral and acidic impurities.[4][5][6]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying this compound from the crude extract.[7][8] A solvent system of dichloromethane and methanol, with a gradient of methanol, can be used to separate different fractions.[8]

  • Crystallization: After chromatographic purification, crystallization can be used to obtain high-purity this compound. A common solvent system for crystallization is dichloromethane/n-hexane.[8]

  • Washing: Washing the final crystalline product with cold acetone can help remove any remaining residual impurities.

Q3: What are the pros and cons of different extraction methods for this compound?

A3: Several methods have been developed for this compound extraction, each with its own advantages and disadvantages:

  • Acidified Water Extraction:

    • Pros: High yield, environmentally friendly ("green" solvent), and cost-effective.

    • Cons: Can be difficult to concentrate the extract and may result in more water-soluble impurities.

  • Alcohol Extraction (e.g., Ethanol):

    • Pros: Extracts this compound in both its free base and salt forms.

    • Cons: Can lead to lower yields compared to acidified water extraction, especially after certain purification steps.

  • Pressurized Liquid Extraction (PLE):

    • Pros: More efficient than conventional solvent extraction methods, requiring less solvent and time.[2][3]

    • Cons: Requires specialized equipment.

  • Microwave-Assisted Extraction (MAE):

    • Pros: Faster than conventional Soxhlet extraction.[3][9]

    • Cons: Requires a microwave reactor.

  • Supercritical Fluid Extraction (SFE):

    • Pros: Can produce a pure, high-yield product.[3][10]

    • Cons: Requires specialized and expensive equipment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Inefficient extraction method.Switch to acidified water extraction or pressurized liquid extraction for potentially higher yields.[2][3]
Suboptimal pH.For acidified water extraction, ensure the pH is low enough to protonate all the this compound. For alkaline extractions, a pH of 10 is recommended.[3]
Insufficient extraction time/cycles.Increase the extraction time or the number of extraction cycles to ensure exhaustive extraction.[2]
Loss during purification.Be mindful of the properties of your this compound form (salt vs. free base) during solvent partitioning to avoid accidental removal.
Impure Product Presence of other alkaloids and plant metabolites.Employ a multi-step purification process including acid-base extraction followed by column chromatography and crystallization.[4][8]
Ineffective washing.Wash the final crystals with cold acetone to remove residual impurities.
Difficulty with Solvent Removal Use of high-boiling-point organic solvents.Consider using greener solvents like water in an acidified water extraction to simplify the process, though concentration may still be a challenge.[6]

Quantitative Data on this compound Extraction

The following table summarizes the yields obtained from various extraction methods as reported in the literature.

Extraction MethodSolvent SystemYield (% or g/kg)Source MaterialReference
Acidified Water ExtractionAcidified Water12.01%Dried Powdered Leaves[1]
Alcohol ExtractionEthanol/Water/HCl (89:10:1)2.18%Dried Powdered Leaves[1]
Alcohol ExtractionAqueous Ethanol0.93 g/kgNot Specified
Pressurized Liquid ExtractionMethanolNot specified, but noted as efficientNot Specified[2][3]
Microwave-Assisted ExtractionMethanol/Glacial Acetic Acid/Water (180:2:1.6)42% (extract yield)Powdered Leaves[3]
Conventional Soxhlet ExtractionMethanol/Glacial Acetic Acid/Water (180:2:1.6)31% (extract yield)Powdered Leaves[3]
Total Alkaloid ExtractionEthanol0.2% (total alkaloid)Dried Leaves[7][8]

Experimental Protocols

Protocol 1: Acidified Water Extraction

This method is recommended for its high yield and use of an environmentally friendly solvent.

  • Maceration: Mix 500g of dried, powdered Carica papaya leaves with 3L of acidified water (pH adjusted with a suitable acid like HCl).

  • Extraction: Heat the mixture and stir continuously for a specified period.

  • Filtration: Filter the mixture to separate the aqueous extract from the solid plant material.

  • Basification: Adjust the pH of the aqueous extract to a basic level (e.g., pH 11) with a base like ammonium hydroxide. This converts the this compound salt back to its free base form, which is less soluble in water.

  • Solvent Extraction: Extract the basified aqueous solution with a non-polar organic solvent such as dichloromethane. Repeat this step multiple times to ensure complete extraction of the this compound free base.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound extract.

  • Purification: Further purify the crude extract by washing the crystals with cold acetone.

Protocol 2: Alcohol Extraction followed by Purification
  • Maceration: Macerate 1kg of dried, powdered Carica papaya leaves in 3L of a solvent mixture of ethanol/water/HCl (89:10:1) for 24 hours at room temperature. Repeat the maceration four times with fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in an acidic solution.

    • Wash the acidic solution with a non-polar solvent (e.g., petroleum ether) to remove non-polar impurities.

    • Basify the aqueous layer to precipitate the this compound free base.

    • Extract the this compound into an organic solvent like dichloromethane.

  • Drying and Concentration: Dry the organic layer and evaporate the solvent to yield the purified this compound.

Visualized Workflows

Extraction_Workflow_Comparison cluster_AWE Acidified Water Extraction cluster_AE Alcohol Extraction AWE_Start Start: Dried Papaya Leaves AWE_Macerate Macerate in Acidified Water AWE_Start->AWE_Macerate AWE_Extract Heat & Stir AWE_Macerate->AWE_Extract AWE_Filter Filter AWE_Extract->AWE_Filter AWE_Basify Basify Aqueous Extract (pH 11) AWE_Filter->AWE_Basify AWE_Solvent Extract with Dichloromethane AWE_Basify->AWE_Solvent AWE_Purify Wash with Cold Acetone AWE_Solvent->AWE_Purify AWE_End High-Yield This compound AWE_Purify->AWE_End AE_Start Start: Dried Papaya Leaves AE_Macerate Macerate in Ethanol/Water/HCl AE_Start->AE_Macerate AE_Filter Filter & Combine AE_Macerate->AE_Filter AE_Concentrate Concentrate AE_Filter->AE_Concentrate AE_Purify Acid-Base Purification AE_Concentrate->AE_Purify AE_End This compound AE_Purify->AE_End

Caption: Comparative workflow of Acidified Water vs. Alcohol Extraction for this compound.

Troubleshooting_Low_Yield Start Problem: Consistently Low Yield Check_Method Is the extraction method optimal? Start->Check_Method Check_pH Is the pH of the solvent correct? Check_Method->Check_pH No Sol_Method Action: Switch to Acidified Water Extraction Check_Method->Sol_Method Yes Check_Cycles Are there enough extraction cycles? Check_pH->Check_Cycles No Sol_pH Action: Adjust pH (Acidic or pH 10) Check_pH->Sol_pH Yes Check_Purification Is this compound being lost during purification? Check_Cycles->Check_Purification No Sol_Cycles Action: Increase number of extraction cycles Check_Cycles->Sol_Cycles Yes Sol_Purification Action: Review purification steps and solvent choices Check_Purification->Sol_Purification Yes End Improved Yield Check_Purification->End No Sol_Method->Check_pH Sol_pH->Check_Cycles Sol_Cycles->Check_Purification Sol_Purification->End

Caption: A logical workflow for troubleshooting low this compound yields.

References

Optimizing Carpaine dosage for cell culture and animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carpaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture and animal studies. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound? A1: this compound is the major piperidine alkaloid found in the leaves of the Carica papaya plant.[1] It is known for a variety of pharmacological properties, including cardiovascular effects, anti-inflammatory properties, and anti-thrombocytopenic activity, which involves increasing platelet counts.[1][2][3]

Q2: How should I prepare this compound for my experiments? A2: this compound's solubility is pH-dependent. It is practically insoluble in water but shows increased solubility in acidic conditions.[2][4] For in vitro studies, it is often dissolved in a suitable solvent like methanol to create a stock solution before being complexed or further diluted in the appropriate experimental buffer or medium.[2] For animal studies, it can be administered as a suspension in distilled water.[2]

Q3: Is this compound stable? A3: this compound is a heat-sensitive compound. For preservation and to ensure the highest retention of the compound, it is recommended to use freeze-drying to remove moisture from plant material rather than heat-drying.[5] When storing dried leaves, freeze-dried samples showed the longest half-life for this compound (51.20 months).[5]

In Vitro Studies (Cell Culture)

Q4: What is a recommended starting concentration for this compound in cell culture? A4: The optimal concentration is cell-line dependent. It is crucial to first determine the 50% inhibitory concentration (IC50) for your specific cell line. For H9c2 embryonic cardiomyocytes, the IC50 was found to be 9.23 ± 0.97 µM.[6] A common practice is to use a concentration of approximately 1/10th of the IC50 value for non-cytotoxic, proliferative, or protective studies; for example, 1 µM was used effectively in H9c2 cells.[6][7]

Q5: What are the known IC50 values for this compound in different cell lines? A5: Specific IC50 values for pure this compound are limited in the literature, with most studies using C. papaya leaf extracts. However, some data is available.

Cell Line/OrganismAssayIC50 ValueReference
H9c2 (Rat Cardiomyocytes)Cytotoxicity (MTT)9.23 ± 0.97 µM[6]
Plasmodium falciparum (3D7 strain)Antiplasmodial~4.21 µM (2.01 ± 0.18 µg/mL)[8]
Plasmodium falciparum (Dd2 strain)Antiplasmodial~4.57 µM (2.19 ± 0.60 µg/mL)[8]
NL20 (Normal Lung Epithelial)CytotoxicityNon-toxic at effective antimalarial doses[8][9]
Various Cancer Cell Lines¹Cytotoxicity1.13 to 2.94 µg/ml[10]

¹Includes KB (carcinoma), LU-1 (lung), MCF7 (breast), and HL-60 (leukemia).

Q6: Which signaling pathways are known to be activated by this compound? A6: In H9c2 cardiomyocytes, this compound has been shown to promote cell proliferation and provide protection against oxidative stress by activating the FAK-ERK1/2 and FAK-AKT signaling pathways.[6][11] It is also suggested that this compound modulates calcium mobilization.[11][12]

In Vivo Studies (Animal Models)

Q7: What are the recommended dosages for this compound in animal studies? A7: Dosages vary significantly based on the animal model and the intended biological effect. It is essential to perform a dose-response study.

Animal ModelDosing RegimenObserved EffectReference
Wistar Rats0.5 - 2.0 mg/kg (single dose)Progressive decrease in blood pressure; 2 mg/kg reduced cardiac output.[13]
Thrombocytopenic Wistar Rats4 mg/kg (oral, daily for 7 days)Increased platelet count.[2]
Sprague Dawley RatsUp to 2 g/kg of C. papaya leaf extract (single oral dose)No mortality or signs of acute toxicity.[14][15]
Sprague Dawley Rats0.01, 0.14, and 2 g/kg of C. papaya leaf extract (oral, daily for 28 days)No mortality or significant treatment-related adverse effects.[16][17]

Q8: Is this compound safe for oral administration in animals? A8: Acute toxicity studies using C. papaya leaf extract, which contains this compound, have shown no mortality or signs of toxicity in rats at doses up to 2000 mg/kg body weight.[14][15] A 28-day sub-acute toxicity study with the extract also suggested it is safe, with no treatment-related adverse effects observed at doses up to 2 g/kg.[16][17] One study administering pure this compound orally found it to be safe up to 4 mg/kg in rats.[2]

Troubleshooting Guides

Problem 1: this compound precipitates in cell culture medium.

  • Cause: this compound has poor solubility in neutral aqueous solutions.[2][4] The pH of standard cell culture media (typically ~7.4) can cause it to precipitate.

  • Solution:

    • Check Solubility: this compound is more soluble in acidic pH.[4]

    • Use a Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., methanol, DMSO, or an acidic buffer) where this compound is fully dissolved.

    • Dilution: Add the stock solution to your culture medium with vigorous mixing to achieve the final desired concentration. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).

    • Complexation: Consider using solubility enhancers like beta-cyclodextrin (β-CD), which has been shown to improve the solubility and dissolution rate of this compound.[2][4]

Problem 2: Inconsistent or no biological effect observed in vitro.

  • Cause: This could be due to suboptimal dosage, degradation of the compound, or issues with the experimental setup.

  • Solution:

    • Verify Concentration: Re-run a dose-response curve, starting with a broad range of concentrations centered around previously reported effective doses (e.g., 1-10 µM for H9c2 cells).[6]

    • Check Compound Integrity: this compound is heat-sensitive.[5] Ensure it was stored correctly and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

    • Confirm Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.

    • Incubation Time: The effects of this compound can be time-dependent. Proliferation in H9c2 cells was significant after 24 and 48 hours, while signaling pathway activation was observed as early as 15-30 minutes.[6] Optimize your treatment duration accordingly.

Problem 3: Unexpected cytotoxicity observed at low concentrations.

  • Cause: The chosen cell line may be particularly sensitive to this compound, or the solvent used for the stock solution may be causing toxicity.

  • Solution:

    • Perform a Full Cytotoxicity Assay: Conduct a thorough MTT or similar viability assay with a wide range of concentrations (e.g., from 10⁻⁴ to 10² µM) and multiple time points (24, 48, 72h) to accurately determine the IC50 for your specific cell line.[6][18]

    • Run a Solvent Control: Always include a vehicle control group in your experiments, treating cells with the highest concentration of the solvent (e.g., DMSO, methanol) used in the experimental groups to ensure it is not the source of toxicity.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Cell Culture using MTT Assay

This protocol is adapted from a study on H9c2 cardiomyocytes.[6]

  • Cell Seeding: Seed cells (e.g., H9c2 at 2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.

  • This compound Preparation: Prepare a high-concentration stock of this compound in a suitable solvent. Create a serial dilution of this compound in your cell culture medium, ranging from a high concentration (e.g., 100 µM) to a very low concentration (e.g., 0.0001 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with solvent only) and a "no treatment" control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: General Procedure for Oral Administration in Rats

This protocol is based on toxicity and efficacy studies in rats.[2][16]

  • Animal Acclimatization: House the animals (e.g., Sprague Dawley or Wistar rats) in standard conditions for at least one week to allow them to acclimatize.

  • Dose Preparation: Based on the desired dosage (e.g., 4 mg/kg), calculate the total amount of this compound needed for each animal. Prepare the dose by suspending the calculated amount of this compound in a suitable vehicle like distilled water.[2] The final volume should be appropriate for oral gavage (e.g., 1-2 mL).

  • Administration: Administer the suspension to the rats using an oral gavage needle. A control group should receive the vehicle only.

  • Monitoring: Observe the animals for any clinical signs of toxicity, changes in behavior, body weight, and food/water intake at regular intervals post-administration.

  • Endpoint Analysis: Depending on the study's objective, perform endpoint analyses such as blood collection for hematological and biochemical assays or tissue harvesting for histopathological examination.

Visualizations

Carpaine_Signaling_Pathway This compound This compound FAK FAK (Focal Adhesion Kinase) This compound->FAK Activates ROS ROS Production ↓ This compound->ROS Inhibits MMP Mitochondrial Membrane Potential ↑ This compound->MMP Improves ERK ERK1/2 FAK->ERK Activates AKT AKT FAK->AKT Activates Proliferation Cell Proliferation (Cyclin D1, PCNA ↑) ERK->Proliferation AKT->Proliferation Protection Cardioprotection & Repair Proliferation->Protection ROS->Protection MMP->Protection key_stimulator Stimulator key_kinase Kinase key_pathway Pathway Protein key_outcome Cellular Outcome

Caption: this compound-activated FAK-ERK/AKT signaling pathway in cardiomyocytes.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis arrow P1 Prepare this compound Stock Solution P2 Seed Cells in 96-well Plate T1 Prepare Serial Dilutions arrow1 T2 Treat Cells & Incubate (e.g., 24h) A1 Add MTT Reagent arrow2 A2 Solubilize Formazan A1->A2 A3 Read Absorbance A2->A3 A4 Calculate % Viability & Determine IC50 A3->A4

Caption: Experimental workflow for determining this compound IC50 via MTT assay.

Troubleshooting_Tree Start Problem: Inconsistent Results Check1 Is this compound fully dissolved in media? Start->Check1 Sol1 Action: Prepare fresh stock in acidic buffer or DMSO. Use sonication. Check1->Sol1 No Check2 Is the dosage optimal? Check1->Check2 Yes Sol1->Check2 Sol2 Action: Perform dose-response and time-course experiments. Check2->Sol2 No Check3 Are controls behaving as expected? Check2->Check3 Yes Sol2->Check3 Sol3 Action: Check cell health, passage number, and for contamination. Check3->Sol3 No End Review Protocol & Compound Integrity Check3->End Yes Sol3->End

Caption: Logical troubleshooting flow for inconsistent experimental results.

References

Troubleshooting Carpaine detection in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of carpaine in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound in biological samples?

A1: The primary challenges include low concentrations of this compound in biological fluids, the complexity of the biological matrix leading to interference, and the pH-sensitive nature of this compound, which can affect its extraction efficiency and stability. Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, are a significant hurdle to accurate quantification.

Q2: What is the typical stability of this compound in biological samples?

A2: this compound's stability is influenced by both temperature and pH. It is a heat-sensitive compound, with studies showing degradation at higher temperatures (e.g., during hot air drying of leaf samples).[1] this compound's solubility and stability in solution are pH-dependent; it is more soluble in acidic conditions due to the protonation of its secondary amine groups, forming a more water-soluble salt.[2][3] For long-term storage of biological samples, freezing is recommended to minimize degradation.

Q3: What are the characteristic mass-to-charge ratios (m/z) for this compound in mass spectrometry?

A3: In positive ion mode mass spectrometry, this compound is typically detected as a protonated molecule [M+H]⁺ at an m/z of approximately 479.4. A common and characteristic fragment ion is observed at m/z 240.2.[4] These ions are frequently used for identification and quantification in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A4: To minimize matrix effects, several strategies can be employed. Firstly, use a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components. Secondly, utilize an internal standard, ideally a stable isotope-labeled version of this compound, to compensate for variations in extraction recovery and matrix-induced signal changes. Additionally, optimizing chromatographic conditions to achieve good separation between this compound and co-eluting matrix components is crucial.

Troubleshooting Guides

Low Recovery of this compound

Problem: You are experiencing low recovery of this compound after sample preparation, particularly with Solid-Phase Extraction (SPE).

Troubleshooting Workflow:

G start Low this compound Recovery Detected check_fractions Analyze Load, Wash, and Elution Fractions Separately start->check_fractions in_load_wash Analyte found in Load/Wash Fractions (Poor Retention) check_fractions->in_load_wash Analyte Loss Point on_cartridge Analyte found on Cartridge Post-Elution (Incomplete Elution) check_fractions->on_cartridge Analyte Loss Point no_analyte Analyte not found in any fraction check_fractions->no_analyte Analyte Loss Point solution_retention1 Optimize Sample pH: Ensure acidic pH for this compound protonation and retention on cation-exchange or reversed-phase SPE. in_load_wash->solution_retention1 solution_retention2 Weaker Wash Solvent: Decrease organic content in the wash step to prevent premature elution. in_load_wash->solution_retention2 solution_elution1 Stronger Elution Solvent: Increase organic content or use a stronger solvent. on_cartridge->solution_elution1 solution_elution2 Optimize Elution pH: Use a basic elution solvent (e.g., with ammonium hydroxide) to neutralize this compound for elution from cation-exchange sorbents. on_cartridge->solution_elution2 solution_degradation Check for Degradation: Investigate sample stability under the extraction conditions (pH, temperature). no_analyte->solution_degradation solution_binding Irreversible Binding: Consider a different SPE sorbent or extraction technique. no_analyte->solution_binding

Troubleshooting workflow for low this compound recovery.
High Background Noise in LC-MS/MS Chromatogram

Problem: Your LC-MS/MS analysis of this compound shows high background noise, obscuring the analyte peak.

Possible Causes and Solutions:

  • Contaminated Solvents or Reagents:

    • Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

  • Contamination from the LC System:

    • Solution: Flush the entire LC system, including the injector and lines, with a strong solvent mixture (e.g., isopropanol/water). Check for and replace any contaminated tubing.

  • Dirty Ion Source:

    • Solution: Clean the ion source components, such as the capillary, cone, and lens, according to the manufacturer's instructions.

  • Matrix Effects:

    • Solution: Improve sample cleanup to remove more matrix components. Consider using a divert valve to direct the flow to waste during the parts of the chromatogram where this compound does not elute.

Poor Peak Shape in GC-MS Analysis

Problem: this compound peaks in your GC-MS chromatogram are tailing or fronting.

Possible Causes and Solutions:

  • Active Sites in the GC System:

    • Solution: this compound, being an alkaloid with amine groups, is prone to interacting with active sites in the injector liner, column, or detector. Use a deactivated liner and a high-quality, low-bleed GC column suitable for amine analysis.

  • Column Overload:

    • Solution: If peaks are fronting, you may be overloading the column. Dilute your sample or use a column with a higher capacity (thicker film or wider internal diameter).

  • Improper Derivatization (if used):

    • Solution: Although not always necessary for this compound, if you are using derivatization to improve volatility and peak shape, ensure the reaction has gone to completion and that the derivatizing agent is not causing interference.

  • Incorrect Injection Temperature:

    • Solution: Optimize the injector temperature. A temperature that is too low can cause slow vaporization and peak tailing, while one that is too high can cause degradation.

Quantitative Data Summary

The efficiency of this compound extraction is highly dependent on the method and solvents used. Below is a summary of yields reported in various studies.

Table 1: Comparison of this compound Extraction Yields from Carica papaya Leaves.

Extraction MethodSolvent SystemYieldReference
Acidified Water ExtractionDistilled water with HCl (pH 2-3), heated to 60°C12.01% of crude extract[2][5]
Alcohol ExtractionEthanol/Water/HCl (89:10:1 v/v/v)2.18% of crude extract[2][5]
Microwave-Assisted Extraction (MAE)Methanol/Glacial Acetic Acid/Water (180:2:1.6 v/v/v)42% (total extract)[3]
Conventional Soxhlet ExtractionMethanol/Glacial Acetic Acid/Water (180:2:1.6 v/v/v)31% (total extract)[3]
Pressurized Liquid Extraction (PLE)Petroleum Ether (alkaline conditions) at 90°COptimized for high yield[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma using SPE

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Acidify the sample with 100 µL of 2% formic acid.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a suitable cation-exchange SPE cartridge.

    • Condition the cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

    • Equilibrate with 1 mL of 2% formic acid. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid to remove hydrophilic interferences.

    • Wash with 1 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion m/z 479.4 → Product ion m/z 240.2.

      • Internal Standard: Use appropriate transitions for the selected standard.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity for this compound.

Protocol 3: GC-MS Analysis of this compound

This protocol may require derivatization for optimal performance, though direct analysis is possible.

  • Sample Preparation:

    • Use an extract obtained from a method like SPE (Protocol 1) and ensure it is completely dry.

    • Reconstitute in a volatile solvent compatible with GC, such as ethyl acetate.

  • GC Conditions:

    • Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Scan Mode: Can be run in full scan mode to identify compounds or in Selected Ion Monitoring (SIM) mode for quantification, monitoring m/z 479.4 and 240.2.

Signaling Pathway Diagram

Recent studies have indicated that this compound may exert cardioprotective effects by promoting the proliferation and repair of cardiomyocytes. This process is mediated through the activation of Focal Adhesion Kinase (FAK), which in turn activates the ERK1/2 and PI3K/AKT signaling pathways.[7][8]

G This compound This compound FAK FAK (Focal Adhesion Kinase) This compound->FAK Activates ERK ERK1/2 FAK->ERK Activates AKT PI3K/AKT FAK->AKT Activates Proliferation Cardiomyocyte Proliferation & Repair ERK->Proliferation Promotes AKT->Proliferation Promotes

Proposed signaling pathway for this compound's cardioprotective effects.

References

Strategies to minimize degradation of Carpaine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of carpaine during storage and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a major piperidine alkaloid found in the leaves of the papaya plant (Carica papaya)[1]. It is recognized for its potential therapeutic properties. Ensuring the stability of this compound is crucial for accurate experimental results and for maintaining its potency in potential pharmaceutical applications. Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with analyses.

Q2: What are the primary factors that cause this compound degradation during storage?

A2: The main factors contributing to this compound degradation are exposure to high temperatures, light, and suboptimal pH conditions. This compound is a heat-sensitive compound, and its degradation is accelerated at elevated temperatures[2][3]. It is also advisable to protect it from light to prevent potential photodegradation[2].

Q3: What are the ideal storage conditions for this compound?

A3: For optimal stability, this compound, whether in its pure form or as a dried plant extract, should be stored in a cool, dark, and dry place. The use of airtight containers is recommended to minimize exposure to air and moisture. For long-term storage, refrigeration or freezing is advisable, especially for solutions. Freeze-dried papaya leaf samples have shown the highest stability for this compound, with a significantly longer half-life compared to air-dried samples[2][4].

Q4: How does pH affect the stability and solubility of this compound?

A4: this compound's solubility is pH-dependent. It is more soluble in acidic conditions compared to alkaline conditions[5]. An acidic environment protonates the secondary amine groups in the piperidine rings, forming a more water-soluble salt[6]. While acidic conditions enhance solubility, which is useful for extraction, the long-term stability of this compound in solutions of varying pH requires careful consideration. It is generally recommended to store this compound solutions at a slightly acidic to neutral pH and at low temperatures.

Q5: What are the known degradation products of this compound?

A5: Known related compounds and potential degradation products of this compound include dehydrothis compound I, dehydrothis compound II, and a dihydroxy derivative of this compound[1][7]. Degradation can occur through the hydrolysis of the lactone rings and oxidation of the piperidine rings[8][9][10].

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, analysis, and storage of this compound.

Low Yield During Extraction
Symptom Potential Cause Troubleshooting Steps
Low recovery of this compound after acid-base extraction. Incomplete protonation of this compound during the initial acidic wash, leading to its loss in the organic phase.Ensure the pH of the aqueous solution is sufficiently acidic (pH 2-3) to fully convert this compound to its water-soluble salt form. Use a pH meter for accurate measurement.
Incomplete deprotonation before extraction with an organic solvent.Adjust the pH of the aqueous solution to alkaline (pH 9-10) to ensure this compound is in its free base form, which is soluble in organic solvents like chloroform or dichloromethane[7].
Insufficient mixing or extraction time.Ensure vigorous mixing during liquid-liquid extraction and allow adequate time for phase separation.
Use of aged or low-quality plant material.Use freshly harvested and properly dried papaya leaves for extraction, as this compound content can vary.
Issues in HPLC Analysis
Symptom Potential Cause Troubleshooting Steps
Appearance of unexpected peaks in the chromatogram. Degradation of this compound: The extra peaks could be degradation products like dehydrothis compound or hydrolyzed forms.Prepare fresh samples and store them at low temperatures before analysis. Compare the chromatogram with a freshly prepared standard. Consider using LC-MS/MS to identify the mass of the unknown peaks[1][11].
Contamination: Impurities from solvents, glassware, or the HPLC system itself.Run a blank injection with only the mobile phase to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity HPLC-grade solvents[12].
Poor peak shape (tailing or fronting). Inappropriate mobile phase pH: Can affect the ionization state of this compound.Adjust the pH of the mobile phase. A slightly acidic mobile phase is often used for alkaloid analysis.
Column overload: Injecting too concentrated a sample.Dilute the sample and re-inject.
Column degradation: The column may be old or contaminated.Wash the column with a strong solvent or replace it if necessary.
Inconsistent retention times. Fluctuations in temperature or mobile phase composition. Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed.

Data on this compound Degradation

The following table summarizes quantitative data on the stability of this compound under different conditions.

Condition Parameter Value Source
Drying Method Half-life (t½) of this compound in Dried Papaya Leaves [3][4]
Freeze-drying51.2 months[3][4]
Hot air drying (60°C)Significantly lower than freeze-drying[2]
Hot air drying (70°C)Significantly lower than freeze-drying[2]
Hot air drying (80°C)Not recommended, significant degradation[2][3]
Shade dryingLower stability than freeze-drying[2]
pH Solubility of this compound [5]
Acidic pH35.12 µg/mL[5]
Alkaline pH18.55 µg/mL[5]

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Carica papaya Leaves

This protocol is based on established methods for this compound extraction[13].

1. Materials and Reagents:

  • Dried and powdered papaya leaves
  • Ethanol
  • Hydrochloric acid (HCl)
  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
  • Dichloromethane or Chloroform
  • Anhydrous sodium sulfate
  • Rotary evaporator
  • pH meter

2. Procedure:

  • Macerate the powdered papaya leaves in ethanol with a small amount of dilute HCl for 24 hours at room temperature.
  • Filter the extract and concentrate it using a rotary evaporator.
  • Dissolve the concentrated extract in a dilute HCl solution (pH 2-3).
  • Wash the acidic solution with an immiscible organic solvent (e.g., hexane) to remove non-polar impurities. Discard the organic layer.
  • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., NH₄OH).
  • Extract the now alkaline aqueous solution multiple times with dichloromethane or chloroform.
  • Combine the organic extracts and dry them over anhydrous sodium sulfate.
  • Filter and evaporate the solvent to obtain crude this compound.

Protocol 2: Quantification of this compound using HPLC

This protocol outlines a general method for the HPLC analysis of this compound[1][14].

1. Instrumentation and Conditions:

  • HPLC System: With a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: Typically 1.0 mL/min.
  • Detection Wavelength: Around 227 nm[5].
  • Temperature: 25-30°C.

2. Procedure:

  • Prepare a stock solution of a this compound standard of known concentration in the mobile phase or a suitable solvent.
  • Create a series of calibration standards by diluting the stock solution.
  • Prepare the sample for analysis by dissolving the extracted this compound in the mobile phase and filtering it through a 0.45 µm syringe filter.
  • Inject the standards and the sample into the HPLC system.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_extraction This compound Extraction cluster_analysis HPLC Analysis start Dried Papaya Leaves maceration Maceration in Acidified Ethanol start->maceration concentration Concentration of Extract maceration->concentration acid_wash Dissolution in Acidic Water (pH 2-3) concentration->acid_wash base_extraction Basification (pH 9-10) & Extraction with Organic Solvent acid_wash->base_extraction drying Drying and Evaporation base_extraction->drying crude_this compound Crude this compound Extract drying->crude_this compound sample_prep Sample Preparation (Dissolve & Filter) crude_this compound->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection chromatogram Chromatogram Acquisition hplc_injection->chromatogram quantification Quantification using Calibration Curve chromatogram->quantification final_result This compound Concentration quantification->final_result degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Dimeric Macrolide Alkaloid) hydrolyzed_product Carpamic Acid (Lactone Ring Opening) This compound->hydrolyzed_product H₂O / H⁺ or OH⁻ dehydrothis compound Dehydrothis compound I & II This compound->dehydrothis compound [O] dihydroxy_this compound Dihydroxy this compound This compound->dihydroxy_this compound [O]

References

Technical Support Center: Refinement of Analytical Methods for Carpaine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical separation of carpaine and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound and its common isomers, and why is their separation important?

This compound is the primary alkaloid found in the leaves of the papaya plant (Carica papaya) and is recognized for its potential therapeutic activities, including anti-thrombocytopenic effects.[1][2] Structurally, this compound is a macrocyclic dilactone alkaloid.[3] In addition to this compound, papaya leaves contain several structurally similar alkaloids, which can be considered its isomers or derivatives. These include pseudothis compound, dehydrothis compound I, and dehydrothis compound II.[3][4] Pseudothis compound shares the same planar structure as this compound.[4]

The separation of these compounds is critical for accurate quantification and for understanding the specific biological activity of each component. Co-elution can lead to inaccurate potency assessments and complicate the standardization of herbal formulations and the development of new drugs.

Q2: What is the primary analytical challenge when separating this compound isomers?

The main difficulty lies in the significant structural similarity between this compound and its isomers like pseudothis compound. These molecules often possess nearly identical molecular weights and polarities, causing them to interact with the stationary phase in a very similar manner.[5] This leads to poor chromatographic resolution or complete co-elution, making it challenging to achieve baseline separation with standard analytical methods.[6]

Q3: What analytical techniques are most effective for separating this compound and its isomers?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the most powerful techniques for this purpose.[7][8] Reversed-phase HPLC using a C18 column is a common starting point.[1][6] For challenging isomer separations, exploring alternative stationary phases or advanced techniques like Supercritical Fluid Chromatography (SFC) may be beneficial, though current literature predominantly focuses on HPLC-based methods for this compound analysis.[9][10]

Q4: How does sample preparation influence the analysis of this compound isomers?

Sample preparation is a critical step that significantly impacts the yield and purity of the extracted alkaloids. The choice of extraction method can influence the final concentration of this compound and its isomers. Common methods involve solvent extraction from dried papaya leaves, often using an acid-base technique to leverage the alkaline nature of this compound.[11][12] Acidified water or alcohol-based extractions are frequently employed to protonate the amine groups in this compound, enhancing its solubility in the aqueous phase and improving extraction efficiency.[12][13] The pH of the extraction solvent is a crucial parameter, as this compound's solubility is significantly higher in acidic conditions.[12]

Experimental Protocols & Data

Sample Preparation Methodologies

Effective extraction is paramount for reliable analysis. Below are summaries of protocols derived from published studies.

Method Protocol Summary Reference
Alcohol/Acid Extraction Powdered Carica papaya leaves are macerated and extracted with a solution of ethanol/water/HCl (89:10:1 v/v/v). The resulting extract is filtered, dried, and redissolved in an acidic solution (water/HCl 98:2 v/v) before further purification or analysis.[14]
Acidified Water Extraction Dried leaf powder is extracted with acidified water (e.g., 2% HCl). The extract is then partitioned with a non-polar solvent (like n-hexane) to remove impurities. The pH of the aqueous fraction is adjusted to 8.0-9.0 with NH4OH, and the alkaloids are then extracted into an organic solvent like chloroform or dichloromethane. This method has shown a higher yield for this compound compared to alcohol extraction.[12][13]
Pressurized Liquid Extraction (PLE) Ground leaves are extracted using a pressurized liquid extractor. This automated technique allows for optimization of solvent, temperature, and extraction cycles. Methanol has been identified as an effective solvent for this method.[7][8]
Starting HPLC/UPLC Method Parameters

The following table summarizes typical starting conditions for the analysis of this compound, which can be adapted for isomer separation method development.

Parameter HPLC Method 1 HPLC Method 2 UPLC-MS/MS Method
Stationary Phase Sunniest C18 (150 mm × 4.6 mm)Hypersil Gold C18 (50mm x 2.1mm, 1.9 µm)Kinetex XB-C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase A Water (pH adjusted to 8.5)0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient/Isocratic Isocratic: 60:40 (A:B)Gradient ElutionGradient Elution
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Column Temperature AmbientNot Specified55 °C
Detector UVMS/MSTandem Mass Spectrometry (MS/MS)
Retention Time (this compound) ~6.0 min~3.8 min~6.5 min
Reference [1][15][7]

Troubleshooting Guide

Problem 1: Poor Resolution or Complete Co-elution of Isomer Peaks

Poor resolution is the most common challenge encountered when separating structurally similar isomers like this compound and pseudothis compound.

  • Potential Cause: Suboptimal Mobile Phase Composition

    • Solution: The choice and ratio of organic modifier in the mobile phase are the most powerful tools for altering selectivity (α).[16]

      • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. The different solvent properties can change elution order and improve separation.

      • Optimize pH: this compound contains secondary amine groups, making its charge state pH-dependent.[3] Adjusting the pH of the aqueous portion of the mobile phase can alter the retention characteristics of the isomers. Using a modifier like formic acid is common, but exploring other additives or buffered solutions may improve resolution.[7]

      • Optimize Gradient: If using a gradient, flatten the slope in the region where the isomers elute. A shallower gradient increases the separation window, providing more time for the column to resolve the peaks.[6]

  • Potential Cause: Inappropriate Column or Column Efficiency

    • Solution: Column efficiency (N) and stationary phase chemistry are critical for resolving closely eluting peaks.[16]

      • Decrease Particle Size: If possible, switch to a column packed with smaller particles (e.g., sub-2 µm for UPLC). This increases column efficiency, leading to sharper peaks and better resolution.[17]

      • Increase Column Length: A longer column also increases efficiency, though this will result in longer run times and higher backpressure.[17]

      • Try a Different Stationary Phase: While C18 is a good starting point, it may not provide sufficient selectivity. Consider a phenyl-hexyl or pentafluorophenyl (PFP) phase. These columns offer alternative separation mechanisms, such as π-π interactions, which can be highly effective for separating aromatic and isomeric compounds.[6]

  • Potential Cause: Flow Rate or Temperature Not Optimized

    • Solution:

      • Reduce Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which may improve resolution, albeit at the cost of a longer analysis time.[6]

      • Adjust Column Temperature: Varying the column temperature can affect analyte retention and selectivity. Perform a study at different temperatures (e.g., 25°C, 40°C, 55°C) to find the optimal condition. Higher temperatures can also reduce mobile phase viscosity, leading to sharper peaks.[6][7]

Problem 2: Asymmetrical Peak Shape (Tailing or Fronting)

Poor peak shape can interfere with integration, reduce apparent resolution, and compromise quantification accuracy.

  • Potential Cause: Secondary Interactions

    • Solution: Peak tailing for basic compounds like this compound is often caused by unwanted interactions with acidic silanol groups on the silica support of the stationary phase. Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid) to suppress these interactions. Using a high-quality, end-capped column is also essential.[6]

  • Potential Cause: Column Overload

    • Solution: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting or broadening. Dilute the sample or reduce the injection volume and re-inject.[6]

Problem 3: Drifting or Inconsistent Retention Times

Unstable retention times make peak identification difficult and can lead to errors in automated integration.

  • Potential Cause: Insufficient Column Equilibration

    • Solution: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, allow sufficient re-equilibration time between runs (typically 5-10 column volumes).

  • Potential Cause: Mobile Phase Instability

    • Solution: Prepare fresh mobile phase daily, as the composition (especially pH) can change over time due to solvent evaporation or degradation. Ensure all solvents are properly degassed to prevent bubble formation in the pump.

Visualized Workflows

The following diagrams illustrate logical workflows for method development and troubleshooting.

MethodDevelopmentWorkflow start Start: Define Analytical Goal (Separate this compound Isomers) prep Sample Preparation (e.g., Acidified Water Extraction) start->prep col_select Column Selection (Start with C18, 3-5 µm) prep->col_select mp_select Mobile Phase Selection (ACN/Water or MeOH/Water + 0.1% Formic Acid) col_select->mp_select initial_run Perform Initial Run (Scouting Gradient) mp_select->initial_run eval Evaluate Resolution (Rs) initial_run->eval opt_mp Optimize Mobile Phase (Modifier, pH, Gradient Slope) eval->opt_mp Rs < 1.5 success Resolution Achieved (Rs > 1.5) Validate Method eval->success Rs > 1.5 opt_mp->initial_run opt_col Change Column (PFP, Phenyl-Hexyl, or sub-2 µm particles) opt_mp->opt_col If no improvement opt_col->initial_run opt_params Optimize Temp & Flow Rate opt_col->opt_params Fine-tuning opt_params->initial_run

Caption: Workflow for developing a separation method for this compound isomers.

TroubleshootingWorkflow start Problem: Poor Resolution (Rs < 1.5) check_mp Step 1: Modify Mobile Phase start->check_mp sub_mp1 A) Change Organic Modifier (ACN <=> MeOH) check_mp->sub_mp1 sub_mp2 B) Optimize Gradient Slope (Make it shallower) check_mp->sub_mp2 sub_mp3 C) Adjust pH / Additive check_mp->sub_mp3 check_col Step 2: Change Column sub_mp1->check_col No/Minor Improvement resolved Resolution Improved sub_mp1->resolved Success sub_mp2->check_col sub_mp2->resolved Success sub_mp3->check_col sub_mp3->resolved Success sub_col1 A) Use Different Selectivity (e.g., Phenyl-Hexyl) check_col->sub_col1 sub_col2 B) Use Higher Efficiency (Smaller Particles / Longer Column) check_col->sub_col2 check_params Step 3: Adjust Other Parameters sub_col1->check_params No/Minor Improvement sub_col1->resolved Success sub_col2->check_params sub_col2->resolved Success sub_params1 A) Lower Flow Rate check_params->sub_params1 sub_params2 B) Optimize Temperature check_params->sub_params2 sub_params1->resolved Success sub_params2->resolved Success

Caption: Troubleshooting flowchart for poor isomer peak resolution.

References

Technical Support Center: Mitigating Off-Target Effects of Carpaine in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential off-target effects of carpaine in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a major piperidine alkaloid found in the leaves of the Carica papaya plant.[1] It is recognized for a variety of pharmacological properties, including anti-malarial, anti-inflammatory, antioxidant, and vasodilatory effects.[1] Key biological activities that have been investigated include its cardioprotective effects in the context of ischemia-reperfusion injury[1][2] and its ability to increase platelet counts (anti-thrombocytopenic activity), which has led to its use in managing dengue fever symptoms.[1][3][4][5]

Q2: What are the known mechanisms of action for this compound?

This compound's mechanisms of action are multifaceted. In cardiomyocytes, it has been shown to promote cell proliferation and repair by activating the FAK-ERK1/2 and FAK-AKT signaling pathways.[2][3] It also plays a role in modulating calcium influx, which is a critical aspect of its cardioprotective effects.[3][6] Additionally, in silico studies suggest potential interactions with various other targets, including proteins involved in cancer progression like BCL-2 and WWP1.[7]

Q3: What are potential "off-target" or unintended effects of this compound in experimental settings?

While this compound has demonstrated therapeutic potential, its broad biological activity can lead to unintended effects in experimental models. These can include:

  • Hepatotoxicity: Some studies have raised concerns about potential liver toxicity with long-term or high-dose use.[8]

  • Reproductive Toxicity: Animal studies have indicated possible reproductive side effects.[8]

  • Drug Interactions: this compound may interact with other drugs by affecting drug-metabolizing enzymes like CYP3A4.[9]

  • Gastrointestinal Effects: Minor gastrointestinal side effects are commonly reported.[8]

Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of results. Here are some strategies:

  • Use of Inactive Analogs: If available, a structurally similar but biologically inactive analog of this compound can help differentiate specific from non-specific effects.[10]

  • Target Knockdown/Knockout Models: Employing techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target can be informative. If this compound's effect persists in these models, it suggests off-target activity.[10]

  • Rescue Experiments: In target knockdown/knockout models, reintroducing the target should rescue the phenotype if the effect is on-target.[10]

  • Cell-Type Controls: Using cell lines that do not express the intended target can help identify target-independent effects.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in experimental replicates. Inaccurate pipetting, incomplete mixing of reagents, or temperature fluctuations.Calibrate pipettes, ensure thorough mixing of all components, and maintain a consistent temperature throughout the assay.[10]
High background fluorescence/luminescence in assays. Autofluorescence of this compound or contamination of cell culture.Run a control with this compound in cell-free media to measure its intrinsic signal and subtract it from the experimental values. Regularly check for and address any microbial contamination.[10]
Observed cytotoxicity in cell-based assays. High concentration of this compound or cytotoxicity of the vehicle (e.g., DMSO).Determine the IC50 of this compound to establish a non-toxic working concentration. Determine the maximum non-toxic concentration of the vehicle and use it consistently.[2][10]
Inconsistent results in animal studies. Poor oral bioavailability or rapid metabolism of this compound.Consider formulation strategies to improve solubility and bioavailability. Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[9]
Unexpected physiological effects in vivo. Interaction with unintended receptors or signaling pathways.Conduct a broader screen of this compound's activity against a panel of common off-target candidates (e.g., kinases, GPCRs, ion channels).[10] Review literature for alkaloids with similar structures to predict potential off-target families.[10]

Quantitative Data Summary

Table 1: In Vitro Efficacy and Toxicity of this compound

ParameterCell Line/SystemValueReference
IC50 (Cardiomyocyte Proliferation) H9c2Not explicitly stated, but 1 µM used for proliferation studies.[2]
IC50 (Antiplasmodial Activity) P. falciparum 3D74.21 µM[11]
IC50 (Antiplasmodial Activity) P. falciparum Dd24.57 µM[11]
In Silico Binding Energy (CDK4 protein 1GII) --7.44 Kcal/mole[12]

Table 2: In Vivo Safety Data for this compound

SpeciesDoseDurationObservationReference
RatsUp to 4 mg/kg8 daysNo toxic effects or mortality observed.[13]
Rats0.01, 0.14, and 2 g/kg BW (leaf extract)13 weeksNo mortality or significant clinical signs of toxicity.[14]
Mice5 g/kg BW (leaf extract)AcuteNo deaths or signs of acute oral toxicity.[15]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay
  • Cell Seeding: Seed H9c2 cardiomyocytes in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium.

  • Incubation: Incubate the cells for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Western Blot Analysis for Proliferation Markers
  • Cell Treatment: Treat H9c2 cells with 1 µM this compound for 30 minutes.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% skim milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, PCNA, and GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAK FAK AKT AKT FAK->AKT Activates ERK1_2 ERK1/2 FAK->ERK1_2 Activates CyclinD1 Cyclin D1 AKT->CyclinD1 PCNA PCNA AKT->PCNA ERK1_2->CyclinD1 ERK1_2->PCNA Proliferation Cell Proliferation & Repair CyclinD1->Proliferation PCNA->Proliferation This compound This compound This compound->FAK Activates

Caption: this compound-induced signaling pathway for cardiomyocyte proliferation and repair.

experimental_workflow cluster_invitro In Vitro Analysis cluster_controls Control Experiments cluster_invivo In Vivo Analysis A Determine this compound IC50 (MTT Assay) B Treat Cells with Non-toxic Concentration A->B C Assess On-Target Effects (e.g., Western Blot for proliferation markers) B->C D Assess Off-Target Effects (e.g., Cytotoxicity, Apoptosis Assay) B->D E Vehicle Control B->E F Inactive Analog Control B->F G Target Knockdown/Knockout Control B->G H Administer this compound to Animal Model I Monitor Therapeutic Efficacy H->I J Assess Toxicity (Hematology, Biochemistry, Histopathology) H->J

Caption: Workflow for assessing on-target and off-target effects of this compound.

References

Validation & Comparative

Validating the Antithrombocytopenic Effects of Carpaine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antithrombocytopenic effects of carpaine, a primary alkaloid from Carica papaya leaf, against established thrombopoietin receptor agonists (TPO-RAs) like romiplostim and eltrombopag, as well as the platelet-reducing agent anagrelide. The information is compiled from preclinical and clinical studies to offer a data-driven overview for research and development purposes.

Comparative Efficacy of Antithrombocytopenic Agents

The following table summarizes the quantitative data from in vivo studies on this compound and other relevant agents. It is important to note that direct head-to-head comparative studies are limited, and data is collated from different experimental models.

Compound/DrugAnimal ModelThrombocytopenia InductionDosageKey Findings in Platelet CountReference(s)
This compound Wistar RatsBusulfan4 mg/kg (oral)Sustained platelet counts up to 555.50 ± 85.17 x 10⁹/L.[1][2][1][2]
Carica papaya Leaf Extract (CPLE)Wistar RatsBusulfanNot specifiedAlkaloid fraction (containing this compound) showed potent activity.[2][2]
Carica papaya Leaf Extract (CPLE)RatsHeparin100 and 200 mg/kg BWSignificant improvement in hematology profile compared to control.[3][3]
Romiplostim MiceChemotherapy (CRT)100, 300, or 1,000 µg/kgDose-dependent increase in platelet counts.[4][4]
Romiplostim Humans (ITP)Immune-mediated1-10 µg/kg (subcutaneous)Dose-dependent increase in platelet counts, with a median effective dose of 2 µg/kg.[5][6][5][6]
Eltrombopag Humans (ITP)Immune-mediated50 mg/day (oral)Significant increase in platelet counts compared to placebo.[7][7]
Anagrelide Humans (Essential Thrombocythemia)Disease-related0.5 mg (4 times daily, adjusted)Reduced platelet counts to normal levels (361 ± 53 x 10⁹ platelets/L).[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing thrombocytopenia and evaluating therapeutic agents.

Busulfan-Induced Thrombocytopenia in Wistar Rats

This model is commonly used to screen for antithrombocytopenic agents.

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Induction of Thrombocytopenia: Busulfan is administered orally at a dose of 10 mg/kg on day 1 and day 4 to induce myelosuppression, leading to a significant decrease in platelet count.[1] In other models using swine, a single dose of 6 mg/kg was found to be optimal.[9]

  • Treatment:

    • Test Group: Isolated this compound (e.g., 4 mg/kg, orally) or Carica papaya leaf extract is administered daily for a specified period (e.g., 7 days), starting from the first day of busulfan administration.[1]

    • Control Groups: A normal control group (no busulfan, no treatment), a disease control group (busulfan, vehicle treatment), and positive control groups (busulfan, standard drugs like romiplostim or eltrombopag) are included.

  • Monitoring: Blood samples are collected periodically (e.g., every 2-3 days) via the retro-orbital plexus or tail vein. Platelet counts are determined using an automated hematology analyzer.

  • Endpoint: The primary endpoint is the change in platelet count over time compared to the control groups. Other hematological parameters like red and white blood cell counts can also be monitored.

Chemotherapy-Induced Thrombocytopenia in Mice

This model mimics the thrombocytopenia observed in cancer patients undergoing chemotherapy.

  • Animal Model: Specific pathogen-free mice are used.

  • Induction of Thrombocytopenia: A combination of chemotherapeutic agents (e.g., carboplatin and topotecan - CRT) is administered to induce thrombocytopenia.

  • Treatment:

    • Test Group: Romiplostim is administered subcutaneously at various doses (e.g., 10, 30, 100, 300, or 1,000 µg/kg) at specific time points relative to the chemotherapy cycle.[4]

    • Control Groups: An untreated group (no CRT, no treatment) and a CRT-only group (negative control) are included.

  • Monitoring: Platelet counts are measured throughout the chemotherapy cycles from blood samples.

  • Endpoint: The primary endpoint is the acceleration of platelet recovery compared to the CRT-alone group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these agents exert their effects is critical for drug development.

This compound's Proposed Mechanism of Action

This compound is suggested to enhance platelet production by upregulating the expression of key genes involved in megakaryopoiesis.

G cluster_0 This compound cluster_1 Gene Expression cluster_2 Cellular Proliferation cluster_3 Platelet Production This compound This compound ALOX12 ALOX-12 Gene This compound->ALOX12 Upregulates PTAFR PTAFR Gene This compound->PTAFR Upregulates Megakaryocytes Megakaryocyte Production ALOX12->Megakaryocytes PTAFR->Megakaryocytes Platelets Increased Platelets Megakaryocytes->Platelets TPO_Pathway cluster_0 Ligand Binding cluster_1 Downstream Signaling cluster_2 Cellular Response cluster_3 Outcome TPO_RA Romiplostim / Eltrombopag TPO_R TPO Receptor (c-Mpl) TPO_RA->TPO_R Binds & Activates JAK2 JAK2 TPO_R->JAK2 Activates STAT5 STAT5 JAK2->STAT5 PI3K PI3K JAK2->PI3K MAPK MAPK JAK2->MAPK Megakaryopoiesis Megakaryocyte Proliferation & Differentiation STAT5->Megakaryopoiesis AKT Akt PI3K->AKT AKT->Megakaryopoiesis MAPK->Megakaryopoiesis Platelets Increased Platelet Production Megakaryopoiesis->Platelets Workflow A Animal Model Selection (e.g., Wistar Rats) B Induction of Thrombocytopenia (e.g., Busulfan Administration) A->B C Grouping of Animals (Control, Test, Positive Control) B->C D Treatment Administration (this compound, Vehicle, Standard Drug) C->D E Periodic Blood Sampling & Platelet Counting D->E F Data Analysis (Comparison of Platelet Counts) E->F G Endpoint Evaluation (Efficacy & Safety Assessment) F->G

References

Comparative analysis of Carpaine and its synthetic analogs' bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of the Alkaloid from Carica papaya and the Untapped Potential of its Synthetic Analogs

Carpaine, a major piperidine alkaloid found in the leaves of Carica papaya, has garnered significant scientific interest for its diverse pharmacological effects. This guide provides a comprehensive analysis of the known bioactivities of this compound, presenting quantitative data, detailed experimental protocols, and an illustrative signaling pathway. It is important to note that while the bioactivity of naturally sourced this compound has been the subject of numerous studies, a comprehensive comparative analysis with its synthetic analogs is currently limited by a notable lack of published research on the synthesis and biological evaluation of such compounds.

Bioactivity of this compound

This compound has demonstrated a range of biological activities, with the most prominent being its cardioprotective, anti-thrombocytopenic, and anti-plasmodial effects.

Cardioprotective Effects: this compound has been shown to promote the proliferation and repair of cardiomyocytes, offering potential therapeutic benefits for ischemia-reperfusion injury.[1] Studies on H9c2 cardiomyocytes have revealed that this compound activates the FAK-ERK1/2 and FAK-AKT signaling pathways, which are crucial for cell proliferation and survival.[1] Furthermore, this compound treatment has been observed to attenuate oxidative stress-induced reduction in mitochondrial membrane potential and the overproduction of reactive oxygen species (ROS).[1]

Anti-thrombocytopenic Activity: Extracts of Carica papaya leaves, rich in this compound, have been traditionally used to treat thrombocytopenia (low platelet count), particularly in patients with dengue fever.[2][3] The anti-thrombocytopenic activity is attributed to the alkaloid fraction of the leaves, with this compound being a key active compound.[3]

Anti-plasmodial Activity: this compound has exhibited significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[4] This anti-plasmodial effect provides a scientific basis for the traditional use of papaya leaf decoctions in malaria prevention and treatment.[4][5]

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound. The scarcity of data on synthetic analogs prevents a direct comparative presentation.

BioactivityTest SystemMetricValueReference
CytotoxicityH9c2 CardiomyocytesIC50> 100 µM[1]
Anti-plasmodial ActivityPlasmodium falciparum 3D7 strainIC502.01 ± 0.18 µg/mL (4.21 µM)[4]
Anti-plasmodial ActivityPlasmodium falciparum Dd2 strainIC502.19 ± 0.60 µg/mL (4.57 µM)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: H9c2 cardiomyocytes are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound (or its analogs) and incubated for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Following treatment, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: H9c2 cells are treated with this compound for various time points. After treatment, the cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p-FAK, FAK, p-ERK1/2, ERK1/2, p-AKT, AKT, Cyclin D1, PCNA).

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Wound Healing Assay

The wound healing assay is a method to study cell migration and proliferation.

  • Cell Monolayer and Scratching: H9c2 cells are grown to confluence in a culture plate. A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris and then incubated with a medium containing this compound or a control.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 6, 24, 48 hours) using a microscope.

  • Analysis: The area of the wound is measured at each time point to determine the rate of wound closure, which is indicative of cell migration and proliferation.

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its proliferative and protective effects on cardiomyocytes.

Carpaine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound FAK FAK This compound->FAK Activates ERK ERK1/2 FAK->ERK Phosphorylates AKT AKT FAK->AKT Phosphorylates Proliferation Cell Proliferation (Cyclin D1, PCNA ↑) ERK->Proliferation AKT->Proliferation Survival Cell Survival (Anti-apoptosis) AKT->Survival

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Future Directions and the Need for Synthetic Analogs

The existing research provides a strong foundation for the therapeutic potential of this compound. However, the development of this compound as a pharmaceutical agent is hindered by the reliance on its extraction from natural sources, which can lead to variability in yield and purity. The synthesis of this compound analogs would offer several advantages, including:

  • Standardization and Quality Control: Synthetic production would ensure a consistent and high-purity supply of the compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs would allow for systematic SAR studies to identify the key structural features responsible for its bioactivity.

  • Optimization of Pharmacological Properties: Chemical modification could be used to improve the potency, selectivity, and pharmacokinetic profile of this compound.

The lack of research into the synthesis and bioactivity of this compound analogs represents a significant gap in the field. Future studies in this area are crucial for unlocking the full therapeutic potential of this promising natural product and for the development of novel drugs for cardiovascular diseases, thrombocytopenia, and malaria.

References

Unveiling the Double-Edged Sword: A Comparative Guide to Carpaine's Anti-Cancer Mechanisms Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the alkaloid Carpaine, a key component of Carica papaya leaf extracts, reveals a multi-faceted mechanism of action against various cancer cell lines. This guide provides a cross-validation of its cytotoxic, apoptotic, and cell cycle-disrupting effects, supported by experimental data, to aid researchers and drug development professionals in exploring its therapeutic potential.

This compound, a prominent alkaloid found in papaya leaves, has long been associated with the traditional medicinal properties of Carica papaya. Emerging scientific evidence, primarily from studies on papaya leaf extracts, points towards its significant anti-proliferative activities. This guide synthesizes the current understanding of this compound's mechanism of action, drawing comparisons across different cancer cell lines and providing detailed experimental protocols for key assays. While much of the existing in-vitro research has been conducted using Carica papaya extracts, this guide also incorporates findings from in-silico studies and research on purified this compound to elucidate its potential as a standalone therapeutic agent.

Data Presentation: A Comparative Overview of Cytotoxicity

The anti-proliferative efficacy of this compound and Carica papaya extracts has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of cytotoxic potency, are summarized below. It is important to note that the majority of these values are derived from studies using extracts, and therefore the precise contribution of this compound may vary.

Cell LineCancer TypeCompoundIC50 ValueReference
MCF-7 Breast CancerC. papaya Ethyl Acetate Extract22.74 µg/ml[1]
C. papaya Ethanolic Extract>100 µg/ml[2][3]
A549 Lung CancerC. papaya Ethyl Acetate Extract8.674 µg/ml[1]
C. papaya Ethanolic Extract>100 µg/ml[2][3]
HCT-116 Colon CancerC. papaya Ethanolic Extract24.42 µg/ml[2][3]
C. papaya Ethyl Acetate Extract34.87 µg/ml[2][3]
Caco-2 Colon CancerC. papaya Seed Aqueous Extract9.734 µg/ml[4]
Prostate Cancer (PC-3) Prostate CancerC. papaya Leaf Juice (Medium Polarity)0.02-0.07 mg/mL[5][6][7]
H9c2 Cardiomyocytes (non-cancer)Purified this compoundNot specified for cytotoxicity, proliferation promoted at 1 µM[8]

Cross-Validation of this compound's Mechanism of Action

The anti-cancer effects of this compound and its source extracts appear to be mediated through several key cellular processes, including the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Induction of Apoptosis

Studies on various cancer cell lines have demonstrated that Carica papaya extracts can trigger apoptosis. In MCF-7 breast cancer cells, an aqueous leaf extract induced apoptosis in 22.54% of cells at a concentration of 659.63 µg/mL.[9] Similarly, in Caco-2 colon cancer cells, papaya seed extract led to a significant increase in the apoptotic cell population and upregulated the expression of pro-apoptotic genes like p53 and Caspase-3, while downregulating the anti-apoptotic gene Bcl-2.[4] In-silico studies further support this compound's role in apoptosis by suggesting its potential to inhibit the anti-apoptotic protein Bcl-2 and interfere with the PI3K/Akt signaling pathway, a key regulator of cell survival.[10][11]

Cell Cycle Arrest

A common mechanism of action for many anti-cancer agents is the disruption of the cell cycle, preventing cancer cells from dividing and proliferating. Carica papaya extracts have been shown to induce cell cycle arrest, particularly at the G2/M phase, in colon cancer and pancreatic cancer cell lines.[12][13] This arrest is associated with the modulation of key cell cycle regulatory proteins. For instance, in pancreatic cancer cells, treatment with apigenin, a flavonoid also found in papaya, led to decreased levels of cyclin A, cyclin B, and phosphorylated cdc2, all of which are crucial for the G2/M transition.[12] In-silico docking studies have suggested that this compound may directly interact with and inhibit cyclin-dependent kinase 4 (CDK4), a key driver of the G1/S phase transition, indicating a potential mechanism for its cell cycle inhibitory effects.[14]

Signaling Pathways and Molecular Mechanisms

The intricate network of cellular signaling pathways is a primary target for modern cancer therapeutics. While research on purified this compound is still emerging, studies on Carica papaya extracts and related compounds have implicated several key pathways in its anti-cancer activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits Bcl2 Bcl-2 This compound->Bcl2 Inhibits CDK4 CDK4 This compound->CDK4 Inhibits Autophagy Autophagy (?) This compound->Autophagy Potential Modulation PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB NFkB->Bcl2 Upregulates Caspases Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CyclinD Cyclin D G1_S G1/S Transition CDK4->G1_S CyclinD->G1_S CellCycleArrest Cell Cycle Arrest G1_S->CellCycleArrest

Fig. 1: Proposed signaling pathways modulated by this compound in cancer cells.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. In-silico evidence suggests that phytochemicals in papaya, including potentially this compound, can inhibit PI3K and the anti-apoptotic protein Bcl-2.[10][11] This aligns with experimental findings where papaya extracts have been shown to suppress the PI3K/Akt pathway.[15][16] Furthermore, the NF-κB signaling pathway, which is involved in inflammation and cell survival and often constitutively active in cancer, is another potential target.[15][16] The observed G2/M phase arrest in some cancer cell lines treated with papaya extracts points to the modulation of cell cycle checkpoint proteins.[12][13] While direct evidence for this compound's effect on autophagy in cancer cells is currently lacking, its known influence on other major signaling pathways suggests a potential role in this process as well.

Experimental Protocols

To facilitate further research and cross-validation, detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific cell lines and experimental conditions.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.[1]

  • Treatment: Treat the cells with various concentrations of this compound or extract (e.g., 3.125 to 100 µg/ml) and incubate for the desired period (e.g., 72 hours).[1]

  • MTT Addition: Remove the treatment medium and add 28 µl of a 2 mg/ml MTT solution to each well. Incubate for 1.5 hours at 37°C.[17]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

G start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with this compound/ extract at various concentrations adhere->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 1.5 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Fig. 2: Workflow for the MTT cell viability assay.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or extract for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Flow Cytometry for Cell Cycle Analysis

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound or extract for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

G cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis a_start Start a_treat Treat cells a_start->a_treat a_harvest Harvest and wash cells a_treat->a_harvest a_stain Stain with Annexin V/PI a_harvest->a_stain a_incubate Incubate in dark a_stain->a_incubate a_analyze Analyze by flow cytometry a_incubate->a_analyze a_end End a_analyze->a_end c_start Start c_treat Treat cells c_start->c_treat c_harvest Harvest and fix cells c_treat->c_harvest c_stain Stain with PI/RNase A c_harvest->c_stain c_incubate Incubate in dark c_stain->c_incubate c_analyze Analyze by flow cytometry c_incubate->c_analyze c_end End c_analyze->c_end

Fig. 3: Comparative workflow for apoptosis and cell cycle analysis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a key bioactive compound in Carica papaya leaves, holds significant promise as an anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest across various cancer cell lines, likely through the modulation of critical signaling pathways such as PI3K/Akt, makes it a compelling candidate for further investigation. However, to fully realize its therapeutic potential, future research should focus on:

  • Studies with Purified this compound: Conducting comprehensive in-vitro studies using purified this compound to definitively attribute the observed anti-cancer effects and to determine its precise IC50 values across a wider range of cancer cell lines.

  • In-depth Mechanistic Studies: Elucidating the detailed molecular mechanisms of this compound's action through techniques like Western blotting to quantify its effects on key signaling proteins, and investigating its potential role in autophagy.

  • In-vivo and Clinical Studies: Translating the promising in-vitro findings into pre-clinical animal models and eventually into well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer therapy.

This comparative guide serves as a valuable resource for the scientific community, providing a consolidated overview of the current knowledge on this compound's anti-cancer properties and paving the way for future research to unlock its full therapeutic potential.

References

Reproducibility of published findings on Carpaine's therapeutic effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported therapeutic effects of Carpaine, focusing on the reproducibility of published findings. It includes summaries of quantitative data, detailed experimental protocols from cited studies, and visual representations of signaling pathways and workflows to aid in the critical evaluation and potential replication of these findings.

Cardioprotective Effects of this compound

This compound has been shown to promote the proliferation and repair of cardiomyocytes, suggesting its potential as a cardioprotective agent. The primary mechanism of action identified in the literature involves the activation of the FAK-ERK1/2 and FAK-AKT signaling pathways.[1]

Summary of Quantitative Data
ExperimentCell LineThis compound ConcentrationTime PointObserved EffectReference
Cell Proliferation (MTT Assay) H9c21 µM24 hoursSignificant increase in cell proliferation rate (p < 0.001)[1][2]
1 µM48 hoursSignificant increase in cell proliferation rate (p < 0.01)[1][2]
Protein Expression (Western Blot) H9c21 µM15 minutesIncreased phosphorylation of FAK (p < 0.001)[3]
1 µM30 minutesPeak phosphorylation of ERK1/2 (p < 0.001) and AKT (p < 0.01)[3]
Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-induced cardiomyocyte proliferation and protection.

Carpaine_Cardioprotection_Pathway This compound This compound FAK FAK This compound->FAK Activates ERK1_2 ERK1/2 FAK->ERK1_2 Phosphorylates AKT AKT FAK->AKT Phosphorylates Proliferation Cardiomyocyte Proliferation & Survival ERK1_2->Proliferation AKT->Proliferation Protection Protection against Oxidative Stress AKT->Protection

Proposed signaling pathway of this compound in cardiomyocytes.
Comparison with Other Inotropic Agents

While direct comparative studies are limited, the mechanism of this compound can be contrasted with other inotropic agents.

AgentMechanism of ActionReference
This compound Activates FAK-ERK1/2 and FAK-AKT signaling pathways, promoting cell survival and proliferation.[1]
Dobutamine Primarily a β1-adrenergic agonist, increasing cardiac contractility and heart rate.[4][5]
Milrinone A phosphodiesterase 3 (PDE3) inhibitor, which increases intracellular cAMP levels, leading to increased cardiac contractility and vasodilation.[6][7][8]

Antithrombocytopenic Effects of this compound

This compound is identified as a key alkaloid in Carica papaya leaves responsible for increasing platelet counts, a significant finding for the treatment of thrombocytopenia.[9]

Summary of Quantitative Data
ExperimentAnimal ModelThis compound DosageObservationReference
Platelet Count Busulfan-induced thrombocytopenic Wistar ratsNot specified (isolated from alkaloid fraction)Sustained platelet counts up to 555.50 ± 85.17 x 10⁹/L[9]
Comparison with Other Thrombocytopenia Treatments
TreatmentMechanism of ActionReference
This compound (from C. papaya extract) Proposed to stimulate platelet production.[9]
Recombinant Interleukin-11 (rhIL-11) A cytokine that stimulates the proliferation of hematopoietic stem cells and megakaryocytes, leading to increased platelet production.

Experimental Protocols

Cardioprotective Effect Assays

1. Cell Culture and Treatment

  • Cell Line: H9c2 rat cardiomyoblasts.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted in culture medium to the final desired concentration (e.g., 1 µM).

2. MTT Cell Proliferation Assay

  • Seeding: H9c2 cells are seeded in 96-well plates at a density of approximately 2 x 10⁴ cells/well.

  • Treatment: After cell attachment, the medium is replaced with fresh medium containing this compound or vehicle control.

  • Incubation: Plates are incubated for specified time points (e.g., 24 and 48 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: Absorbance is read at 570 nm using a microplate reader.

3. Western Blot Analysis of FAK, AKT, and ERK1/2 Phosphorylation

  • Cell Lysis: After treatment with this compound for various time points (e.g., 0, 5, 15, 30 minutes), H9c2 cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated FAK, AKT, and ERK1/2. Antibody dilutions should be optimized as per manufacturer's instructions (typically 1:1000).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antithrombocytopenic Effect Assay

1. Busulfan-Induced Thrombocytopenia in Wistar Rats

  • Animals: Male Wistar rats (specific weight range, e.g., 180-220 g).

  • Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Access to standard pellet diet and water ad libitum.

  • Induction of Thrombocytopenia: A single intraperitoneal injection of busulfan (specific dose, e.g., 20 mg/kg body weight) is administered.

  • Treatment: this compound or vehicle control is administered orally or via the desired route for a specified period.

  • Blood Collection: Blood samples are collected at predetermined intervals from a suitable site (e.g., retro-orbital plexus or tail vein) into EDTA-coated tubes.

  • Hematological Analysis: Platelet counts are determined using an automated hematology analyzer.

Experimental Workflow Diagram

The following diagram outlines a general workflow for investigating the therapeutic effects of this compound.

Carpaine_Research_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture H9c2 Cell Culture treatment_invitro This compound Treatment cell_culture->treatment_invitro mtt_assay MTT Assay (Proliferation) treatment_invitro->mtt_assay western_blot Western Blot (Signaling Pathway) treatment_invitro->western_blot data_analysis Data Analysis & Statistical Evaluation mtt_assay->data_analysis western_blot->data_analysis animal_model Busulfan-Induced Thrombocytopenia Model (Wistar Rats) treatment_invivo This compound Administration animal_model->treatment_invivo blood_collection Blood Sample Collection treatment_invivo->blood_collection hematology Hematological Analysis (Platelet Count) blood_collection->hematology hematology->data_analysis

General experimental workflow for this compound research.

Reproducibility and Future Directions

The presented findings on this compound's therapeutic effects are based on a limited number of studies. While the results are promising, there is a clear need for independent replication of these experiments to firmly establish the reproducibility of the observed effects.

Key considerations for future research include:

  • Standardization of Protocols: Detailed reporting of experimental conditions, including reagent sources and concentrations, is crucial for reproducibility.

  • Direct Comparative Studies: Head-to-head studies comparing this compound with existing therapeutic agents for both cardioprotection and thrombocytopenia are necessary to determine its relative efficacy.

  • In-depth Mechanistic Studies: Further investigation is required to fully elucidate the molecular targets of this compound and the downstream signaling events.

  • Clinical Trials: The lack of extensive clinical trial data is a significant gap in the current understanding of this compound's therapeutic potential in humans. Well-designed clinical trials are essential to validate the preclinical findings.[10]

References

Carpaine Versus Other Papaya Alkaloids: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the bioactivities of major Carica papaya alkaloids.

Introduction

Carica papaya, commonly known as papaya, is a plant rich in a variety of bioactive compounds, among which alkaloids are of significant interest to the scientific community. The leaves of the papaya plant are a known source of several piperidine alkaloids, with carpaine being the most abundant and extensively studied.[1] Other notable alkaloids present include pseudothis compound and dehydrothis compound I and II.[2] These compounds are believed to contribute to the plant's traditional medicinal uses, which range from treating inflammatory conditions to infectious diseases.

This guide provides a comparative overview of the known biological activities of this compound in relation to other major papaya alkaloids. While comprehensive quantitative data for pseudothis compound and dehydrothis compound is limited in current literature, this document summarizes the existing experimental data for this compound and highlights the areas where further research is needed for a complete comparative analysis.

Comparative Bioactivity of Papaya Alkaloids

The primary focus of research has been on this compound, revealing its diverse pharmacological effects. The following tables summarize the available quantitative data for this compound and indicate the data gap for pseudothis compound and dehydrothis compound.

Table 1: Anti-inflammatory Activity
AlkaloidAssayCell Line / ModelTargetIC50 / Effect
This compound NF-κB Luciferase Reporter AssayHEK293T cellsNF-κBInhibition of IL-1β or TNF-α induced NF-κB activation in a dose-dependent manner.
Pseudothis compound Data not availableData not availableData not availableData not available
Dehydrothis compound I In silico prediction-TNF-α ReceptorPredicted to have an affinity for the TNF-alpha receptor, suggesting anti-inflammatory potential.[3]
Table 2: Antimicrobial Activity
AlkaloidAssayOrganismMIC/MBC
This compound Broth MicrodilutionPlasmodium falciparum (3D7 and Dd2 strains)IC50 of 2.01 ± 0.18 µg/mL (4.21 µM) and 2.19 ± 0.60 µg/mL (4.57 µM) respectively.[4]
Pseudothis compound Data not availableData not availableData not available
Dehydrothis compound Data not availableData not availableData not available
Table 3: Cytotoxic Activity
AlkaloidAssayCell LineIC50
This compound MTT AssayH9c2 (embryonic cardiomyocytes)9.23 ± 0.97 µM[5]
Pseudothis compound Data not availableData not availableData not available
Dehydrothis compound Data not availableData not availableData not available

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and therapeutic potential.

FAK-ERK1/2 and FAK-AKT Signaling Pathway

This compound has been demonstrated to promote the proliferation and repair of cardiomyocytes by activating the Focal Adhesion Kinase (FAK)-Extracellular signal-regulated kinase (ERK1/2) and FAK-Protein Kinase B (AKT) signaling pathways. This activation leads to the upregulation of cell cycle markers, promoting cell growth and survival.

FAK_signaling This compound This compound FAK FAK This compound->FAK activates ERK1_2 ERK1/2 FAK->ERK1_2 AKT AKT FAK->AKT Proliferation Cardiomyocyte Proliferation & Repair ERK1_2->Proliferation AKT->Proliferation NFkB_signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) NFkB_activation NF-κB Activation Inflammatory_Stimuli->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB_activation->Pro_inflammatory_Cytokines p65_degradation p65 Degradation p65_degradation->NFkB_activation inhibits This compound This compound This compound->p65_degradation promotes experimental_workflow Start Papaya Leaves Extraction Extraction & Isolation of Alkaloids (this compound, Pseudothis compound, Dehydrothis compound) Start->Extraction Cytotoxicity Cytotoxicity Assay (MTT Assay) Extraction->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NF-κB Reporter Assay) Extraction->Anti_inflammatory Antimicrobial Antimicrobial Assay (Broth Microdilution) Extraction->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis

References

In Silico Docking Studies: Validating Carpaine's Protein Targets - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico docking studies that have identified and validated various protein targets of Carpaine, a major alkaloid from Carica papaya leaves. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to offer an objective overview of this compound's potential therapeutic applications based on computational analyses.

Comparative Analysis of this compound's Binding Affinity

Molecular docking studies have revealed this compound's ability to interact with a diverse range of protein targets implicated in various pathological conditions, including cancer, cardiovascular diseases, and bacterial infections. The following tables summarize the quantitative data from these studies, comparing this compound's binding affinity with known inhibitors and other phytochemicals.

Target ProteinPDB IDThis compound Binding Affinity (kcal/mol)Comparator CompoundComparator Binding Affinity (kcal/mol)Key Interacting Residues for this compound
Anti-cancer Targets
B-cell lymphoma 2 (BCL-2)4LVT-6.5Venetoclax (known inhibitor)-8.9Not specified
WW domain-containing protein 1 (WWP1)3C5N-7.2Bortezomib (known inhibitor)-7.64Not specified
Cyclin-Dependent Kinase 2 (CDK2)1GII-7.44Not specified in studyNot applicableArginine
Cardiovascular Targets
Angiotensin-Converting Enzyme (ACE)1O86Weaker than LisinoprilLisinopril (known inhibitor)Not specifiedNot specified
Angiotensin II Receptor Type 1 (AT1R)4YAY-7.98Olmesartan (known inhibitor)-9.73Low similarity in interacting residues
Antimicrobial Targets
Heat Shock Protein (HSP90)4PO2-4.97Quercetin-5.86VAL438, LEU439, ILE440, GLN441, LEU403, GLU404, THR405, ALA406, PHE428, THR429, THR430, TYR431
Surfactant Protein D1PW9-2.71QuercetinNot specifiedHIS220, LEU221, ALA224, PHE225, TYR228, GLU232, ILE244, LYS246, ALA264, GLY265, PHE355
Lactobacillus Bacterial Protein4MKS-4.36Quercetin-5.86SER246 (Hydrogen Bond)

Experimental Protocols for In Silico Docking Studies

The methodologies employed in the cited studies, while sharing the common framework of molecular docking, vary in their specific parameters and software. This section provides a detailed overview of the key experimental protocols.

General In Silico Docking Workflow

The fundamental steps involved in the in silico docking studies to assess the interaction between this compound and its protein targets are outlined below.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Receptor Structure Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Ligand Structure Grid Box Generation->Molecular Docking Search Space Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Docked Conformations Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation Best Poses G cluster_mito Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c release MOMP->CytoC Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Bax_Bak->MOMP BCL2 BCL-2 BCL2->Bax_Bak Inhibits This compound This compound This compound->BCL2 Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1R AT1 Receptor Angiotensin_II->AT1R Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone This compound This compound This compound->ACE Inhibits This compound->AT1R Blocks G G1_Phase G1 Phase G1_S_Transition G1/S Transition G1_Phase->G1_S_Transition S_Phase S Phase (DNA Replication) G1_S_Transition->S_Phase CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE_CDK2->G1_S_Transition Drives Phosphorylation Phosphorylation of Substrate Proteins CyclinE_CDK2->Phosphorylation This compound This compound This compound->CyclinE_CDK2 Inhibits G WWP1 WWP1 (E3 Ligase) Ubiquitination Ubiquitination WWP1->Ubiquitination Substrate Substrate Protein (e.g., tumor suppressor) Substrate->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation This compound This compound This compound->WWP1 Inhibits G HSP90 HSP90 Protein_Folding Proper Protein Folding & Stability HSP90->Protein_Folding Client_Protein Client Protein (e.g., oncoprotein) Client_Protein->Protein_Folding Cell_Survival Cell Survival & Proliferation Protein_Folding->Cell_Survival This compound This compound This compound->HSP90 Inhibits G SP_D Surfactant Protein D Opsonization Opsonization SP_D->Opsonization Pathogen Pathogen Pathogen->Opsonization Phagocyte Phagocyte (e.g., Macrophage) Phagocytosis Phagocytosis Phagocyte->Phagocytosis Opsonization->Phagocytosis This compound This compound This compound->SP_D Interacts with G Precursors Cytoplasmic Precursors Lipid_II Lipid II Synthesis Precursors->Lipid_II Translocation Translocation across Cell Membrane Lipid_II->Translocation Polymerization Glycan Chain Polymerization Translocation->Polymerization Cross_linking Peptide Cross-linking Polymerization->Cross_linking Peptidoglycan Peptidoglycan (Cell Wall) Cross_linking->Peptidoglycan Bacterial_Protein Target Bacterial Protein (e.g., PDB: 4MKS) Bacterial_Protein->Polymerization This compound This compound This compound->Bacterial_Protein Inhibits

Carpaine's Cytotoxicity: A Comparative Analysis in Cancer Versus Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of the Anticancer Potential of a Papaya Alkaloid

For researchers and professionals in drug development, identifying compounds with selective cytotoxicity against cancer cells is a primary goal. Carpaine, a major alkaloid found in Carica papaya leaves, has garnered attention for its potential therapeutic properties, including anticancer effects. This guide provides a comparative analysis of the cytotoxic effects of this compound and its source, C. papaya leaf extracts, on various cancer and normal cell lines, supported by experimental data from recent studies.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of isolated this compound and Carica papaya leaf extracts across a range of human cancer and normal cell lines. The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of a cell population, serving as a key metric of cytotoxicity.

SubstanceCell LineCell TypeIC50 ValueReference
Isolated this compound MCF-7Breast Adenocarcinoma13.7 ± 0.78 µM[1]
H9c2Rat Cardiomyoblast (Normal)9.23 ± 0.97 µM[2][3]
NL20Human Bronchial Epithelial (Normal)Non-toxic[4]
C. papaya Ethanolic Leaf Extract HCT-116Colon Carcinoma24.42 µg/mL[5][6]
C. papaya Ethyl Acetate Leaf Extract A549Lung Carcinoma8.674 µg/mL[7]
MCF-7Breast Adenocarcinoma22.74 µg/mL[7]
HCT-116Colon Carcinoma34.87 µg/mL[5][6]
MCF-7Breast Adenocarcinoma>100 µg/mL[5][6]
A549Lung Carcinoma>100 µg/mL[5][6]
C. papaya Acidic Ethanolic Leaf Extract SCC25Oral Squamous Cell Carcinoma77.18 µg/mL[8]
HaCaTHuman Keratinocyte (Normal)>100 µg/mL[8]
C. papaya Acidic Water Leaf Extract SCC25Oral Squamous Cell Carcinoma57.72 µg/mL[8]
HaCaTHuman Keratinocyte (Normal)>100 µg/mL[8]
C. papaya Alkaloid Fraction Oral Squamous Cell CarcinomaOral Squamous Cell Carcinoma85.16 µg/mL (male plant), 90 µg/mL (female plant)[9]

Note: The data presented for C. papaya leaf extracts reflects the combined effect of all phytochemicals present, not just this compound. The observed cytotoxicity can be attributed to a synergistic action of various compounds.

Experimental Methodologies

The data presented in this guide is derived from in vitro studies employing standard cell culture and cytotoxicity assays. Below are the detailed protocols for the key experiments cited.

Cell Lines and Culture Conditions:

  • Cancer Cell Lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), HCT-116 (human colon carcinoma), and SCC25 (human oral squamous cell carcinoma) were used.

  • Normal Cell Lines: H9c2 (rat cardiomyoblasts), NL20 (human bronchial epithelial cells), and HaCaT (human keratinocytes) were utilized as controls.

  • All cell lines were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).

Cytotoxicity Assay (MTT Assay): The cytotoxic effects of this compound and C. papaya extracts were predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][7]

  • Cells were seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the test substance (isolated this compound or plant extracts) and incubated for a specified period (typically 24 to 72 hours).

  • Following incubation, the treatment medium was removed, and MTT solution was added to each well.

  • After a further incubation period, the resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability was calculated as a percentage of the untreated control, and the IC50 values were determined through regression analysis.[7]

Signaling Pathways and Experimental Workflows

This compound-Induced Cell Proliferation Signaling: In the non-cancerous H9c2 cell line, this compound was found to promote cell proliferation and repair following injury. This effect is mediated through the activation of specific signaling pathways, as illustrated in the diagram below.

G This compound This compound FAK FAK This compound->FAK ERK12 ERK1/2 FAK->ERK12 AKT AKT FAK->AKT Proliferation Cell Proliferation and Repair ERK12->Proliferation AKT->Proliferation

This compound's Proliferative Signaling Pathway in H9c2 Cells.

General Experimental Workflow for Cytotoxicity Assessment: The following diagram outlines the standard workflow for determining the cytotoxic effects of a compound using the MTT assay.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound/ Extract Concentrations A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate and Dissolve Formazan D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Standard MTT Assay Workflow for Cytotoxicity Determination.

References

Unveiling Synergistic Potential: A Comparative Guide to Carpaine Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enhanced therapeutic efficacy and reduced toxicity has positioned combination therapies at the forefront of drug development. Carpaine, a primary alkaloid from Carica papaya leaves, has demonstrated a range of biological activities. This guide provides a comparative analysis of the current evidence for the synergistic effects of this compound and Carica papaya extracts with other compounds, supported by available experimental data and detailed methodologies.

Synergistic Effects with Antibiotics: Experimental Data

Recent studies have explored the potential of Carica papaya leaf and seed extracts, rich in this compound, to enhance the efficacy of conventional antibiotics. These investigations provide a foundation for developing novel antimicrobial strategies.

Combination with Amoxicillin against E. coli and S. aureus

A study investigating the interaction between a methanolic extract of Carica papaya seeds and amoxicillin yielded quantitative insights into their combined effect on Escherichia coli and Staphylococcus aureus. The Fractional Inhibitory Concentration (FIC) index, a key metric for synergy, was calculated from the Minimum Inhibitory Concentrations (MIC) of the individual agents and their combination.[1][2]

Data Summary: C. papaya Seed Extract and Amoxicillin Combination [1][2]

MicroorganismAgentMIC (µg/mL)FIC IndexInteraction
E. coliC. papaya Extract1000.99Additive
Amoxicillin3.12
Combination3
S. aureusC. papaya Extract1002.51No Interaction
Amoxicillin0.4
Combination1
  • FIC Index Interpretation: < 0.5 = Synergy, 0.5 - 1.0 = Additive, 1.0 - 4.0 = Indifference (No Interaction), > 4.0 = Antagonism.

Combination with Other Antibiotics

Another study reported a synergistic effect when a Carica papaya leaf extract was combined with piperacillin against E. coli.[3] In contrast, combinations with penicillin, erythromycin, and norfloxacin showed antagonistic effects.[3] Further research is needed to quantify these interactions and elucidate the underlying mechanisms.

In-Silico Predictions: A Glimpse into Anticancer Synergies

Computational studies have opened new avenues for identifying potential synergistic drug combinations. An in-silico investigation has predicted a multi-target synergistic interaction between this compound, Rutin (a flavonoid also found in papaya leaves), and the anticancer drug Bortezomib.

This computational model suggests that this compound and Rutin may act on different sites of the anti-apoptotic protein BCL-2, leading to an additive effect.[4] Furthermore, the study predicted an allosteric interaction with the WWP1 protein and a synergistic effect when Rutin is combined with Bortezomib, enhancing the binding affinity to this cancer-related protein.[4] These promising computational findings await experimental validation to confirm their therapeutic potential.

Experimental Protocols

Validating synergistic interactions is a critical step in preclinical drug development. The following are detailed methodologies for key experiments cited in the evaluation of drug synergy.

Checkerboard Assay for Synergy Validation

The checkerboard assay is a common in vitro method to assess the combined effect of two antimicrobial agents.

Materials and Reagents:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Methanol extract of Carica papaya

  • Amoxicillin

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the C. papaya extract and amoxicillin in Mueller-Hinton broth in a 96-well plate. The concentrations should range from sub-inhibitory to supra-inhibitory.

  • The dilutions are arranged in a checkerboard pattern, with one agent diluted along the x-axis and the other along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Include wells with each agent alone as controls, as well as a growth control (no agents) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • Calculate the FIC Index by summing the individual FICs:

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the results based on the FIC Index value.

Visualizing Pathways and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research methodologies.

Synergy_Validation_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare Stock Solutions of this compound and Compound X C Perform Checkerboard Assay (or other synergy assay) A->C B Culture and Standardize Target Cells/Microorganisms B->C D Determine IC50/MIC of Individual Compounds C->D E Determine IC50/MIC of Compound Combinations C->E F Calculate Combination Index (CI) or FIC Index D->F E->F G Generate Isobologram E->G H Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) F->H G->H

Caption: Workflow for assessing drug synergy.

Carpaine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FAK FAK This compound->FAK Activates PLC PLC FAK->PLC ERK ERK1/2 PLC->ERK AKT AKT PLC->AKT Proliferation Cell Proliferation & Repair ERK->Proliferation AKT->Proliferation

Caption: Proposed signaling pathway of this compound.

References

Papaya Leaf Extract in Clinical Trials: A Meta-Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical studies highlights the efficacy of Carica papaya leaf extract in treating thrombocytopenia, particularly in dengue fever and chemotherapy-induced cases. While the extract demonstrates significant promise in elevating platelet counts, clinical research on its principal alkaloid, carpaine, remains conspicuously absent, with current evidence limited to preclinical models.

For researchers and drug development professionals, the quest for effective and safe therapeutic agents is perpetual. Natural products, with their inherent biocompatibility, offer a promising avenue. This guide provides a meta-analysis of clinical studies involving Carica papaya leaf extract and an overview of the preclinical data available for one of its key bioactive compounds, this compound.

Clinical Efficacy of Carica papaya Leaf Extract

Multiple clinical trials have investigated the therapeutic effects of Carica papaya leaf extract (CPLE), primarily focusing on its ability to increase platelet counts in patients with dengue fever and those undergoing chemotherapy. The findings from these studies are summarized below.

Dengue Fever-Induced Thrombocytopenia

A systematic review and meta-analysis of four randomized controlled trials encompassing 377 subjects revealed that CPLE was associated with a significant increase in platelet count.[1] The overall mean difference in platelet count between the CPLE and control groups was 20.27 x 10⁹/L.[1] Notably, the effect was more pronounced after the fourth day of treatment, with a mean difference of 28.25 x 10⁹/L.[1] Furthermore, the administration of CPLE was linked to a significant reduction in hospitalization duration.[1]

Another open-label randomized controlled trial involving 228 patients demonstrated a significant increase in mean platelet count at 40 and 48 hours in the group receiving 50g of fresh papaya leaf juice daily for three consecutive days compared to the standard care group.[2][3]

Study PopulationInterventionDosageKey FindingsReference
Dengue Fever PatientsCarica papaya leaf extractNot specifiedStatistically significant increase in platelet count (Mean Difference: 20.27 x 10⁹/L) and reduced hospitalization.[1]
Dengue Fever PatientsFresh Carica papaya leaf juice50 g of fresh leaves daily for 3 daysSignificant increase in mean platelet count at 40 and 48 hours.[2][3]
Dengue Fever PatientsCarica papaya leaf extract capsules500 mg thrice a day for 5 daysSignificant increase in platelet count compared to the placebo group.[4]
Dengue Fever PatientsCarica papaya leaf extract tablets1100 mg thrice a day for 5 daysSignificant increase in platelet count.[5]
Chemotherapy-Induced Thrombocytopenia (CIT)

The efficacy of CPLE has also been evaluated in the context of CIT. In a study involving 40 patients, the intervention group receiving 1100 mg of CPLE for 7 days post-chemotherapy showed a statistically significant increase in platelet count by day 13.[4] Another study with cancer patients who had CIT reported a significant increase in platelet count from a baseline of 101.93 ± 26.15 x 10³/μL to 173.75 ± 29.98 x 10³/μL after five consecutive days of treatment with 290 mg CPLE capsules twice daily.[4][6]

Study PopulationInterventionDosageKey FindingsReference
Chemotherapy-Induced Thrombocytopenia PatientsCarica papaya leaf extract1100 mg for 7 daysStatistically significant increase in platelet count by day 13 post-chemotherapy.[4]
Cancer Patients with Chemotherapy-Induced ThrombocytopeniaCarica papaya leaf extract capsules290 mg twice daily for 5 daysSignificant increase in platelet count.[4][6]

Isolated this compound: A Preclinical Perspective

While this compound is a major alkaloid in papaya leaves and is believed to contribute to its anti-thrombocytopenic activity, there is a notable absence of human clinical trials on the isolated compound.[7][8] However, preclinical studies in animal models have shown promising results. In a study on busulfan-induced thrombocytopenic Wistar rats, isolated this compound exhibited potent activity in sustaining platelet counts.[7][8] Another study also reported that this compound was effective in increasing platelet counts in rats.[9]

Experimental Protocols

The methodologies employed in the clinical trials of Carica papaya leaf extract vary, which is an important consideration for researchers.

Preparation of Carica papaya Leaf Extract
  • Aqueous Extract: Fresh, disease-free leaves are washed, and a common method involves grinding them with water, sometimes with the addition of sugar to mitigate the bitter taste.[10] The pulp is then squeezed to obtain the extract.[11] Another method involves suspending powdered leaves in distilled water, allowing it to stand for 24 hours, followed by filtration and concentration using a rotary evaporator.[12]

  • Ethanolic Extract: Dried and pulverized leaves are macerated in ethanol.[13]

  • Capsules and Tablets: For standardized dosing, commercially available capsules and tablets containing dried leaf extract are frequently used in clinical trials.[4][5][6][10][14][15][16]

Administration and Dosage
  • Dengue Fever: Dosages in clinical trials have ranged from 5 mL of fresh leaf extract twice daily to 1100 mg tablets administered three times a day for up to five days.[5][17][18]

  • Chemotherapy-Induced Thrombocytopenia: A common dosage regimen is 1100 mg of CPLE three times daily for seven days. Another study utilized 290 mg capsules twice daily for five days.[6]

Mechanism of Action: Signaling Pathways

The therapeutic effects of Carica papaya leaf extract are attributed to its influence on several signaling pathways.

Thrombocytopenia

The primary mechanism for increasing platelet count is believed to be the upregulation of the Arachidonate 12-Lipoxygenase (ALOX-12) and Platelet-Activating Factor Receptor (PTAFR) genes.[19] This leads to increased megakaryocyte production and subsequent platelet formation.[19] this compound, a key alkaloid, is thought to be a major contributor to this anti-thrombocytopenic activity.[4]

G CPLE Carica papaya Leaf Extract (contains this compound) ALOX12 ALOX-12 Gene Upregulation CPLE->ALOX12 PTAFR PTAFR Gene Upregulation CPLE->PTAFR Megakaryocytes Increased Megakaryocyte Production ALOX12->Megakaryocytes PTAFR->Megakaryocytes Platelets Increased Platelet Count Megakaryocytes->Platelets

Upregulation of ALOX-12 and PTAFR genes by CPLE.
Anti-Inflammatory Effects

Carica papaya leaf extract has also demonstrated anti-inflammatory properties by modulating cytokine production. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, IL-6, and IL-8.[20] Transcriptomic analysis suggests that these anti-inflammatory mechanisms are mediated through the MAPK signaling pathway by inhibiting the phosphorylation of ERK1/2, JNKs, and p38.[4]

G CPLE Carica papaya Leaf Extract MAPK MAPK Signaling Pathway CPLE->MAPK ERK Inhibition of ERK1/2 Phosphorylation MAPK->ERK JNK Inhibition of JNK Phosphorylation MAPK->JNK p38 Inhibition of p38 Phosphorylation MAPK->p38 Cytokines Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-1, IL-6, IL-8) ERK->Cytokines JNK->Cytokines p38->Cytokines

Anti-inflammatory signaling pathway of CPLE.

Conclusion and Future Directions

The collective evidence from numerous clinical trials strongly supports the use of Carica papaya leaf extract as a therapeutic agent for increasing platelet counts in various clinical settings, most notably in dengue fever and chemotherapy-induced thrombocytopenia. The extract is generally well-tolerated with minimal side effects.

However, the lack of clinical trials on isolated this compound presents a significant research gap. While preclinical data are encouraging, human studies are imperative to ascertain its efficacy, safety, and optimal dosage. Future research should focus on conducting well-designed, placebo-controlled clinical trials on isolated this compound to validate its therapeutic potential and to understand its contribution to the overall effects of the papaya leaf extract. Such studies would be invaluable for the development of novel, evidence-based therapies for thrombocytopenia.

References

Head-to-head comparison of different Carpaine extraction techniques' efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Carpaine Extraction Techniques from Carica papaya Leaves

An objective evaluation of the efficiency of various methods for extracting this compound, a primary alkaloid in Carica papaya leaves with significant therapeutic potential. This guide provides a head-to-head comparison of prominent extraction techniques, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Data Summary: Head-to-Head Comparison

The following table summarizes the key performance indicators for four different this compound extraction techniques, offering a clear comparison of their efficiencies.

Technique This compound Yield (%) Total Extract Yield (%) Extraction Time Temperature Key Solvents
Acidified Water Extraction 12.01%[1][2][3]Not Reported6 hours[1]60°C[1]Water, HCl[1]
Microwave-Assisted Extraction (MAE) 0.061% (calculated from 0.0122g from 20g)[4]42%[4]6 minutes[4]70°C[4]Methanol, Glacial Acetic Acid, Water[4]
Supercritical Fluid Extraction (SFE) 0.961%6.27% (max yield)[5]120 minutes[5]40°C[5]Supercritical CO2, Ethanol/Water/Acetic Acid[5][6]
Soxhlet Extraction 0.080%[4]31%[4]17 - 48 hours[4][7][8]70°C[7][8]Methanol/Glacial Acetic Acid/Water, Ethanol/Water[4][8]

Experimental Workflows and Signaling Pathways

A generalized workflow for the extraction and isolation of this compound from Carica papaya leaves is depicted below. This process outlines the fundamental stages from the initial preparation of the plant material to the final purification of the target alkaloid.

CarpaineExtractionWorkflow raw_material Papaya Leaves preparation Drying & Grinding raw_material->preparation extraction Extraction (e.g., MAE, SFE, Soxhlet, Acidified Water) preparation->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., Acid-Base Partitioning, Chromatography) crude_extract->purification isolated_this compound Isolated this compound purification->isolated_this compound analysis Analysis (e.g., HPLC, LC-MS) isolated_this compound->analysis

Generalized workflow for this compound extraction.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below.

Acidified Water Extraction

This method leverages the increased solubility of alkaloids in an acidic medium to enhance extraction efficiency.

  • Sample Preparation : Dried Carica papaya leaves are ground into a fine powder.

  • Extraction : 500g of the leaf powder is macerated in a solution of water and hydrochloric acid (98:2 v/v).[1] The mixture is heated to 60°C for 6 hours with continuous stirring using a magnetic stirrer.[1]

  • Filtration and Basification : The extract is filtered to remove solid plant material. The pH of the filtrate is then adjusted to 11 using an ammonium hydroxide solution to precipitate the alkaloids.[1]

  • Solvent Extraction : The basified solution is subjected to liquid-liquid extraction with a nonpolar solvent to isolate the this compound.

  • Purification : Further purification of the crude this compound can be achieved through techniques like column chromatography.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

  • Sample Preparation : Carica papaya leaves are shed-dried and powdered.[4]

  • Extraction : 20g of the leaf powder is placed in a microwave extraction flask with a solvent mixture of methanol, glacial acetic acid, and water (180:2:1.6 v/v/v).[4] The mixture is irradiated in a microwave extractor for 6 minutes at 140 watts, reaching a temperature of 70°C.[4]

  • Concentration : The resulting extract is concentrated on an electric water bath.[8]

  • Isolation : The concentrated extract is treated with petroleum ether, ammonia, chloroform, and n-hexane to isolate the alkaloid fraction.[7][8] Pure this compound is then obtained using preparative thin-layer chromatography (TLC).[8]

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and efficiency.

  • Sample Preparation : Dried papaya leaves are ground to a particle size of 0.50 mm.[5]

  • Extraction : The powdered leaves are subjected to supercritical fluid extraction using carbon dioxide. Optimal conditions for maximum yield have been reported as a temperature of 40°C, a pressure of 250 bar, and a dynamic extraction time of 120 minutes.[5] In some protocols, a co-solvent of ethanol, water, and acetic acid (94.5:5:0.5 v/v/v) is used to enhance the extraction of this compound.[6]

  • Separation : The dissolved material is swept from the extraction cell into a separator at a lower pressure, causing the extracted material to precipitate out.[9] The CO2 can then be recycled.[9]

  • Purification : An additional centrifugation step can be employed to achieve higher purity of the extracted this compound.[6]

Soxhlet Extraction

A conventional and widely used method for solid-liquid extraction.

  • Sample Preparation : Dried and powdered Carica papaya leaves are used.[4][8]

  • Extraction : 20g of the leaf powder is extracted in a Soxhlet apparatus with a mixture of methanol, glacial acetic acid, and water (180:2:1.6 v/v/v) for 17 hours at 70°C.[4][8] Another protocol uses a mixture of methanol, ethanol, glacial acetic acid, HCl, and water for 48 hours at 70°C.[7]

  • Concentration : The extract is concentrated using an electric water bath.[8]

  • Isolation : The crude extract is then treated with solvents such as petroleum ether, ammonia, and chloroform to isolate the this compound.[7]

References

Safety Operating Guide

Proper Disposal of Carpaine: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount for maintaining laboratory safety and environmental integrity. Carpaine, a major alkaloid from the papaya plant, requires careful disposal considerations due to its potential biological activity. This guide provides essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Although one Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it with caution, as is standard for biologically active compounds and alkaloids.[1]

Required PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

Quantitative Data on this compound Properties

Understanding the chemical properties of this compound is essential for its safe handling and disposal, particularly for decontamination procedures. Below is a summary of its key physical and chemical properties.

PropertyValueSource
Molecular FormulaC₂₈H₅₀N₂O₄[2]
Molecular Weight478.7 g/mol [2]
AppearanceMonoclinic prisms from acetone[3]
Melting Point119-120°C[3]
Solubility
WaterPractically insoluble (48.12 µg/mL)[4][5]
Acidic Aqueous Solution (0.1 N HCl)More soluble (35.12 µg/mL)[4][5]
Alkaline Aqueous SolutionLess soluble (18.55 µg/mL)[4][5]
Organic SolventsSoluble in chloroform and ethanol; slightly soluble in most organic solvents except petroleum ether.[3][6]

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous chemical waste.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1]

  • Waste Segregation and Collection:

    • Solid Waste: Place pure this compound, contaminated weighing papers, and any other solid materials into a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.[1]

    • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof hazardous waste container for organic or alkaloid waste. Do not mix with incompatible waste streams.[1]

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[1]

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," "this compound," the approximate quantity of the waste, and the date of accumulation.[1]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, awaiting pickup by the institution's environmental health and safety (EHS) office.

  • Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocol: Decontamination of Surfaces and Glassware

This protocol details the methodology for cleaning and decontaminating surfaces and glassware contaminated with this compound.

  • Initial Cleaning (for gross contamination):

    • For visible spills, first, absorb the material with an inert absorbent like vermiculite or sand.

    • Carefully sweep or wipe up the absorbent material and place it in the designated solid hazardous waste container.

  • Decontamination Rinse:

    • Given this compound's higher solubility in acidic solutions, a triple rinse procedure using a dilute acidic solution is recommended for glassware.

    • Rinse 1: Rinse the glassware with a small amount of 0.1 N HCl. Collect this rinsate in the liquid hazardous waste container.

    • Rinse 2 & 3: Repeat the rinse two more times, collecting the rinsate each time.

    • Follow with a final rinse with a suitable organic solvent such as ethanol, also collecting this in the hazardous waste container.

  • Final Cleaning:

    • After decontamination, the glassware can be washed with a standard laboratory detergent and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

CarpaineDisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure this compound, Contaminated Solids) waste_type->solid Solid liquid Liquid Waste (this compound Solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Place in Labeled Sharps Container sharps->sharps_container store Store Securely in Designated Area solid_container->store liquid_container->store sharps_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end Proper Disposal by EHS contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Carpaine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Carpaine. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) do not classify this compound as a hazardous substance, it is prudent to handle it with care due to its biological activity as a major alkaloid component of papaya leaves. The following PPE is recommended to minimize exposure.

Recommended Personal Protective Equipment (PPE) for Handling this compound

TaskGlovesGown/Lab CoatEye/Face ProtectionRespiratory Protection
Handling Unopened Containers Single pair of nitrile glovesStandard lab coatSafety glassesNot generally required
Weighing and Compounding (Dry Powder) Double pair of nitrile glovesDisposable, solid-front gownSafety goggles and face shieldRequired if not handled in a containment unit (e.g., chemical fume hood). An N95 respirator or higher is recommended.
Preparing Solutions Double pair of nitrile glovesDisposable, solid-front gownSafety goggles or face shieldRecommended if there is a risk of aerosolization.
In-vitro/In-vivo Administration Double pair of nitrile glovesDisposable, solid-front gownSafety goggles or face shieldRecommended if there is a risk of aerosolization.
Waste Handling and Disposal Double pair of nitrile glovesDisposable, solid-front gownSafety gogglesNot generally required if waste is properly contained.
Spill Cleanup Double pair of heavy-duty nitrile glovesDisposable, chemical-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.